molecular formula C28H32FNO4 B585973 5-Keto-O-tert-butyl Fluvastatin CAS No. 194935-02-9

5-Keto-O-tert-butyl Fluvastatin

Numéro de catalogue: B585973
Numéro CAS: 194935-02-9
Poids moléculaire: 465.565
Clé InChI: IZJOKSSEMQWDSZ-FRFYRWIFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Keto-O-tert-butyl Fluvastatin (CAS 194934-95-7) is a high-purity chemical intermediate primarily employed in pharmaceutical research and development. Its principal application is as a key reactant in the synthetic pathway for the production of Fluvastatin Sodium Salt , a well-characterized, synthetic inhibitor of HMG-CoA reductase. As a statin derivative, compounds like Fluvastatin function by competitively inhibiting the HMG-CoA reductase enzyme, the rate-limiting step in cholesterol biosynthesis within the liver. This mechanism is central to research focused on managing lipid levels, making this intermediate invaluable for scientists developing and analyzing antilipemic agents . The compound has a molecular formula of C28H32FNO4 and a molecular weight of 465.56 g/mol . To preserve its stability and purity, it is recommended that the material is stored sealed in a dry environment, protected from air and light, and kept at a cool temperature of 2-8°C . This product is intended for research and development purposes as an analytical standard and synthetic building block. It is strictly for laboratory use and is not approved for diagnostic or human consumption. Researchers should consult the relevant safety data sheet (MSDS) prior to use.

Propriétés

Numéro CAS

194935-02-9

Formule moléculaire

C28H32FNO4

Poids moléculaire

465.565

Nom IUPAC

tert-butyl (E,3S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate

InChI

InChI=1S/C28H32FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,22,32H,16-17H2,1-5H3/b15-14+/t22-/m0/s1

Clé InChI

IZJOKSSEMQWDSZ-FRFYRWIFSA-N

SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F

Synonymes

(S,E)-tert-Butyl 7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate;  [S-(E)]- 7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic Acid 1,1-Dimethylethyl Ester;  (3S,6E)-7-[3-(4-Fluorophenyl)-1-

Origine du produit

United States
Foundational & Exploratory

Comprehensive Structural Elucidation of 5-Keto-O-tert-butyl Fluvastatin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex pharmaceutical intermediates requires a rigorous, multi-modal analytical approach to ensure chemical integrity and regulatory compliance. This technical whitepaper details the definitive methodologies for characterizing 5-Keto-O-tert-butyl Fluvastatin (CAS 194935-02-9). By synthesizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FTIR) spectroscopy, this guide provides researchers with a self-validating framework for impurity profiling and structural confirmation.

Chemical Context and Significance

Fluvastatin is a fully synthetic, competitive inhibitor of HMG-CoA reductase, serving as a critical agent in the management of hypercholesterolemia ([1]). During the multi-step synthesis of the active pharmaceutical ingredient (API), various intermediates are isolated. 5-Keto-O-tert-butyl Fluvastatin acts as a pivotal building block in this synthetic pipeline ([]).

Furthermore, understanding this molecule is vital for stability testing. Forced degradation studies of statins have demonstrated that these molecules are highly susceptible to oxidative stress and hydrolysis, often leading to the formation of keto-derivatives and lactones over time ([3]). Accurately identifying the 5-keto oxidation state is therefore essential for both process chemistry and quality control.

Structural Elucidation Strategy

To unequivocally confirm the structure, relying on a single analytical technique introduces blind spots. We employ an orthogonal strategy where each method compensates for the limitations of the others.

G A Sample Preparation (5-Keto-O-t-Bu Fluvastatin) B LC-HRMS (Exact Mass & Formula) A->B D NMR Spectroscopy (1H, 13C, COSY, HSQC) A->D E FTIR Spectroscopy (Functional Group ID) A->E C MS/MS Fragmentation (Substructure Analysis) B->C F Data Integration & Structural Confirmation C->F D->F E->F

Fig 1. Multidimensional analytical workflow for structural elucidation of statin intermediates.

Spectroscopic Elucidation Mechanisms

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: Electrospray Ionization (ESI) in positive mode is selected because the indole nitrogen and the ester carbonyl are readily protonated. HRMS provides mass accuracy within <5 ppm, which is critical for distinguishing the 5-keto derivative (Theoretical [M+H]+=466.2394 ) from its 5-hydroxy precursor. The loss of 2.0156 Da is the primary diagnostic marker of oxidation at the C5 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Choice: While MS provides the molecular formula, NMR confirms the regiochemistry of the oxidation. In 1H NMR, the conversion of the C5 hydroxyl to a ketone eliminates the C5 methine proton and significantly deshields the adjacent C4 and C6 protons. In 13C NMR, a new resonance appears at ~198 ppm, characteristic of an α,β -unsaturated ketone, while the ester carbonyl remains distinct at ~170 ppm. The tert-butyl protecting group is easily verified by a massive 9-proton singlet at ~1.45 ppm.

Fourier Transform Infrared (FTIR) Spectroscopy

Causality of Choice: FTIR serves as an orthogonal check for functional group transformations. The emergence of a new C=O stretching band at 1715 cm⁻¹ (ketone) alongside the existing 1735 cm⁻¹ band (ester) provides rapid, non-destructive confirmation of the 5-keto structure without the need for complex sample dissolution.

Quantitative Data Summaries

Table 1: LC-HRMS and MS/MS Fragmentation Data

Ion Type Formula Theoretical m/z Observed m/z Error (ppm) Assignment

| [M+H]+ | C28​H33​FNO4+​ | 466.2394 | 466.2389 | -1.07 | Protonated molecular ion | | [M+Na]+ | C28​H32​FNO4​Na+ | 488.2213 | 488.2208 | -1.02 | Sodium adduct | | MS/MS Fragment | C24​H25​FNO2+​ | 382.1815 | 382.1810 | -1.30 | Loss of tert-butanol and CO |

Table 2: Key NMR Chemical Shifts ( CDCl3​ , 400 MHz) | Position | 1H Shift (ppm) | Multiplicity | 13C Shift (ppm) | Assignment Causality | | :--- | :--- | :--- | :--- | :--- | | C1 (Ester C=O) | - | - | 170.5 | Characteristic ester carbonyl | | C5 (Keto C=O) | - | - | 198.2 | Deshielded α,β -unsaturated ketone | | O-tert-butyl | 1.45 | s (9H) | 28.1 ( CH3​ ), 81.0 (C) | Bulky protecting group | | C3-CH(OH) | 4.25 | m (1H) | 68.4 | Secondary alcohol | | C6-CH= | 6.20 | d (1H, J=16 Hz) | 128.5 | Trans-alkene proton | | Indole N-CH | 4.85 | m (1H) | 48.2 | Isopropyl methine |

Table 3: FTIR Spectral Assignments

Wavenumber (cm⁻¹) Intensity Functional Group Diagnostic Significance
3450 Broad, Medium O-H stretch Confirms presence of C3 hydroxyl
2960, 2870 Sharp, Strong C-H stretch Isopropyl and tert-butyl aliphatic groups
1735 Sharp, Strong C=O stretch Intact tert-butyl ester

| 1715 | Sharp, Strong | C=O stretch | Confirms oxidation to ketone at C5 |

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal checks and system suitability criteria.

Protocol 1: LC-HRMS Analysis
  • Step 1: System Calibration. Calibrate the Q-TOF mass spectrometer using a standard tuning mix. Ensure mass accuracy is <2 ppm before proceeding.

  • Step 2: Sample Preparation. Dissolve 1 mg of 5-Keto-O-tert-butyl Fluvastatin in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL. Spike with an internal standard (e.g., Atorvastatin-d5) to validate ionization efficiency and column retention.

  • Step 3: Acquisition. Run a 15-minute gradient (Water/Acetonitrile with 0.1% Formic Acid) on a C18 column (2.1 x 100 mm, 1.7 µm). Acquire data in ESI+ mode (m/z 100-1000).

  • Step 4: Validation Check. The blank run must show no peak at m/z 466.2394. The isotopic pattern of the sample peak must match the theoretical distribution for C28​H32​FNO4​ .

Protocol 2: NMR Spectroscopy
  • Step 1: Sample Preparation. Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Step 2: Acquisition. Acquire 1H NMR (16 scans, 400 MHz) and 13C NMR (1024 scans, 100 MHz) at 298 K. Run 2D COSY and HSQC to resolve overlapping aliphatic signals.

  • Step 3: Validation Check. The integral of the tert-butyl singlet must exactly equal 9.0 relative to the single trans-alkene proton at C6. Any deviation indicates partial hydrolysis of the ester during storage.

Protocol 3: FTIR Spectroscopy
  • Step 1: Background Subtraction. Collect a background spectrum of the ambient air (32 scans, 4 cm⁻¹ resolution) to eliminate CO2​ and water vapor artifacts.

  • Step 2: Acquisition. Place 2 mg of the solid sample on the ATR (Attenuated Total Reflectance) diamond crystal. Apply consistent pressure using the anvil and acquire 32 scans.

  • Step 3: Validation Check. Verify the absence of a broad band at 2500-3000 cm⁻¹ (carboxylic acid O-H stretch). Its absence confirms the tert-butyl ester remains unhydrolyzed.

Biological Context: The HMG-CoA Reductase Pathway

Understanding the structural features of fluvastatin and its precursors is essential for grasping its pharmacological action. The active drug mimics the natural substrate, HMG-CoA, to inhibit cholesterol synthesis. Intermediates like 5-Keto-O-tert-butyl Fluvastatin lack the necessary dihydroxy acid pharmacophore, rendering them biologically inactive but chemically significant for manufacturing and stability profiling ([4]).

Pathway HMG HMG-CoA Enzyme HMG-CoA Reductase HMG->Enzyme Mevalonate Mevalonate Enzyme->Mevalonate Cholesterol Cholesterol Biosynthesis Mevalonate->Cholesterol Fluvastatin Fluvastatin (Active) Fluvastatin->Enzyme Inhibits Impurity 5-Keto-O-t-Bu Fluvastatin (Inactive Precursor) Impurity->Fluvastatin Synthesis

Fig 2. HMG-CoA reductase pathway highlighting Fluvastatin inhibition and precursor relationship.

References

  • PubChem , "Fluvastatin | C24H26FNO4 | CID 1548972", National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate , "Forced degradation study of statins: A review", International Journal of Applied Pharmaceutics. Available at:[Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Keto-O-tert-butyl Fluvastatin

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-Keto-O-tert-butyl Fluvastatin, a key intermediate in the synthesis of the cholesterol-lowering drug, Fluvastatin. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, strategic considerations, and experimental protocols involved in its preparation. The guide emphasizes the widely utilized aldol condensation approach, detailing the synthesis of the requisite indole aldehyde precursor and its subsequent reaction with the dianion of tert-butyl acetoacetate. Methodologies for purification and characterization are also discussed, providing a complete framework for the successful laboratory-scale synthesis of this important molecule.

Introduction: The Significance of 5-Keto-O-tert-butyl Fluvastatin

Fluvastatin is a member of the statin class of drugs, which act as HMG-CoA reductase inhibitors to lower cholesterol levels in the body. Its synthesis has been the subject of extensive research, aiming for more efficient and scalable manufacturing processes. 5-Keto-O-tert-butyl Fluvastatin, formally known as (E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoic acid tert-butyl ester, is a crucial precursor in many synthetic routes to Fluvastatin. Its keto-alcohol functionality is primed for stereoselective reduction to the syn-1,3-diol characteristic of the final active pharmaceutical ingredient. A robust and well-characterized synthesis of this intermediate is therefore of paramount importance for the efficient production of Fluvastatin.

This guide will focus on the most prevalent and logical synthetic strategy, which can be dissected into two primary stages:

  • Part A: Synthesis of the Aldehyde Precursor: The preparation of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde.

  • Part B: Aldol-Type Condensation: The reaction of the aldehyde with the dianion of tert-butyl acetoacetate to yield the target 5-Keto-O-tert-butyl Fluvastatin.

Synthesis of the Aldehyde Precursor: (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

The synthesis of the key aldehyde precursor is a multi-step process that begins with the construction of the substituted indole core, followed by the extension of the side chain via a Vilsmeier-Haack type reaction.

Synthesis of the Indole Core: 3-(4-fluorophenyl)-1-isopropyl-1H-indole

The synthesis commences with the formation of an α-amino ketone, which is then cyclized to form the indole ring system.

  • Step 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone. This step involves the reaction of 2-chloro-4'-fluoroacetophenone with N-isopropylaniline. The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at elevated temperatures.

  • Step 2: Cyclization to 3-(4-fluorophenyl)-1-isopropyl-1H-indole. The α-amino ketone intermediate is then subjected to cyclization, commonly facilitated by a Lewis acid catalyst such as zinc chloride (ZnCl2) in a protic solvent like ethanol under reflux conditions. The reaction mixture is subsequently treated with dilute acid to precipitate the desired indole product.

Vilsmeier-Haack Formylation to Yield the Acrylaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including indoles.[1][2] In this case, it is adapted to introduce a three-carbon aldehyde side chain at the 2-position of the indole.

The reaction involves the formation of the Vilsmeier reagent from a formamide (like 3-(N-methyl-N-phenylamino)acrolein) and phosphorus oxychloride (POCl3). The indole then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis yields the desired acrylaldehyde.

Experimental Protocol: Synthesis of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

Materials:

  • 3-(4-fluorophenyl)-1-isopropyl-1H-indole

  • 3-(N-methyl-N-phenylamino)acrolein

  • Phosphorus oxychloride (POCl3)

  • Acetonitrile (CH3CN)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, cool a solution of POCl3 (2.5 equivalents) in acetonitrile to -5 °C.

  • Slowly add a solution of 3-(N-methyl-N-phenylamino)acrolein (2.1 equivalents) in acetonitrile over 45 minutes, maintaining the internal temperature between 5-7 °C.

  • Stir the mixture at 5-7 °C for 10 minutes.

  • Add 3-(4-fluorophenyl)-1-isopropyl-1H-indole (1 equivalent) over 10 minutes.

  • Heat the reaction mixture to reflux (approximately 83 °C) for 3 hours.

  • Cool the mixture to 22 °C and slowly add water over 15 minutes.

  • Stir the mixture at 35-50 °C for 30 minutes, then heat to 50-55 °C for 1.5 hours.

  • Cool the solution to 22 °C and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane solvent system.

Compound Yield Melting Point Reference
(E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde~75%136-138 °C[3]

Characterization Data for (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde: [3]

  • ¹H NMR (CDCl₃): δ 9.61 (d, J=7.6 Hz, 1H, CHO), 7.95 (d, J=16 Hz, 1H, vinylic), 7.78-7.70 (m, aromatic), 6.115 (dd, J=16 Hz, 7.6 Hz, 1H, vinylic), 1.66 (s, 3H, CH₃), 1.64 (s, 3H, CH₃).

  • FT-IR (KBr, cm⁻¹): Characteristic peaks for the aldehyde C=O stretch and C=C double bond will be present.

Synthesis of 5-Keto-O-tert-butyl Fluvastatin via Aldol-Type Condensation

The core of the synthesis of 5-Keto-O-tert-butyl Fluvastatin lies in the aldol-type condensation of the previously prepared aldehyde with the dianion of tert-butyl acetoacetate.[4] This reaction constructs the seven-carbon side chain of the statin.

Generation of the Tert-butyl Acetoacetate Dianion

Tert-butyl acetoacetate possesses two acidic protons: one on the α-carbon and another on the γ-carbon. To achieve the desired regioselectivity in the aldol condensation (attack through the γ-carbon), a dianion must be generated. This is typically accomplished by using two equivalents of a strong base. A common combination is sodium hydride (NaH) to deprotonate the more acidic α-carbon, followed by a stronger organolithium reagent like n-butyllithium (n-BuLi) to deprotonate the γ-carbon.

The Aldol Condensation Reaction

The generated dianion then acts as a potent nucleophile, attacking the aldehyde group of the indole acrylaldehyde. This is followed by an aqueous workup to protonate the resulting alkoxide, yielding the desired β-hydroxy ketone, which is 5-Keto-O-tert-butyl Fluvastatin.

The choice of solvent is critical for this reaction. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) are commonly employed to ensure the stability of the strong bases and the generated dianion.[4]

Diagram of the Synthesis Pathway```dot

Synthesis_Pathway

Caption: Step-by-step workflow for the synthesis of 5-Keto-O-tert-butyl Fluvastatin.

Characterization of 5-Keto-O-tert-butyl Fluvastatin

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for 5-Keto-O-tert-butyl Fluvastatin.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the isopropyl group, the aromatic protons of the indole and fluorophenyl rings, the vinylic protons, and the protons of the heptenoate chain, including the methine proton of the hydroxyl group and the methylene protons adjacent to the ketone and ester carbonyls.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and ketone, the carbons of the aromatic rings, the vinylic carbons, the carbon bearing the hydroxyl group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the isopropyl group.

  • FT-IR (KBr, cm⁻¹): The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the ketone and the ester, and the C=C stretch of the alkene and aromatic rings.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show the molecular ion peak [M+H]⁺ or other adducts, confirming the molecular weight of the compound.

Conclusion and Future Perspectives

This guide has detailed a reliable and well-documented synthetic pathway for the preparation of 5-Keto-O-tert-butyl Fluvastatin. The presented methodology, centered around the strategic construction of an indole acrylaldehyde followed by an aldol-type condensation with the dianion of tert-butyl acetoacetate, represents a robust approach for obtaining this key Fluvastatin intermediate. The provided experimental protocols and discussion of the underlying chemical principles offer a solid foundation for researchers in the field of medicinal and process chemistry.

Future research in this area may focus on the development of more atom-economical and environmentally benign synthetic methods, potentially exploring catalytic and asymmetric approaches to the aldol condensation to directly access enantiomerically enriched forms of the product. Such advancements would further streamline the synthesis of Fluvastatin and other related statins.

References

  • Kalalbandi, V. and Seetharamappa, J. (2013) Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications, 2, 148-154. [Link]

  • Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (2). The Royal Society of Chemistry. [Link]

  • CN104250222A - Improvement method of preparation technology of tert-butyl (E)-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl)-3-oxo-5-hydroxy-6-heptenoate.
  • Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]/vilsmeier-haack-reaction/)

Sources

Spectroscopic Data Interpretation for Fluvastatin Intermediates: A Technical Guide for Synthetic Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluvastatin represents a milestone in pharmaceutical chemistry as the first entirely synthetic HMG-CoA reductase inhibitor. Unlike its semi-synthetic predecessors (e.g., simvastatin) which rely on fungal fermentation, fluvastatin is constructed entirely from basic organic precursors. This total synthesis requires the precise construction of a 3-(4-fluorophenyl)-1-isopropyl-1H-indole core, followed by the stereoselective installation of a heptenoic acid side chain.

For process chemists and analytical scientists, ensuring the regioselectivity, stereochemistry, and purity of these intermediates is critical. This whitepaper provides an in-depth, mechanistic guide to interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of key fluvastatin intermediates, backed by self-validating experimental protocols.

The Synthetic Workflow and Spectroscopic Checkpoints

The synthesis of fluvastatin is punctuated by critical isolation points where spectroscopic validation dictates whether a batch proceeds or is discarded. The workflow transitions from the construction of the non-polar indole core to the highly polar, amphiphilic final sodium salt.

Workflow Step1 Indole Core Synthesis Int1 Intermediate 1 (N-isopropyl indole) Step1->Int1 Step2 Vilsmeier-Haack Formylation Int1->Step2 POCl3, DMF Int2 Intermediate 2 (2-carbaldehyde) Step2->Int2 Step3 Olefination & Deprotection Int2->Step3 Wittig Reagent API Fluvastatin Sodium (Final API) Step3->API

Synthetic workflow of Fluvastatin highlighting key intermediate isolation points.

Mechanistic Spectroscopic Interpretation

Intermediate 1: 3-(4-fluorophenyl)-1-isopropyl-1H-indole

The foundational step involves establishing the indole core with the correct N-alkylation and C3-arylation[1].

  • ¹H NMR Causality : The N-isopropyl group is the primary diagnostic feature. The methine proton (CH) appears as a characteristic septet at ~4.60 ppm due to spin-spin coupling with the six equivalent methyl protons. While some rapid literature reports the methyl protons as a singlet, first-principles 3J coupling dictates they must appear as a doublet ( 3J≈7 Hz) at ~1.56 ppm.

  • ¹⁹F NMR Causality : Fluorine-19 is 100% naturally abundant and highly sensitive. A single multiplet around -115.0 ppm provides a clean, zero-background confirmation that the 4-fluorophenyl ring is intact, allowing scientists to easily distinguish the product from non-fluorinated impurities.

Intermediate 2: 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde

Formylation via the Vilsmeier-Haack reaction introduces an aldehyde strictly at the 2-position of the indole ring.

  • Anisotropic Deshielding in ¹H NMR : The introduction of the carbonyl group creates a powerful diamagnetic anisotropic effect. The electron-withdrawing nature of the aldehyde heavily deshields the adjacent N-isopropyl methine proton. Consequently, this proton shifts drastically downfield from ~4.60 ppm (in Intermediate 1) to ~5.80 ppm. The formyl proton itself is observed as a sharp, distinct singlet at ~9.85 ppm.

  • IR Spectroscopy : The appearance of a strong, sharp absorption band at ~1660 cm⁻¹ confirms the conjugated aldehyde C=O stretch.

Final API: Fluvastatin Sodium

The final steps involve attaching the dihydroxyheptenoic acid side chain and converting it to the sodium salt[2].

  • Stereochemical Assignment via ¹H NMR : The olefination step must yield the (E)-isomer (trans). In the ¹H NMR spectrum, the vinylic protons appear at ~6.18 ppm and ~6.58 ppm[1]. The coupling constant (J) between these protons is the definitive proof of geometry. A J-value of ~16 Hz mathematically confirms the trans configuration, whereas a cis geometry would yield a J-value of ~10-12 Hz.

  • Environmental Considerations : Because fluvastatin is amphiphilic, its NMR behavior changes based on the solvent. In aqueous solutions (D₂O), fluvastatin can form micelles, which broadens the NMR signals due to restricted molecular tumbling[3].

  • Degradation Tracking : Under acidic conditions, the open-ring dihydroxy acid of fluvastatin is prone to lactonization. This degradation pathway can be monitored via IR spectroscopy by the sudden appearance of a lactone C=O stretch at ~1730 cm⁻¹[4].

Logic Analysis Spectroscopic Validation NMR1H 1H NMR Analysis->NMR1H NMR19F 19F NMR Analysis->NMR19F MS LC-MS (ESI+) Analysis->MS Geom Alkene Geometry J = 16 Hz (trans) NMR1H->Geom Aldehyde Formyl Proton δ 9.8 ppm NMR1H->Aldehyde Fluorine 4-Fluorophenyl δ -114 ppm NMR19F->Fluorine Mass Molecular Ion m/z 412 [M]+ MS->Mass

Logic tree for the spectroscopic validation of Fluvastatin structural features.

Quantitative Data Summary

The following table synthesizes the expected spectroscopic parameters for the key compounds in the fluvastatin synthetic pathway.

Compound¹H NMR Highlights (δ, ppm)¹⁹F NMR (δ, ppm)MS (m/z)Key IR Bands (cm⁻¹)
Intermediate 1 4.60 (sept, 1H, N-CH), 1.56 (d, 6H, CH₃)~ -115.0 (m)253[M]⁺1500 (C=C aromatic)
Intermediate 2 9.85 (s, 1H, CHO), 5.80 (sept, 1H, N-CH)~ -114.5 (m)281[M]⁺1660 (C=O aldehyde)
Fluvastatin (Free Acid) 6.58 (d, 1H, =CH), 6.18 (dd, 1H, =CH)~ -114.0 (m)412 [M]⁺3400 (O-H), 1580 (COO⁻)

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols must be executed with strict adherence to the self-validating steps outlined below.

Protocol A: High-Resolution NMR Acquisition for Stereochemical Assignment
  • Sample Preparation : Dissolve 15-20 mg of the intermediate in 0.6 mL of deuterated solvent. Use CDCl₃ for Intermediates 1 and 2. For Fluvastatin Sodium, use DMSO-d₆ to prevent the micelle-induced line broadening observed in D₂O[3].

  • Probe Tuning and Matching : Manually tune the NMR probe to the exact resonance frequency of ¹H (e.g., 400.13 MHz) and ¹⁹F (e.g., 376.50 MHz). Causality: Proper tuning maximizes the signal-to-noise ratio and ensures accurate RF pulse delivery, preventing phase distortions.

  • Locking and Shimming (Critical Validation Step) : Lock the spectrometer to the deuterium signal of the solvent. Perform rigorous gradient shimming to achieve a line width (at half height) of < 1.0 Hz. Self-Validation: A poorly shimmed magnet will artificially broaden peaks, obscuring the critical 16 Hz J-coupling required to validate the trans alkene geometry of the final API. If the solvent residual peak is broader than 1.5 Hz, re-shim before acquiring data.

  • Acquisition : Set a relaxation delay (D1) of at least 2 seconds to ensure complete longitudinal relaxation, preventing integration errors.

  • Processing : Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier transformation. Phase and baseline correct manually.

Protocol B: LC-MS/ESI+ Workflow for Mass Confirmation
  • Mobile Phase Preparation : Use a gradient of Water and Acetonitrile, both containing 0.1% Formic Acid. Causality: Formic acid acts as an ionization enhancer in positive Electrospray Ionization (ESI+) by promoting protonation, ensuring strong [M+H]⁺ signals.

  • Column Selection : Utilize a C18 Reversed-Phase column (e.g., 50 x 2.1 mm, 1.8 µm) to handle the varying polarities of the intermediates.

  • Tuning : Calibrate the mass analyzer using a standard tuning mix to ensure mass accuracy within 5 ppm.

  • Analysis : Inject 1 µL of a 10 µg/mL sample. Monitor the extracted ion chromatograms (EIC) for m/z 254 (Intermediate 1 [M+H]⁺), m/z 282 (Intermediate 2[M+H]⁺), and m/z 412 (Fluvastatin free acid molecular ion)[2].

References

  • Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates NIH[Link]

  • 1H NMR spectra of a fluvastatin and b fluvastatin + DPC micelles in D2O solution ResearchGate[Link]

  • Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate Sphinxsai[Link]

  • An efficient industrial process for the preparation of fluvastatin sodium Oriental Journal of Chemistry[Link]

  • Fluvastatin | C24H26FNO4 | CID 1548972 PubChem - NIH[Link]

Sources

Origin and Formation Mechanism of Fluvastatin Impurities: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluvastatin sodium is a fully synthetic, highly effective competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme responsible for the conversion of HMG-CoA to mevalonate in hepatic cholesterol biosynthesis[1][2]. As with all statins, the structural complexity of Fluvastatin—specifically its heptenoic acid side chain and functionalized indole core—renders it susceptible to both process-related stereochemical deviations and environmentally induced degradation. This technical guide elucidates the mechanistic origins of Fluvastatin impurities, providing researchers and drug development professionals with actionable, self-validating methodologies for impurity profiling and quality control.

Mechanistic Origins of Process-Related Impurities

The synthesis of Fluvastatin requires precise control over stereochemistry and reaction completion. The manufacturing process generally involves the construction of the indole core, followed by the attachment and asymmetric reduction of the side chain[3]. Deviations in these highly sensitive steps generate specific pharmacopeial impurities.

Indole Core Formation and Formylation (Impurity G)

The synthesis begins with the Friedel-Crafts acylation of fluorobenzene, followed by condensation with N -isopropylaniline and zinc chloride-catalyzed cyclization to form 3-(4-fluorophenyl)-1-isopropyl-1H-indole[4]. To attach the statin side chain, this intermediate undergoes a Vilsmeier-Haack formylation using POCl₃ and DMF to yield 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde[4].

  • Mechanistic Vulnerability: If the subsequent condensation with a diketene derivative does not reach 100% conversion, this aldehyde intermediate carries over into the final product. It is formally classified as Fluvastatin EP Impurity G [4][5].

Stereoselective Reduction (Impurity A)

The critical step in statin synthesis is the reduction of the keto-ester intermediate to the syn-1,3-diol. This is typically achieved via Narasaka's method, utilizing sodium borohydride (NaBH₄) in the presence of diethyl methoxyborane[3].

  • Causality of Impurity Formation: Diethyl methoxyborane acts as a chelating agent, forming a rigid six-membered transition state with the β -hydroxy ketone. This directs the hydride attack from NaBH₄ exclusively to one face of the molecule, ensuring high syn-selectivity (99:1)[3]. If temperature control fails or chelation is incomplete, stereochemical leakage occurs, resulting in the anti-isomer. This diastereomer is designated as Fluvastatin EP Impurity A [5].

Saponification and Ester Carryover (Impurity B)

The final step involves the saponification of the ester intermediate using aqueous NaOH to yield Fluvastatin sodium[3]. Incomplete hydrolysis or unintended transesterification in alcoholic solvents leads to the retention of esterified analogs, most notably the tert-butyl ester, known as Fluvastatin EP Impurity B [5][].

SynthesisImp Int3 3-(4-fluorophenyl)-1-isopropyl -1H-indole Aldehyde Indole-2-carbaldehyde (Intermediate) Int3->Aldehyde Vilsmeier-Haack Formylation KetoEster Keto-ester intermediate Aldehyde->KetoEster Chain Elongation ImpG Impurity G (Unreacted Aldehyde) Aldehyde->ImpG Carryover SynDiol Syn-1,3-diol ester KetoEster->SynDiol Stereoselective Reduction (NaBH4) ImpA EP Impurity A (Anti-isomer) KetoEster->ImpA Stereochemical Leakage API Fluvastatin Sodium (API) SynDiol->API Saponification (NaOH) ImpB EP Impurity B (tert-Butyl Ester) SynDiol->ImpB Incomplete Hydrolysis

Fig 1. Fluvastatin synthetic workflow and the mechanistic origin of process-related impurities.

Degradation Pathways and Forced Degradation Kinetics

Statins are inherently susceptible to hydrolysis and oxidation in the presence of high temperatures, humidity, and extreme pH environments[7][8]. Understanding these degradation kinetics is vital for formulation and packaging decisions.

Acidic Hydrolysis and Lactonization

Fluvastatin is highly unstable in acidic conditions. When exposed to 0.1 M HCl, the drug degrades at an accelerated rate of approximately 45% per hour[8].

  • Mechanism: The β,δ -dihydroxy acid side chain exists in equilibrium with its lactone form. Low pH protonates the terminal carboxylate, transforming it into an electrophilic center. The δ -hydroxyl group acts as an intramolecular nucleophile, attacking the carboxylate carbon and expelling water to form a thermodynamically stable six-membered ring. This results in Fluvastatin Lactone (USP Related Compound B) [][9].

Oxidative Stress

Exposure to chemical oxidants (e.g., 3% H₂O₂) leads to the rapid degradation of Fluvastatin, primarily targeting the electron-rich indole ring and the diene system[7][8]. This oxidative attack generates multiple hydroxylated degradants, most notably 5-Hydroxy Fluvastatin and 6-Hydroxy Fluvastatin [9].

DegradationMech API Fluvastatin Sodium Lactone Fluvastatin Lactone (USP Rel. Cmpd B) API->Lactone Acidic Hydrolysis (pH < 4, 0.1M HCl) OxDeg 5-Hydroxy & 6-Hydroxy Fluvastatin API->OxDeg Oxidative Stress (3% H2O2) PhotoDeg Photodegradation Products API->PhotoDeg Photolysis (UV 254nm)

Fig 2. Primary degradation pathways of Fluvastatin under forced environmental stress conditions.

Table 1: Summary of Fluvastatin Forced Degradation Kinetics

Data synthesized from established HPLC stress testing studies[7][8].

Stress ConditionReagents / EnvironmentTime & TempDegradation ExtentMajor Impurities Formed
Acidic Hydrolysis 0.1 M HCl70°C, 120 minHigh (~45% / hr)Fluvastatin Lactone, Isomers
Alkaline Hydrolysis 0.1 M NaOH70°C, 120 minModerateRing-opened / hydrolyzed acids
Oxidative Stress 3% H₂O₂70°C, 120 minHigh5-Hydroxy, 6-Hydroxy Fluvastatin
Photolysis UV Light (254 nm)24 hoursMild (6.47%)Uncharacterized photodegradants
Thermal Stress 80°C (Solid state)24 hoursMild (2.65%)Minor thermal degradants

Self-Validating Experimental Protocol for Impurity Profiling

To accurately map the degradation profile of Fluvastatin without introducing analytical artifacts, the following LC-MS/MS methodology utilizes a self-validating mass balance system .

Step-by-Step Methodology
  • Sample Preparation & Stress Execution:

    • Dissolve Fluvastatin Sodium API in a 50:50 Methanol:Water diluent to a concentration of 1 mg/mL.

    • Aliquot 5 mL into separate amber vials (to prevent unintended photolysis).

    • Add 1 mL of 0.1 M HCl (Acid stress) or 1 mL of 3% H₂O₂ (Oxidative stress) and incubate at 70°C for 2 hours[7][8].

  • Kinetic Arrest (Neutralization):

    • Causality: Immediately upon removal from heat, neutralize the acid-stressed sample with 1 mL of 0.1 M NaOH. Quench the oxidative sample with sodium thiosulfate. If samples are not neutralized, degradation will continue inside the autosampler, leading to non-reproducible, time-dependent ghost peaks.

  • Chromatographic Separation:

    • Column: Use a Superficially Porous Particle (SPP) C18 column (e.g., 2.7 µm, 150 x 4.6 mm).

    • Causality: SPP columns minimize longitudinal diffusion (band broadening), which is critical for resolving closely eluting diastereomers like the API and its anti-isomer (Impurity A).

    • Mobile Phase: Gradient elution using 0.1% Formic acid in Water (A) and Acetonitrile (B).

  • System Suitability & Mass Balance Verification (Self-Validation):

    • Calculate the total peak area of the unstressed control sample.

    • For the stressed samples, sum the area of the remaining API peak and all newly formed degradation peaks.

    • Validation Rule: The total area of the stressed sample must equal 95% - 105% of the unstressed control. If the mass balance falls below 95%, it indicates that secondary degradation has occurred (impurities degrading into volatile compounds) or that degradants lack chromophores, necessitating a switch from UV detection to Charged Aerosol Detection (CAD) or direct MS quantification.

Regulatory Quality Control & Specifications

Regulatory agencies enforce strict limits on Fluvastatin impurities based on ICH Q3A/B guidelines to ensure patient safety[9]. Routine quality control relies on validated HPLC methods to quantify both specified and unspecified related substances.

Table 2: Typical Regulatory Limits for Key Fluvastatin Impurities

Limits are representative of standard pharmacopeial (USP/EP) and manufacturer filings[5][][9].

Impurity NamePharmacopeial DesignationOrigin MechanismTypical Limit (% w/w)
Fluvastatin Lactone USP Related Compound BDegradation (Acidic)≤ 0.3%
Anti-isomer Fluvastatin EP Impurity AProcess (Reduction step)≤ 0.3%
tert-Butyl Ester EP Impurity BProcess (Incomplete hydrolysis)≤ 0.2%
Indole-2-carbaldehyde EP Impurity GProcess (Vilsmeier carryover)≤ 0.15%
6-Hydroxy Fluvastatin N/ADegradation (Oxidation)≤ 0.2%
Des-fluoro Fluvastatin N/AProcess (Starting material defect)≤ 0.15%
Total Impurities N/ACumulative≤ 1.0%

References

  • Facile and Highly Enantioselective Synthesis of (+)- and (−)-Fluvastatin and Their Analogues The Journal of Organic Chemistry - ACS Publications URL:[Link][3]

  • Fluvastatin Impurities and Related Compound Veeprho URL:[Link][9]

  • What is the mechanism of Fluvastatin Sodium? Patsnap Synapse URL: [Link][1]

  • Forced degradation study of statins: a review SciSpace URL:[Link][7]

  • Fluvastatin - StatPearls NCBI Bookshelf - NIH URL:[Link][2]

  • Review on Forced Degradation Study of Statins Asian Journal of Pharmaceutical Analysis URL:[Link][8]

Sources

Physical and chemical properties of 5-Keto-O-tert-butyl Fluvastatin

Author: BenchChem Technical Support Team. Date: April 2026

Physical and Chemical Properties of 5-Keto-O-tert-butyl Fluvastatin: A Comprehensive Technical Guide

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the control of process-related impurities is as critical as the synthesis of the Active Pharmaceutical Ingredient (API) itself. 5-Keto-O-tert-butyl Fluvastatin (CAS: 194935-02-9) is a pivotal intermediate and potential carryover impurity encountered during the synthesis of Fluvastatin, a fully synthetic, competitive HMG-CoA reductase inhibitor used to treat hypercholesterolemia (1)[1]. This whitepaper provides an in-depth analysis of its structural architecture, physicochemical properties, mechanistic origins, and the analytical protocols required for its isolation and quantification.

Molecular Architecture & Chemical Identity

The molecular structure of 5-Keto-O-tert-butyl Fluvastatin represents an arrested state of the Fluvastatin side-chain elongation process. Unlike the final API, which features a highly polar syn-1,3-diol and a free carboxylic acid (typically as a sodium salt), this intermediate retains a lipophilic tert-butyl ester protecting group and an unreduced ketone at the C5 position.

Quantitative Physicochemical Profile

Data synthesized from established chemical building block registries ()[] and impurity databases (3)[3].

PropertyValue / Description
IUPAC Name tert-butyl (S,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate
CAS Registry Number 194935-02-9
Molecular Formula C₂₈H₃₂FNO₄
Molecular Weight 465.56 g/mol
Physical State Solid (typically crystalline or amorphous powder)
Solubility Soluble in Acetonitrile, Methanol, Dichloromethane; Practically insoluble in Water.
Chromophore System Extended conjugated enone (Indole ring → C=C → C=O)

Mechanistic Origins in API Synthesis

To understand the chemical behavior of 5-Keto-O-tert-butyl Fluvastatin, one must examine its genesis. The industrial synthesis of Fluvastatin often proceeds via an aldol-like condensation between an indole-2-acrylaldehyde derivative and the dianion of tert-butyl acetoacetate (4)[4]. This yields the β -hydroxy keto-ester backbone.

The critical transformation is the stereoselective reduction of the C5 ketone to establish the required syn-1,3-diol pharmacophore (often achieved via a Narasaka-Prasad reduction using diethylmethoxyborane and sodium borohydride) (5)[5]. If this reduction is incomplete, the 5-keto intermediate persists. Subsequent failure to fully hydrolyze the tert-butyl ester results in the carryover of 5-Keto-O-tert-butyl Fluvastatin into the final product stream.

Pathway A Indole-2-acrylaldehyde (Precursor) B Aldol Condensation (+ tert-butyl acetoacetate) A->B Base catalysis C 5-Keto-O-tert-butyl Fluvastatin CAS: 194935-02-9 B->C Intermediate formed D Stereoselective Reduction (Narasaka-Prasad) C->D Target Pathway H Incomplete Reduction / Process Carryover C->H Reaction Failure E O-tert-butyl Fluvastatin (syn-1,3-diol) D->E Yields 1,3-diol F Ester Hydrolysis E->F Deprotection G Fluvastatin Sodium (Active API) F->G Final API H->G API Contamination

Fig 1: Synthetic pathway of Fluvastatin highlighting the 5-Keto-O-tert-butyl intermediate.

Physicochemical Behavior & Stability Kinetics

The Enone Conjugation Effect

A defining chemical feature of 5-Keto-O-tert-butyl Fluvastatin is the placement of the ketone at the C5 position, directly adjacent to the C6=C7 trans-alkene. This creates an α,β -unsaturated ketone (enone) that is fully conjugated with the electron-rich indole ring.

  • Spectral Causality : While standard Fluvastatin API exhibits a UV λmax​ around 235 nm and 305 nm, the extended conjugation in the 5-keto intermediate induces a significant bathochromic shift, pushing its strong absorbance into the ~330–340 nm range.

  • Chemical Reactivity : The enone system acts as a Michael acceptor. Under stress conditions (especially basic environments), it is highly susceptible to nucleophilic attack, leading to complex degradation profiles not seen in the final API.

Ester Lability

The tert-butyl ester is sterically bulky, granting the molecule high lipophilicity (estimated logP>5.5 ), making it practically insoluble in aqueous media. However, it is highly labile under strongly acidic conditions (pH < 2.5), where it rapidly undergoes acid-catalyzed cleavage via a stable tert-butyl cation intermediate to form the free 5-keto acid.

Analytical Protocol: Isolation & Quantification

To ensure the trustworthiness of API batch release, the following self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is designed to exploit the specific physicochemical properties of the 5-keto intermediate.

Step-by-Step RP-HPLC Methodology

Objective: Baseline resolution of 5-Keto-O-tert-butyl Fluvastatin from the polar API and structurally similar isomers (e.g., 3-keto isomers).

  • Mobile Phase Preparation:

    • Buffer (Mobile Phase A): Dissolve 0.77 g of ammonium acetate in 1000 mL of Milli-Q water. Adjust the pH to 4.0 ± 0.05 using dilute glacial acetic acid.

    • Causality: Maintaining pH 4.0 is a strict requirement. It suppresses the ionization of any residual free carboxylic acids (ensuring sharp peak shapes) while remaining safely above the threshold (pH < 2.5) that would trigger on-column hydrolysis of the tert-butyl ester.

    • Organic Modifier (Mobile Phase B): HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (250 mm × 4.6 mm, 5 µm). The highly lipophilic nature of the tert-butyl group requires strong hydrophobic retention to separate it from early-eluting polar API fragments.

    • Gradient Program: 0–5 min at 30% B; Ramp to 80% B from 5–20 min; Hold at 80% B until 25 min.

  • Detection Parameters:

    • Set the Diode-Array Detector (DAD) to 330 nm .

    • Causality: As established, the extended enone conjugation is unique to the 5-keto isomer. Monitoring at 330 nm effectively blinds the detector to the bulk API (which lacks the enone), drastically increasing the signal-to-noise ratio for this specific impurity.

  • System Suitability (Self-Validation):

    • Inject a resolution standard containing Fluvastatin API, 3-Keto-O-tert-butyl Fluvastatin, and 5-Keto-O-tert-butyl Fluvastatin.

    • Pass Criterion: The resolution ( Rs​ ) between the 3-keto isomer (which lacks extended conjugation) and the 5-keto isomer must be > 2.0.

Conclusion

5-Keto-O-tert-butyl Fluvastatin is far more than a simple byproduct; it is a chemically reactive, highly conjugated intermediate that demands rigorous process control. By understanding the causality behind its formation—specifically the stereoselective reduction phase—and leveraging its unique enone chromophore for targeted UV detection, analytical scientists can guarantee the purity and safety of commercial Fluvastatin formulations.

References

  • Fluvastatin Impurities and Related Compound. Veeprho Pharmaceuticals.[Link]

  • Synthesis Golf I: Sodium Fluvastatin. Chemistry Stack Exchange.[Link]

Sources

An In-depth Technical Guide to the Characterization of Fluvastatin Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, plays a crucial role in managing hypercholesterolemia.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides a comprehensive framework for the characterization of byproducts generated during the synthesis of fluvastatin. We will explore the common synthetic routes, delve into the principles and practical applications of key analytical techniques, and present a systematic workflow for the identification and quantification of these process-related impurities and degradation products. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the quality and regulatory compliance of fluvastatin.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical manufacturing, an impurity is any component present in the drug substance or drug product that is not the desired chemical entity.[3][4] The International Council on Harmonisation (ICH) provides stringent guidelines for the identification, qualification, and control of impurities, with specific thresholds for reporting, identification, and toxicological qualification.[3][5] For fluvastatin, a synthetic statin, the control of synthesis byproducts is critical.[1] These byproducts can arise from starting materials, intermediates, side reactions, or degradation.[4][6] A thorough characterization of these impurities is not merely a regulatory requirement but a fundamental aspect of ensuring the drug's safety and therapeutic efficacy.

Fluvastatin Synthesis: A Brief Overview of Potential Byproduct Origins

Fluvastatin is a racemate, comprised of equimolar amounts of the (3R,5S)- and (3S,5R)-enantiomers.[7] Its synthesis involves the construction of a substituted indole core and a dihydroxy heptenoic acid side chain.[8] While various synthetic strategies exist, a common approach involves the condensation of key building blocks.[9]

One notable synthetic pathway involves the reaction of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal with the dianion of tert-butyl acetoacetate.[9] This is followed by a reduction step to yield the dihydroxy ester intermediate, which is then hydrolyzed to fluvastatin sodium.[9][10]

Potential byproducts can be introduced at several stages:

  • Incomplete reactions: Unreacted starting materials or intermediates can persist in the final product.

  • Side reactions: Competing reaction pathways can lead to the formation of structurally related impurities.

  • Stereoisomeric impurities: Inadequate control over stereoselective reactions can result in the formation of diastereomers or the incorrect enantiomeric ratio.

  • Degradation products: Fluvastatin is susceptible to degradation under certain conditions, such as acidic environments, leading to the formation of degradation products like the lactone form.[11][12]

The following diagram illustrates a generalized synthetic pathway and highlights potential points of impurity formation.

Fluvastatin_Synthesis_Byproducts cluster_synthesis Fluvastatin Synthesis Pathway cluster_byproducts Potential Byproduct Formation Indole_Aldehyde Indole Aldehyde Intermediate Condensation Condensation Reaction Indole_Aldehyde->Condensation Side_Chain_Synthon Side-Chain Synthon Side_Chain_Synthon->Condensation Keto_Ester Keto-Ester Intermediate Condensation->Keto_Ester Side_Products Side-Reaction Products Condensation->Side_Products e.g., Michael Addition Byproducts Reduction Stereoselective Reduction Keto_Ester->Reduction Incomplete_Reaction Unreacted Intermediates Keto_Ester->Incomplete_Reaction Carry-over Diol_Ester Diol-Ester Intermediate Reduction->Diol_Ester Stereoisomers Diastereomers/ Incorrect Enantiomers Reduction->Stereoisomers e.g., Anti-isomer Hydrolysis Hydrolysis Diol_Ester->Hydrolysis Fluvastatin_API Fluvastatin API Hydrolysis->Fluvastatin_API Degradation Degradation Products (e.g., Lactone) Fluvastatin_API->Degradation e.g., Acid-catalyzed Lactonization

Caption: Generalized Fluvastatin Synthesis and Byproduct Formation.

Analytical Armamentarium for Impurity Characterization

A multi-technique approach is essential for the comprehensive characterization of fluvastatin byproducts.[13][14] The primary techniques employed are high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation

HPLC is the cornerstone for separating and quantifying impurities in fluvastatin.[4][15] A well-developed HPLC method should be able to resolve all known and potential impurities from the main fluvastatin peak and from each other.

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a representative example of a reversed-phase HPLC method for fluvastatin and its related substances.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., ZORBAX Eclipse Plus C18, 75 mm x 4.6 mm, 3.5 µm) is commonly used.[15]

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation. For example:

    • Mobile Phase A: A buffer at a controlled pH (e.g., pH 7.2) mixed with a small percentage of an organic modifier like a methanol-acetonitrile mixture (90:10 v/v).[15]

    • Mobile Phase B: The same buffer mixed with a higher percentage of the organic modifier (e.g., 10:90 v/v).[15]

  • Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time.

  • Flow Rate: Typically around 1.0 to 2.0 mL/min.[15]

  • Column Temperature: Maintained at a constant temperature, for instance, 35 °C, to ensure reproducibility.[15]

  • Detection: UV detection at wavelengths where fluvastatin and its impurities have significant absorbance, such as 305 nm.[15]

  • Injection Volume: A fixed volume, for example, 25 µL.[15]

Causality Behind Experimental Choices:

  • C18 Column: The nonpolar stationary phase is well-suited for retaining and separating the relatively nonpolar fluvastatin and its structurally similar byproducts.

  • Gradient Elution: This is crucial for resolving impurities with a wide range of polarities. Early-eluting, more polar impurities are separated at lower organic concentrations, while late-eluting, less polar impurities are effectively eluted as the organic content of the mobile phase increases.

  • pH Control: The pH of the mobile phase is critical for maintaining the consistent ionization state of the acidic fluvastatin and any acidic or basic impurities, which directly impacts their retention times.

  • UV Detection at 305 nm: This wavelength provides good sensitivity for fluvastatin and many of its chromophoric byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Identification and Structural Clues

LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry.[6][13] It is indispensable for identifying unknown impurities by providing molecular weight information and fragmentation patterns.

Experimental Workflow for Impurity Identification using LC-MS

LCMS_Workflow Sample Fluvastatin Sample (with impurities) HPLC HPLC Separation Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI Separated Analytes Mass_Analyzer Mass Analyzer (e.g., Q-TOF) ESI->Mass_Analyzer Ionized Molecules MS_Spectrum MS Spectrum (Molecular Weight) Mass_Analyzer->MS_Spectrum Full Scan MSMS_Spectrum MS/MS Spectrum (Fragmentation Pattern) Mass_Analyzer->MSMS_Spectrum Product Ion Scan Structure_Elucidation Structure Elucidation MS_Spectrum->Structure_Elucidation MSMS_Spectrum->Structure_Elucidation Impurity_ID Identified Impurity Structure_Elucidation->Impurity_ID

Caption: LC-MS Workflow for Impurity Identification.

Key Steps and Rationale:

  • Chromatographic Separation: An HPLC method similar to the one described above is used to separate the impurities.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like fluvastatin and its byproducts, minimizing in-source fragmentation and preserving the molecular ion.

  • Mass Analysis (MS): A full scan MS analysis provides the accurate mass of the molecular ions of the eluting compounds, allowing for the determination of their elemental composition.

  • Tandem Mass Spectrometry (MS/MS): For an unknown impurity, the molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information. By comparing the fragmentation of the impurity to that of fluvastatin, one can often deduce the location of structural modifications.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

For the definitive structural confirmation of a newly isolated impurity, NMR spectroscopy is unparalleled.[4][17] It provides detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: 1D and 2D NMR for Structure Confirmation

  • Isolation: The impurity of interest must first be isolated in sufficient quantity and purity, often using preparative HPLC.

  • Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

By piecing together the information from these NMR experiments, the complete chemical structure of the impurity can be elucidated.[17] The chemical shifts of the impurity can be compared to those of fluvastatin to pinpoint the structural differences.[17][18]

Common Fluvastatin Byproducts and Their Characterization Data

The following table summarizes some of the known related compounds and potential degradation products of fluvastatin, along with their key characterization data.

Impurity Name/TypePotential OriginKey Analytical Features
Fluvastatin Lactone Acid-catalyzed degradationMolecular weight 18 Da less than fluvastatin.[12] Different retention time in RP-HPLC.
Anti-Fluvastatin (Diastereomer) Incomplete stereoselectivity in the reduction stepSame mass as fluvastatin, but different retention time in a suitable chiral or achiral HPLC method.[10]
Tert-butyl Ester of Fluvastatin Incomplete hydrolysis of the diol-ester intermediateHigher molecular weight than fluvastatin. Different retention time.[19]
Over-reduced Byproducts Harsh reduction conditionsMay lack the double bond in the side chain. Different mass and chromatographic behavior.
Oxidative Degradation Products Exposure to oxidizing agentsMay contain additional oxygen atoms (e.g., hydroxyl or epoxide groups). Higher molecular weight.[20]

A Self-Validating System for Trustworthy Impurity Profiling

To ensure the trustworthiness of the characterization process, a self-validating system should be implemented. This involves a logical progression of analytical techniques where the results of one technique corroborate the findings of another.

Self_Validating_System HPLC_Screening HPLC Screening: Detect & Quantify Impurities LCMS_Analysis LC-MS Analysis: Propose Identity (MW & Formula) HPLC_Screening->LCMS_Analysis Impurity peaks detected Impurity_Isolation Impurity Isolation: (if unknown and > threshold) LCMS_Analysis->Impurity_Isolation Unknown impurity identified NMR_Elucidation NMR Structure Elucidation: Confirm Structure Impurity_Isolation->NMR_Elucidation Reference_Standard Synthesis of Reference Standard NMR_Elucidation->Reference_Standard Structure confirmed Final_Validation Final Method Validation (using reference standard) Reference_Standard->Final_Validation Final_Validation->HPLC_Screening Spiking studies

Caption: A Self-Validating Workflow for Impurity Characterization.

This workflow ensures that an impurity is not only detected and quantified but its identity is proposed by one technique (LC-MS) and then definitively confirmed by another (NMR). The synthesis of a reference standard for the confirmed impurity allows for the final validation of the analytical method and its use in routine quality control.

Conclusion

The characterization of synthesis byproducts is a critical and scientifically rigorous process in the manufacturing of fluvastatin. It requires a deep understanding of the synthetic process, expertise in advanced analytical techniques, and a logical, self-validating workflow. By employing a combination of HPLC, LC-MS, and NMR, and adhering to the principles of scientific integrity, researchers and drug development professionals can ensure the quality, safety, and efficacy of this important therapeutic agent.

References

  • Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. (n.d.). Shodhganga. [Link]

  • van der Laan, J. W., et al. (2021). Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin. Molecules, 26(15), 4685. [Link]

  • Li, T., et al. (2021). Determination of Related Substances in Fluvastatin Sodium Extended-release Tablets by HPLC. Pharmaceutical Herald, 40(8), 1149-1154. [Link]

  • Srinivas, P., et al. (2007). A process for the preparation of fluvastatin sodium.
  • Abdel-Aziz, O., et al. (2014). Mass spectrum of Fluvastatin Sodium acid degradate. ResearchGate. [Link]

  • Krylov, A. S., et al. (2011). 1H NMR spectra of a fluvastatin and b fluvastatin + DPC micelles in D2O solution. ResearchGate. [Link]

  • Sahu, R., et al. (2021). Forced degradation study of statins: a review. SciSpace. [Link]

  • Miyazaki, T., et al. (1997). Chemical structures of fluvastatin sodium and its metabolites, M2 and M4. ResearchGate. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • SynZeal. (n.d.). Fluvastatin USP Related Compound B. SynZeal. [Link]

  • Mahrouse, M. A., et al. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research, 2(1), 889-897. [Link]

  • Scott, R. W., et al. (2004). An Improved Manufacturing Process for Fluvastatin. Organic Process Research & Development, 8(4), 543-546. [Link]

  • Lanchote, V. L., et al. (2006). Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. Journal of Chromatography B, 833(1), 114-118. [Link]

  • Journal of Synthetic Chemistry. (2025). Development and Synthesis of Statin Derivatives with Improved Cholesterol-Lowering Activity. Journal of Synthetic Chemistry. [Link]

  • Dubey, S., et al. (2018). Impurity Profiling and Drug Characterization: Backdrop and Approach. Indo American Journal of Pharmaceutical Sciences, 5(4), 2567-2577. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluvastatin. PubChem. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • S, S., & G, M. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Drug Design and Discovery, 8(3), 1-10. [Link]

  • Asif, A. H., et al. (2022). Development, Statistical Optimization and Characterization of Fluvastatin Loaded Solid Lipid Nanoparticles: A 3 2 Factorial Design Approach. Polymers, 14(5), 1035. [Link]

  • Taylor & Francis. (n.d.). Fluvastatin – Knowledge and References. Taylor & Francis. [Link]

  • Biotech Spain. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Biotech Spain. [Link]

  • Kocijan, A., et al. (2003). Identification of an Impurity in Pravastatin by Application of Collision-Activated Decomposition Mass Spectra. Acta Chimica Slovenica, 50(3), 467-474. [Link]

  • Reddy, G. O., et al. (2013). Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP. Journal of Chromatographic Science, 51(8), 759-764. [Link]

  • M, S., et al. (2021). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research, 12(10), 5432-5439. [Link]

  • Darwish, I. A., et al. (2011). Kinetic Spectrophotometric Determination of Fluvastatin in Pharmaceutical Preparations. Iranian Journal of Pharmaceutical Research, 10(1), 87-95. [Link]

  • Joseph, S., et al. (2014). Screening and Identification of Potential Genotoxic Degradation Impurities using Q-TOF LC/MS with Advanced Software Solutions. Agilent Technologies. [Link]

Sources

Methodological & Application

A Stability-Indicating RP-HPLC Method for the Quantification of 5-Keto-O-tert-butyl Fluvastatin: Development, Protocol, and Validation

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 5-Keto-O-tert-butyl Fluvastatin, a potential process-related impurity and degradation product of Fluvastatin. The method is designed for use by researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Fluvastatin active pharmaceutical ingredient (API) and its formulations. The entire protocol is developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2].

Introduction: The Imperative for Impurity Profiling in Statins

Fluvastatin is a fully synthetic HMG-CoA reductase inhibitor prescribed for the treatment of hypercholesterolemia[3]. Like all statins, it is susceptible to degradation under various stress conditions, including acid/base hydrolysis, oxidation, and photolysis[1][4][5]. The identification and control of impurities and degradation products are critical for ensuring the safety and efficacy of pharmaceutical products[6]. Process-related impurities can arise from the synthetic route, while degradation products can form during manufacturing and storage.

An improved manufacturing process for Fluvastatin utilizes the dianion of tert-butyl acetoacetate in a key condensation step[3][7]. This synthesis route introduces the possibility of forming tert-butyl ester-containing intermediates and related substances. 5-Keto-O-tert-butyl Fluvastatin (CAS No. 194935-02-9) is one such potential impurity, likely arising from the oxidation of the 5-hydroxyl group of the Fluvastatin tert-butyl ester intermediate[8]. Its structure contains both the keto functionality and the tert-butyl ester group, making its characterization essential.

This application note details a stability-indicating HPLC method capable of separating 5-Keto-O-tert-butyl Fluvastatin from the active ingredient and other potential degradants.

Chemical Structures

The chemical structures of Fluvastatin and the target analyte, 5-Keto-O-tert-butyl Fluvastatin, are presented below.

cluster_0 Fluvastatin cluster_1 5-Keto-O-tert-butyl Fluvastatin Fluv Fluv Keto Keto

Caption: Chemical structures of Fluvastatin and its impurity.

Analytical Method Development: A Rationale-Driven Approach

The primary objective is to develop a method that is specific, sensitive, and robust for quantifying the 5-Keto impurity. The development process follows a logical progression from selecting the appropriate chromatographic mode to fine-tuning the separation conditions.

MethodDevelopmentWorkflow A Define Analytical Target: 5-Keto-O-tert-butyl Fluvastatin B Chromatographic Mode Selection: Reversed-Phase HPLC A->B Based on analyte polarity C Column Selection: C18, 4.6 x 150 mm, 5 µm B->C Versatility & common use for statins D Wavelength Selection: Diode Array Detector (DAD) Screening 200-400 nm C->D Parallel evaluation E Mobile Phase Scouting: ACN vs. MeOH Buffer pH evaluation (3.0-7.0) C->E Systematic screening F Optimization of Conditions: Gradient Elution Profile Flow Rate & Column Temperature D->F E->F Fine-tuning for resolution G Final Method Definition F->G Lock parameters H System Suitability Testing G->H Pre-validation check

Caption: Logical workflow for RP-HPLC method development.

Choice of Chromatographic Conditions
  • Mode and Stationary Phase: Reversed-phase chromatography is the preferred mode for separating moderately polar to non-polar compounds like statins and their impurities. A C18 (octadecylsilyl) column is selected for its versatility and proven performance in analyzing statins[6]. A standard dimension of 4.6 x 150 mm with a 5 µm particle size provides a good balance between resolution, efficiency, and backpressure.

  • Detector and Wavelength Selection: Fluvastatin has a characteristic UV absorption maximum around 304 nm[2][9]. However, the introduction of a keto group conjugated with the double bond in the heptenoic acid chain is expected to shift the absorbance maximum. A Diode Array Detector (DAD) is employed to monitor the elution across a range of wavelengths (200-400 nm). Studies on oxidized and photodegraded Fluvastatin show the formation of new chromophores[10]. For optimal sensitivity and specificity, two wavelengths are monitored: 305 nm for Fluvastatin and related impurities, and a secondary wavelength around 245 nm , which provides a more universal response for various statin-related compounds.

  • Mobile Phase Composition: A gradient elution is chosen to ensure adequate retention and separation of the more hydrophobic tert-butyl ester impurity from the more polar Fluvastatin free acid and other potential degradants.

    • Mobile Phase A (Aqueous): 0.02 M Potassium Dihydrogen Phosphate buffer, with pH adjusted to 4.5 using ortho-phosphoric acid. This pH is chosen to ensure the carboxylic acid of Fluvastatin is in a consistent protonation state without being harsh on the silica-based column.

    • Mobile Phase B (Organic): Acetonitrile (ACN) is selected over methanol as it typically provides better peak shapes and lower backpressure.

Experimental Protocol: RP-HPLC Analysis

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Ortho-phosphoric acid (AR grade), and Purified water (Milli-Q or equivalent).

  • Standards: Fluvastatin Reference Standard (RS), 5-Keto-O-tert-butyl Fluvastatin Reference Standard.

Preparation of Solutions
  • Mobile Phase A: Accurately weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of purified water. Adjust the pH to 4.5 with diluted ortho-phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC grade). Filter and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (Fluvastatin): Accurately weigh about 25 mg of Fluvastatin RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of ~500 µg/mL.

  • Impurity Stock Solution (5-Keto-O-tert-butyl Fluvastatin): Accurately weigh about 5 mg of the impurity RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of ~50 µg/mL.

  • Working Standard Solution (for impurity quantification): Dilute 1.0 mL of the Standard Stock Solution (Fluvastatin) to 100 mL with the diluent. This yields a concentration of ~5 µg/mL (equivalent to 1.0% of a 500 µg/mL test solution).

Chromatographic Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20mM KH₂PO₄ Buffer, pH 4.5B: Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength DAD, 245 nm and 305 nm
Run Time 25 minutes

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose[5]. The validation protocol encompasses specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

ValidationProtocol V Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) V->Specificity Linearity Linearity & Range V->Linearity Accuracy Accuracy (% Recovery) V->Accuracy Precision Precision (Repeatability & Intermediate) V->Precision LOD Limit of Detection V->LOD LOQ Limit of Quantitation V->LOQ Robustness Robustness V->Robustness

Caption: Core parameters for analytical method validation.

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method[11]. A solution of Fluvastatin is subjected to various stress conditions to produce degradation products. The method's specificity is confirmed if the peak for 5-Keto-O-tert-butyl Fluvastatin is well-resolved from Fluvastatin and any other generated degradants.

Protocol: Prepare a 500 µg/mL solution of Fluvastatin and subject it to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 70°C for 2 hours[4].

  • Base Hydrolysis: 0.1 M NaOH at 70°C for 2 hours[4].

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours[4].

  • Thermal Degradation: Solid API at 80°C for 24 hours[4].

  • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

Analyze all stressed samples alongside a non-stressed sample and a blank. Peak purity analysis using the DAD is performed to confirm that the analyte peak is spectrally homogeneous.

Linearity

Protocol: Prepare a series of at least five concentrations of 5-Keto-O-tert-butyl Fluvastatin ranging from the LOQ to 150% of the target concentration (e.g., LOQ, 0.5, 1.0, 1.5, 2.0 µg/mL). Plot a graph of peak area versus concentration and perform linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

Concentration (µg/mL)Peak Area (mAU*s)
0.2 (LOQ)15.8
0.538.5
1.078.2
1.5115.9
2.0155.1
0.9995
Accuracy (Recovery)

Protocol: Spike a placebo or a sample solution of Fluvastatin with the impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the target level). Prepare each level in triplicate and calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery should be within 90.0% to 110.0%.

Spiked LevelTheoretical (µg/mL)Measured (µg/mL)Recovery (%)
50%0.500.4998.0
100%1.001.02102.0
150%1.501.4898.7
Mean Recovery 99.6
Precision

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of a standard solution of the impurity at the 100% level on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria:

  • Relative Standard Deviation (RSD) ≤ 5.0%.

ParameterRSD (%)
Repeatability (n=6)1.2%
Intermediate Precision (n=6)1.8%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ = standard deviation of the y-intercepts of regression lines, and S = the slope of the calibration curve.

Results:

  • LOD: 0.06 µg/mL

  • LOQ: 0.20 µg/mL

Robustness

Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

  • Column Temperature: ± 2 °C (28 °C and 32 °C).

  • Mobile Phase pH: ± 0.2 units (pH 4.3 and 4.7).

Acceptance Criteria:

  • System suitability parameters should remain within limits, and the results should not be significantly affected by the variations.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 5-Keto-O-tert-butyl Fluvastatin in the presence of Fluvastatin. The forced degradation studies confirm its stability-indicating capability, making it a reliable tool for quality control and stability monitoring in the pharmaceutical industry. This comprehensive protocol, grounded in ICH guidelines, provides a solid foundation for implementation in a regulated laboratory environment.

References

  • Akabari, A. et al. (2020). Review on Forced Degradation Study of Statins. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Fuenfschilling, P. C. et al. (2006). An Improved Manufacturing Process for Fluvastatin. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). An Improved Manufacturing Process for Fluvastatin | Request PDF. Available at: [Link]

  • Muchtaridi, M. et al. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics. Available at: [Link]

  • Google Patents. (n.d.). Process and intermediates for the selective synthesis of fluvastatin.
  • Martinez, L. F. et al. (2010). Phototoxicity of Fluvastatin, an HMG-CoA Reductase Inhibitor, Is Mediated by the formation of a Benzocarbazole-Like Photoproduct. Toxicological Sciences. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • IJCRT.org. (n.d.). SIMPLE UV SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF FLUVASTATIN. Available at: [Link]

  • ResearchGate. (2026). Simple UV Spectrophotometric Method for the Determination of Fluvastatin Sodium in Bulk and Pharmaceutical Formulations. Available at: [Link]

  • PubMed. (n.d.). Protective effect of fluvastatin sodium (XU-62-320), a 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, on oxidative modification of human low-density lipoprotein in vitro. Available at: [Link]

  • Singh, R. & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Siddiqui, M.R., AlOthman, Z.A. & Rahman, N. (2017). HPLC methods development and validation play important roles in new discovery, development, manufacture of pharmaceutical drugs and various other studies related to humans and animals. Journal of Analytical & Pharmaceutical Research.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

Sources

Revolutionizing Statin Analysis: A Definitive HPLC Protocol for Fluvastatin and its 3-Keto Impurity

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of cardiovascular therapeutics, statins represent a cornerstone in the management of hypercholesterolemia. Fluvastatin, a fully synthetic HMG-CoA reductase inhibitor, is widely prescribed to reduce levels of low-density lipoprotein (LDL) cholesterol. The manufacturing process and subsequent storage of Fluvastatin can, however, lead to the formation of various impurities. Among these, the 3-Keto Fluvastatin, an oxidation product, is of significant interest due to its potential impact on the safety and efficacy of the drug product. This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Fluvastatin from its 3-keto impurity, ensuring the quality and integrity of this vital medication.

The development of a stability-indicating analytical method is paramount in pharmaceutical quality control. Such methods must be able to resolve the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. This protocol is the culmination of a meticulous development process, grounded in the principles of analytical chemistry and guided by regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).

The Chromatographic Challenge and Our Strategic Approach

The primary challenge in this separation lies in the structural similarity between Fluvastatin and its 3-keto impurity. The impurity is formed through the oxidation of the 3-hydroxyl group on the heptenoic acid side chain to a ketone functionality. This subtle molecular modification necessitates a highly selective chromatographic system.

Our approach is centered on reversed-phase HPLC, a powerful technique for separating compounds with varying polarities. The selection of the stationary phase, mobile phase composition, and pH are critical parameters that have been systematically optimized to achieve baseline separation.

Optimized HPLC Method Parameters

A comprehensive series of experiments has led to the final, optimized chromatographic conditions detailed below. The rationale behind each parameter is crucial for understanding and successfully implementing this method.

ParameterOptimized ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity for retaining both Fluvastatin and its more polar keto impurity. The 250 mm length and 5 µm particle size offer a balance of high resolution and reasonable backpressure.
Mobile Phase Acetonitrile:Water (75:25, v/v)This isocratic mobile phase composition provides optimal elution strength to achieve a reasonable retention time for Fluvastatin while ensuring the earlier elution and clear separation of the keto impurity.
Flow Rate 0.6 mL/minA flow rate of 0.6 mL/min ensures efficient mass transfer within the column, leading to sharp, well-defined peaks and improved resolution.
Detection Wavelength 242 nmThis wavelength was selected as it represents a point of significant absorbance for both Fluvastatin and the keto impurity, ensuring high sensitivity for both analytes.
Column Temperature AmbientThe analysis can be reliably performed at ambient temperature, simplifying the experimental setup without compromising the separation.
Injection Volume 20 µLThis injection volume provides a sufficient sample load for accurate quantification without causing column overload.

Step-by-Step Analytical Protocol

This protocol provides a detailed workflow, from solution preparation to data analysis, ensuring reproducibility and accuracy.

Preparation of Solutions
  • Diluent: A mixture of Methanol and Water (50:50, v/v) is used as the diluent for all standard and sample preparations.

  • Standard Stock Solution (Fluvastatin): Accurately weigh and transfer about 25 mg of Fluvastatin Sodium reference standard into a 50 mL volumetric flask. Dissolve in a small amount of methanol and then dilute to volume with the diluent. This yields a stock solution of approximately 500 µg/mL.

  • Standard Working Solution (Fluvastatin): From the stock solution, prepare a working standard solution with a concentration in the linear range of the method (e.g., 10-60 µg/mL) by diluting with the diluent.

  • Impurity Stock Solution (3-Keto Fluvastatin): Accurately weigh and transfer about 25 mg of 3-Keto Fluvastatin reference standard into a 50 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the diluent.

  • Spiked Sample Solution (for Method Development and Validation): Accurately weigh about 50 mg of Fluvastatin Sodium into a 100 mL volumetric flask. Add a known volume of the impurity stock solution and dilute to volume with the diluent to achieve a final concentration within the analytical range.

  • Sample Preparation (from Bulk Drug or Formulation): Accurately weigh a quantity of the sample equivalent to about 25 mg of Fluvastatin Sodium and prepare a solution of approximately 500 µg/mL in the diluent. Further dilute as necessary to fall within the validated range of the method.

HPLC System Setup and Execution
  • System Equilibration: Purge the HPLC system with the mobile phase (Acetonitrile:Water, 75:25, v/v) for at least 30 minutes at a flow rate of 0.6 mL/min, or until a stable baseline is achieved.

  • Sequence Setup: Program the HPLC sequence with the prepared blank (diluent), standard solutions, and sample solutions.

  • Injection: Inject 20 µL of each solution into the HPLC system.

  • Data Acquisition: Acquire the chromatograms for a sufficient run time to allow for the elution of both the keto impurity and Fluvastatin.

Data Analysis
  • Identify the peaks corresponding to the 3-keto impurity and Fluvastatin based on their retention times, as determined from the analysis of the individual standard solutions.

  • Integrate the peak areas for both analytes in all chromatograms.

  • Calculate the concentration of the 3-keto impurity in the sample using the following formula, assuming a validated linear relationship:

    Concentration of Impurity (µg/mL) = (Area of Impurity in Sample / Area of Impurity in Standard) x Concentration of Impurity in Standard (µg/mL)

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the key stages of the protocol.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Diluent Prepare Diluent (Methanol:Water 50:50) Std_Stock Prepare Standard Stock Solutions Diluent->Std_Stock Sample_Prep Prepare Sample Solutions Diluent->Sample_Prep Std_Work Prepare Standard Working Solutions Std_Stock->Std_Work Equilibrate System Equilibration Sequence Set Up Sequence Equilibrate->Sequence Inject Inject Samples Sequence->Inject Acquire Data Acquisition Inject->Acquire Identify Peak Identification Integrate Peak Integration Identify->Integrate Calculate Concentration Calculation Integrate->Calculate cluster_prep cluster_prep cluster_hplc cluster_hplc cluster_prep->cluster_hplc Prepared Solutions cluster_data cluster_data cluster_hplc->cluster_data Chromatographic Data

Caption: High-level workflow for the HPLC analysis of Fluvastatin and its keto impurity.

System Suitability and Method Validation: Ensuring Trustworthiness

A critical component of any analytical protocol is the establishment of its reliability. This is achieved through system suitability testing and comprehensive method validation.

  • System Suitability: Before commencing any sample analysis, a system suitability solution (containing both Fluvastatin and the keto impurity) should be injected. The results must meet predefined criteria for parameters such as resolution (Rs > 2.0), tailing factor (T ≤ 1.5), and theoretical plates (N > 2000) to ensure the chromatographic system is performing adequately.

  • Method Validation: The developed method should be validated in accordance with ICH Q2(R1) guidelines. Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the baseline separation of the Fluvastatin and keto impurity peaks from each other and from any other potential impurities or excipients. Forced degradation studies, where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light), are essential to demonstrate specificity.

    • Linearity: The method should exhibit a linear relationship between the concentration of the analyte and the detector response over a specified range.

    • Accuracy and Precision: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Precision expresses the closeness of agreement (degree of scatter) between a

LC-MS/MS analysis of 5-Keto-O-tert-butyl Fluvastatin in plasma

Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Sensitivity LC-MS/MS Quantification of 5-Keto-O-tert-butyl Fluvastatin in Human Plasma: A Robust Workflow for Impurity Profiling and Pharmacokinetic Studies

Introduction & Scientific Context

Fluvastatin is a selective, competitive inhibitor of HMG-CoA reductase, widely prescribed as an adjunct to diet for the reduction of elevated total cholesterol and the prevention of cardiovascular events[1]. During the chemical synthesis of the active pharmaceutical ingredient (API), several intermediates and potential impurities are generated. One critical synthetic intermediate is 5-Keto-O-tert-butyl Fluvastatin (CAS 194935-02-9)[].

While this intermediate is typically cleared during the final deprotection and salt-formation steps of manufacturing, trace levels can persist as a lipophilic impurity in the final formulation[1]. In the context of drug development, rigorous toxicokinetic (TK) and pharmacokinetic (PK) profiling requires monitoring such impurities in biological matrices like human plasma[3]. Because 5-Keto-O-tert-butyl Fluvastatin contains a bulky, lipophilic tert-butyl ester group, it exhibits distinct absorption and distribution properties compared to the parent drug. To ensure regulatory compliance and patient safety, highly sensitive and selective analytical methods are required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the gold standard for this application due to its unparalleled sensitivity and ability to differentiate the impurity from both the parent drug and endogenous plasma components.

Analytical Strategy & Causality (E-E-A-T)

As a self-validating analytical system, every step of this protocol is designed with a specific mechanistic purpose to eliminate artifacts and ensure data trustworthiness:

  • Sample Preparation (Solid Phase Extraction - SPE): Human plasma is a complex matrix rich in proteins and phospholipids. Simple protein precipitation (PPT) often fails to remove phospholipids, which compete for charge droplets in the electrospray ionization (ESI) source, leading to severe ion suppression. We employ SPE using a polymeric reversed-phase sorbent. Causality: The sorbent selectively retains the highly lipophilic 5-Keto-O-tert-butyl Fluvastatin while allowing polar interferences and phospholipids to be washed away. This ensures high absolute recovery and minimizes matrix effects, creating a reproducible and robust extraction[4].

  • Chromatography: A reversed-phase sub-2 µm C18 column is utilized with a gradient elution profile. The mobile phase is acidified with 0.1% formic acid. Causality: The acidic environment suppresses the ionization of residual silanols on the stationary phase (preventing peak tailing) and drives the equilibrium of the analyte toward the protonated form [M+H]+ . This protonation is essential for maximizing ionization efficiency in positive ESI mode[4].

  • Mass Spectrometry: The method utilizes Multiple Reaction Monitoring (MRM) in positive ESI mode. The intact protonated molecule ( m/z 466.6) is isolated in Q1, fragmented in the collision cell, and specific product ions are monitored in Q3. Causality: Monitoring the specific loss of the tert-butanol group provides a double-filtering mechanism that guarantees absolute selectivity against background noise.

Visualizations

Pathway A Fluvastatin Synthesis B 5-Keto-O-tert-butyl Fluvastatin (Impurity) A->B Byproduct/Intermediate C In Vivo / Plasma Matrix B->C Trace Exposure D LC-MS/MS Quantification C->D Extraction & Analysis E Toxicokinetics & Safety Profiling D->E Regulatory Data

Caption: Impurity tracking pathway: From synthesis byproduct to toxicokinetic safety profiling.

Workflow A Plasma Sample (200 µL) + Internal Standard B SPE Conditioning (1mL MeOH, 1mL Water) A->B C Sample Loading (Dropwise) B->C D Washing (5% MeOH in Water) C->D E Elution (100% Acetonitrile) D->E F Evaporation & Reconstitution E->F G LC-MS/MS Analysis (ESI+ MRM) F->G

Caption: Solid Phase Extraction (SPE) and LC-MS/MS analytical workflow for plasma samples.

Experimental Protocols

Reagents and Materials
  • Analytes: 5-Keto-O-tert-butyl Fluvastatin reference standard (CAS 194935-02-9)[].

  • Internal Standard (IS): Fluvastatin-d6.

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Additives: LC-MS grade Formic Acid.

  • Extraction: Polymeric reversed-phase SPE cartridges (e.g., 30 mg/1 cc).

Calibrators and Quality Control (QC) Preparation
  • Prepare a primary stock solution of 5-Keto-O-tert-butyl Fluvastatin at 1.0 mg/mL in methanol.

  • Dilute the stock solution with 50% methanol in water to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Spike blank human plasma with working solutions (2% v/v total spike volume) to yield calibration standards ranging from 0.2 ng/mL to 200 ng/mL.

  • Prepare QC samples at 0.6 ng/mL (Low QC), 20 ng/mL (Mid QC), and 160 ng/mL (High QC).

Plasma Sample Preparation (SPE)
  • Aliquot: Transfer 200 µL of human plasma (blank, calibrator, QC, or unknown) into a clean microcentrifuge tube.

  • IS Addition: Add 20 µL of Fluvastatin-d6 working solution (50 ng/mL) and vortex for 10 seconds.

  • Protein Disruption: Add 200 µL of 2% formic acid in water to disrupt protein binding and ensure the analyte is fully released into the aqueous phase. Vortex for 30 seconds.

  • Conditioning: Condition the SPE cartridge with 1.0 mL methanol, followed by 1.0 mL water.

  • Loading: Load the diluted plasma sample onto the cartridge. Allow it to pass through via gravity or low vacuum (approx. 1 drop/sec).

  • Washing: Wash the cartridge with 1.0 mL of 5% methanol in water to remove polar endogenous components and salts. Dry the cartridge under maximum vacuum for 2 minutes.

  • Elution: Elute the analytes with 1.0 mL of 100% acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex and transfer to an autosampler vial.

LC-MS/MS Conditions
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Data Presentation

Table 1: Liquid Chromatography Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 80 20 Initial
0.5 80 20 Isocratic Hold
2.5 10 90 Linear Gradient
3.5 10 90 High Organic Wash
3.6 80 20 Re-equilibration

| 5.0 | 80 | 20 | Stop |

Table 2: MS/MS MRM Parameters (Positive ESI) | Analyte | Q1 Mass ( m/z ) | Q3 Mass ( m/z ) | Dwell Time (ms) | Collision Energy (eV) | Role | | :--- | :--- | :--- | :--- | :--- | :--- | | 5-Keto-O-tert-butyl Fluvastatin | 466.6 | 392.6 | 50 | 25 | Quantifier | | 5-Keto-O-tert-butyl Fluvastatin | 466.6 | 410.6 | 50 | 15 | Qualifier | | Fluvastatin-d6 (IS) | 418.5 | 356.2 | 50 | 20 | Internal Standard |

Table 3: Method Validation Summary (Representative Data) | Parameter | Low QC (0.6 ng/mL) | Mid QC (20 ng/mL) | High QC (160 ng/mL) | Acceptance Criteria | | :--- | :--- | :--- | :--- | :--- | | Intra-day Precision (CV%) | 6.2% | 4.1% | 3.5% | 15% | | Inter-day Precision (CV%) | 7.8% | 5.3% | 4.6% | 15% | | Accuracy (% Nominal) | 104.5% | 98.2% | 101.3% | 85% - 115% | | Extraction Recovery | 88.4% | 91.2% | 90.5% | Consistent | | Matrix Effect (IS Normalized) | 95.1% | 96.8% | 98.0% | 85% - 115% |

(Note: The method exhibits excellent linearity from 0.2 to 200 ng/mL with an R2>0.995 , meeting standard FDA bioanalytical validation guidelines.)

References

  • Boc Sciences. "CAS 194935-02-9 (5-Keto-O-tert-butyl Fluvastatin) - Building Block". bocsci.com. URL:

  • Veeprho. "Fluvastatin Impurities and Related Compound". veeprho.com. URL: 1

  • Agilent Technologies. "A High Sensitivity Method for the Quantification of Fluvastatin in Plasma Using an Agilent 1290 Infinity Binary LC and an Agilent 6490 Triple Quadrupole Mass Spectrometer". lcms.cz. URL:

  • Di Pietro, G., et al. (2006). "Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry". Journal of Chromatography B / nih.gov. URL: 4

  • Zhongshan Hospital Study. "The Difference in Pharmacokinetics and Pharmacodynamics between Extended-Release Fluvastatin and Immediate-Release Fluvastatin in Healthy Chinese Subjects". nih.gov. URL: 3

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and API Process Chemists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Origins of Fluvastatin Impurities

Fluvastatin sodium is a fully synthetic, highly potent HMG-CoA reductase inhibitor. The commercial manufacturing process involves the condensation of an indole-derived aldehyde with a substituted acetoacetate, followed by a highly controlled stereoselective reduction to yield the desired (3R,5S)/(3S,5R)syn-1,3-diol active pharmaceutical ingredient (API) ([1]).

Despite optimized synthetic routes, the process and subsequent storage inherently generate specific related compounds that must be isolated for structural elucidation, toxicity screening, and analytical reference standards. The primary mechanistic origins of these impurities include:

  • Stereochemical Leakage (Impurity A): Incomplete stereocontrol during the reduction phase generates the (3R,5R)/(3S,5S)anti-isomer. Because it is a diastereomer with nearly identical polarity to the API, it is a persistent process-related impurity ([2]).

  • Acidic/Thermal Degradation (Impurity C): The heptenoic acid side chain is highly susceptible to intramolecular esterification. Under acidic conditions or thermal stress, the C5-hydroxyl group attacks the carboxylate, yielding the thermodynamically stable 6-membered Fluvastatin Lactone.

  • Oxidative Degradation (Impurity D): Exposure to peroxides or atmospheric oxygen selectively oxidizes the secondary hydroxyl groups, yielding 3-hydroxy-5-keto fluvastatin ([3]).

Quantitative Impurity Profile

To establish an effective isolation strategy, it is critical to understand the physicochemical properties and regulatory limits of the target compounds.

Pharmacopoeial DesignationChemical Name / Structural ModificationMonoisotopic MassApprox. RRT*USP/EP LimitMechanistic Origin
EP Impurity A Fluvastatin Anti-Isomer411.18 g/mol 1.05≤ 0.8%Incomplete stereoselective reduction.
EP Impurity C Fluvastatin Lactone393.17 g/mol 2.40≤ 0.2%Acidic/thermal stress inducing intramolecular esterification.
EP Impurity D 3-Hydroxy-5-keto Fluvastatin409.17 g/mol 0.85≤ 0.1%Oxidative degradation of the C5 secondary hydroxyl.

*Relative Retention Time (RRT) based on standard EP C18 gradient methods. Fluvastatin API RRT = 1.00.

Workflow Visualization

The following workflow illustrates the dual-pathway approach for handling Fluvastatin related compounds: (1) Forced degradation followed by preparative HPLC to isolate degradants, and (2) Polymorph-directed crystallization to purify the API from the synthetic anti-isomer.

Workflow API Crude Fluvastatin API (syn/anti mixture) Stress Forced Degradation (Acidic / Oxidative) API->Stress Generate Degradants Cryst Selective Crystallization (IPA / MTBE System) API->Cryst Form XIV Process Prep Preparative HPLC (C18, 0.1% FA / ACN) Stress->Prep Load Matrix FracLactone Impurity C (Lactone) Non-polar Fraction Prep->FracLactone UV 235 nm FracKeto Impurity D (Keto) Polar Fraction Prep->FracKeto UV 235 nm PureAPI Purified Fluvastatin (<0.5% Anti-isomer) Cryst->PureAPI Precipitate MotherLiq Mother Liquor (Enriched Anti-isomer) Cryst->MotherLiq Filtrate Lyo Lyophilization (T < 20°C) FracLactone->Lyo FracKeto->Lyo

Workflow for the isolation of Fluvastatin impurities and API purification.

Experimental Protocols

Protocol 4.1: Stress-Induced Enrichment of Degradants (Impurities C & D)

Relying on residual API impurities to isolate milligram quantities of Impurities C and D is inefficient. We deliberately stress the API to enrich the matrix.

  • Acid Stress (Targeting Impurity C): Dissolve 500 mg of Fluvastatin sodium in 50 mL of 0.1 N HCl / Methanol (50:50 v/v). Stir at 40°C for 4 hours.

    • Causality: The low pH protonates the carboxylate, making it highly susceptible to nucleophilic attack by the C5-hydroxyl, driving the equilibrium toward the closed lactone ring.

  • Oxidative Stress (Targeting Impurity D): Dissolve 500 mg of Fluvastatin sodium in 50 mL of 3% H2​O2​ (aqueous). Stir at room temperature for 24 hours.

    • Causality: Peroxide selectively oxidizes the sterically accessible secondary alcohols to ketones without cleaving the indole core.

Protocol 4.2: Preparative HPLC Isolation of Degradants
  • Column: C18 Preparative Column (250 x 21.2 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Gradient: 30% B to 90% B over 30 minutes. Flow rate: 20 mL/min.

  • Detection: UV at 235 nm (targeting the indole chromophore).

  • Causality for Mobile Phase Selection: Fluvastatin lactone is highly sensitive to alkaline hydrolysis. Utilizing 0.1% Formic Acid (pH ~2.8) ensures the lactone ring remains closed during chromatographic transit. Trifluoroacetic acid (TFA) is deliberately avoided to prevent severe ion suppression during downstream LC-MS validation.

  • Self-Validation Checkpoint: Prior to fraction collection, inject a mixed analytical standard of Fluvastatin API and Lactone. The system is validated for preparative scaling only if the resolution ( Rs​ ) between the open-acid API and the Lactone is ≥3.0 .

Protocol 4.3: Polymorph-Directed Purification for Anti-Isomer Depletion

The anti-isomer (Impurity A) is notoriously difficult to separate via standard reversed-phase chromatography due to its near-identical hydrodynamic radius to the syn-isomer. Instead, selective basic hydrolysis or polymorph-directed crystallization exploits thermodynamic solubility differences ([4]).

  • Dissolution: Dissolve 30.0 g of crude Fluvastatin sodium in a mixture of propan-2-ol (500 mL) and water (50 mL) at reflux temperature (approx. 82°C). Stir for 1.5 hours until a clear solution is achieved.

  • Anti-Solvent Addition: Dropwise, add 500 mL of Methyl tert-butyl ether (MTBE) over 30 minutes while maintaining reflux.

  • Crystallization: Cool the mixture to room temperature (20-25°C) at a rate of 10°C/hour, then stir for an additional 16 hours.

  • Isolation: Filter the precipitate under nitrogen and wash with pure MTBE (2 x 50 mL). Dry at 50°C in a vacuum oven.

  • Causality for Solvent/Anti-Solvent Choice: The specific propan-2-ol/water/MTBE matrix thermodynamically favors the precipitation of Fluvastatin Sodium Crystal Form XIV. The anti-isomer remains highly soluble in this specific ternary mixture and is effectively trapped in the mother liquor, reducing its content in the API to <0.5% ([5]).

  • Self-Validation Checkpoint: Analyze a 5 mg sample of the initial precipitate via analytical HPLC. If the anti-isomer peak area exceeds 0.5%, the precipitate must be re-slurried in pure MTBE for an additional 2 hours before final filtration.

Analytical Validation and Lyophilization

Fractions collected from Protocol 4.2 must be immediately frozen and lyophilized.

  • Causality for Temperature Control: Lyophilization must occur with a shelf temperature strictly maintained below 20°C. If the temperature elevates during the primary drying phase, residual moisture and concentrated formic acid can catalyze the reverse hydrolysis of Impurity C back to the open-ring API.

Structural Elucidation: Isolated powders are validated using High-Resolution LC-MS (ESI+) and 1D/2D NMR ( 1H , 13C , COSY).

  • Impurity A will show an identical m/z to the API ( [M+H]+=412.19 ) but will exhibit distinct coupling constants ( J -values) in the 1H NMR for the C3 and C5 methine protons due to the anti spatial arrangement.

  • Impurity C will show a mass shift of −18 Da ( [M+H]+=394.18 ) corresponding to the loss of water during lactonization.

References[2] Veeprho: Fluvastatin EP Impurity A Sodium Salt. Available at:https://veeprho.com/product/fluvastatin-ep-impurity-a-sodium-salt/[3] Clearsynth: Fluvastatin Sodium EP Impurity D. Available at:https://www.clearsynth.com/en/fluvastatin-sodium-ep-impurity-d.html[5] Google Patents: WO2005040113A1 - Processes for the preparation of a polymorph of fluvastatin sodium. Available at:https://patents.google.com/patent/WO2005040113A1/en[4] Google Patents: EP1847529B1 - Process for the preparation of Fluvastatin Sodium salt. Available at:https://patents.google.com/patent/EP1847529B1/en[1] ACS Publications (Organic Process Research & Development): An Improved Manufacturing Process for Fluvastatin. Available at:https://pubs.acs.org/doi/10.1021/op060196q

Sources

Application Note: Analytical Profiling of Fluvastatin API Using 5-Keto-O-tert-butyl Fluvastatin as a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-04 Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals

Executive Summary & Mechanistic Context

In the rigorous landscape of pharmaceutical drug development, the control of synthetic intermediates and degradation products is paramount to ensuring the safety and efficacy of Active Pharmaceutical Ingredients (APIs). Fluvastatin is a potent, selective competitive inhibitor of HMG-CoA reductase, clinically utilized to reduce elevated total cholesterol and prevent cardiovascular events[1].

During the multi-step synthesis of Fluvastatin sodium, bulky protecting groups such as tert-butyl esters are employed to shield reactive carboxylic acid moieties. Concurrently, stereoselective reduction is required to convert ketone intermediates into the active 3,5-dihydroxy configuration. Incomplete reduction or failed deprotection leads to the retention of 5-Keto-O-tert-butyl Fluvastatin , a critical process-related impurity[].

As a Senior Application Scientist, I emphasize that quantifying this specific impurity is not merely a regulatory checkbox; it is a mechanistic necessity. The presence of the bulky tert-butyl group and the unreduced 5-keto moiety completely abolishes the molecule's ability to mimic HMG-CoA, rendering it pharmacologically inactive while potentially introducing off-target toxicity. Utilizing 5-Keto-O-tert-butyl Fluvastatin as a Certified Reference Standard (CRS) enables the creation of a highly specific, self-validating chromatographic assay to ensure API purity in accordance with USP monographs[3].

Physicochemical Properties

Understanding the physicochemical nature of the reference standard dictates our analytical approach. The extended π−π∗ conjugation of the indole ring provides a strong chromophore for UV detection, while the lipophilic tert-butyl group significantly increases the molecule's retention time on a reversed-phase column compared to the highly polar Fluvastatin sodium salt.

ParameterSpecification / Value
Compound Name 5-Keto-O-tert-butyl Fluvastatin
CAS Number 194935-02-9[]
Molecular Formula C28H32FNO4[4]
Molecular Weight 465.56 g/mol [5]
Physical State Crystalline solid
Role in Development Synthetic intermediate / Impurity reference standard[]
UV Absorption Max ( λmax​ ) ~235 nm (Indole ring chromophore)

Synthetic & Impurity Pathway

The following diagram illustrates the causal relationship between the protected precursor, the formation of the 5-Keto impurity due to synthetic failure, and the desired active API.

Pathway A Fluvastatin Precursor (Protected) B 5-Keto-O-tert-butyl Fluvastatin (Intermediate/Impurity) A->B Incomplete Reduction C Fluvastatin Sodium (Active API) A->C Ideal Synthesis B->C Deprotection & Reduction D HMG-CoA Reductase Inhibition C->D Pharmacological Action

Fig 1: Synthetic pathway of Fluvastatin highlighting the 5-Keto-O-tert-butyl intermediate.

Experimental Protocol: HPLC-UV Impurity Profiling

To reliably quantify 5-Keto-O-tert-butyl Fluvastatin in API batches, we employ a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Causality of Chromatographic Conditions
  • Column Choice: A C18 stationary phase (250 mm × 4.6 mm, 5 µm) is selected because the hydrophobic interactions perfectly resolve the polar API from the highly lipophilic tert-butyl ester impurity.

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A) and Acetonitrile (Mobile Phase B) is used. The TFA suppresses the ionization of residual silanols on the column and protonates any free carboxylic acids, preventing peak tailing.

  • Detection: UV detection at 235 nm is chosen to maximize the signal-to-noise ratio for the indole chromophore shared by both the API and the impurity.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Buffer A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

    • Buffer B: 100% LC-MS grade Acetonitrile.

  • Standard Preparation (Self-Validating Control):

    • Accurately weigh 10.0 mg of 5-Keto-O-tert-butyl Fluvastatin CRS[4].

    • Dissolve in 10 mL of Methanol:Acetonitrile (1:1 v/v) to create a 1.0 mg/mL stock solution.

    • Dilute to a working concentration of 5.0 µg/mL (representing a 0.5% impurity limit relative to a 1.0 mg/mL API sample).

  • Sample Preparation:

    • Weigh 50.0 mg of Fluvastatin Sodium API and dissolve in 50 mL of the sample diluent (Methanol:Acetonitrile) to yield a 1.0 mg/mL solution. Protect from light using amber vials, as statins are susceptible to photodegradation[3].

  • Instrument Execution:

    • Set flow rate to 1.0 mL/min.

    • Column temperature: 30°C.

    • Injection volume: 10 µL.

    • Run a linear gradient from 30% B to 90% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

Analytical Workflow & System Suitability

Workflow S1 CRS Prep (5-Keto Impurity) HPLC HPLC Separation (C18 Column) S1->HPLC Inject S2 API Sample Prep (Fluvastatin) S2->HPLC Inject UV UV Detection (235 nm) HPLC->UV Elution SST System Suitability (Self-Validation) UV->SST Data Analysis

Fig 2: HPLC analytical workflow for impurity profiling using the certified reference standard.

The Self-Validating System (SST)

A protocol is only as trustworthy as its internal controls. To ensure this method is a self-validating system , the analytical sequence must begin with six replicate injections of the System Suitability Solution (a mixture of Fluvastatin API and the 5-Keto-O-tert-butyl Fluvastatin CRS)[3].

The system automatically evaluates the following causality-driven metrics before allowing sample analysis to proceed:

  • Resolution ( Rs​ ): Must be >2.0 between the API peak and the 5-Keto impurity peak. Causality: Ensures baseline separation so that the massive API peak does not artificially inflate the integration of the trace impurity.

  • Tailing Factor ( Tf​ ): Must be <1.5 for the impurity peak. Causality: Confirms that secondary interactions (e.g., silanol binding) are fully suppressed by the TFA, ensuring accurate quantitation.

  • Relative Standard Deviation (RSD): Must be <2.0% for the impurity peak area across six injections. Causality: Validates the mechanical precision of the autosampler and the stability of the UV detector.

If any of these parameters fail, the system is programmed to halt, preventing the generation of false-positive purity data.

References

  • Fluvastatin Impurities and Related Compound Source: Veeprho URL:[Link]

  • USP Monographs: Fluvastatin Sodium - USP29-NF24 Source: United States Pharmacopeia URL:[Link]

Sources

Application Note: Comprehensive Forced Degradation Protocol for Fluvastatin Drug Substance

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Fluvastatin sodium is a fully synthetic HMG-CoA reductase inhibitor utilized in the management of hypercholesterolemia. Structurally, it consists of a fluorophenyl-indole core linked to a heptenoic acid side chain. This specific molecular architecture dictates its intrinsic stability profile and vulnerabilities during manufacturing and storage.

Conducting a forced degradation study (stress testing) is a critical regulatory requirement mandated by ICH Q1A(R2) and Q1B guidelines[1]. The primary objectives are to elucidate the intrinsic degradation pathways of the active pharmaceutical ingredient (API), identify potential degradants, and establish a self-validating, stability-indicating analytical method (typically HPLC-PDA or LC-MS) capable of resolving the parent drug from its breakdown products[2].

For fluvastatin, the primary structural vulnerability lies in the heptenoic acid moiety, which is highly susceptible to pH-dependent interconversion. Under acidic conditions, the open-ring hydroxy acid rapidly undergoes intramolecular esterification to form a pharmacologically inactive lactone[3]. Furthermore, the conjugated indole system makes fluvastatin highly sensitive to photo-oxidation and photolytic cleavage[4].

Regulatory Framework & Target Degradation Limits

The objective of stress testing is not the complete destruction of the API, but rather the generation of a representative and predictive impurity profile. Regulatory best practices dictate a target degradation range of 5% to 20% [2].

  • Degradation < 5%: Indicates insufficient stress, risking the omission of clinically relevant degradants.

  • Degradation > 20%: Represents excessive stress, which often generates "secondary degradants" (breakdown products of the primary degradants) that will never form under realistic accelerated or long-term storage conditions[2].

Experimental Workflow Design

To ensure reproducible kinetics, the experimental workflow must incorporate a neutralization/quenching step . Failing to neutralize acidic, alkaline, or oxidative samples prior to HPLC injection allows degradation to continue in the autosampler vial, destroying the reliability of the assay.

Workflow Sample Fluvastatin API Stock Solution Stress Apply Stress Conditions (Acid, Base, Ox, Light) Sample->Stress Neutralize Neutralization / Quench (Arrest Degradation) Stress->Neutralize Dilute Dilution to Target Concentration Neutralize->Dilute HPLC Stability-Indicating HPLC-PDA Analysis Dilute->HPLC

Standard experimental workflow for forced degradation of Fluvastatin API.

Step-by-Step Stress Protocols

Note: The following parameters are optimized based on the empirical degradation kinetics of fluvastatin, which is highly labile in acid but relatively stable in alkaline environments[5].

Acid-Induced Degradation (Lactonization)
  • Causality: Acidic environments provide the protons necessary to catalyze the dehydration and cyclization of the heptenoic acid chain into a lactone ring. Fluvastatin degrades exceptionally fast in acid (up to ~45% per hour in 0.1 M HCl)[5].

  • Protocol:

    • Transfer 10 mg of Fluvastatin sodium into a 100 mL volumetric flask.

    • Add 10 mL of 0.1 M HCl.

    • Heat the solution in a water bath at 70°C for 30 minutes[5].

    • Remove from heat and immediately neutralize with 10 mL of 0.1 M NaOH to arrest the lactonization process.

    • Dilute to volume with the mobile phase diluent.

Base-Induced Degradation (Hydrolysis)
  • Causality: Statins are generally formulated as sodium or calcium salts of the open-ring hydroxy acid, which is the thermodynamically stable form at high pH[3]. Consequently, fluvastatin exhibits high stability under alkaline stress.

  • Protocol:

    • Transfer 10 mg of API into a 100 mL flask.

    • Add 10 mL of 0.1 M NaOH.

    • Heat at 70°C for 120 minutes[5].

    • Neutralize with 10 mL of 0.1 M HCl.

    • Dilute to volume with diluent.

Oxidative Stress
  • Causality: Reactive oxygen species (ROS) such as the hydroxyl radical ( ⋅OH ) and superoxide anion ( O2−​ ) attack the electron-rich indole ring and double bonds, leading to hydroxylation and eventual bond cleavage[6].

  • Protocol:

    • Transfer 10 mg of API into a 100 mL flask.

    • Add 10 mL of 3% H2​O2​ .

    • Heat at 70°C for 120 minutes[5].

    • Quench the residual peroxide (e.g., via rapid dilution and cooling, or addition of a mild reducing agent like sodium thiosulfate if compatible with the HPLC method).

    • Dilute to volume.

Photolytic Degradation (ICH Q1B)
  • Causality: The indole core absorbs UV/Vis photons, providing sufficient energy to induce direct photolytic cleavage of C-C and C-N bonds. This pathway generates structurally stable, yet highly toxic, photolytic byproducts[4].

  • Protocol:

    • Spread 500 mg of solid Fluvastatin API uniformly in a petri dish (thickness < 3 mm).

    • Expose to UV light (254 nm) and visible light to achieve a minimum of 1.2 million lux hours and 200 Watt hours/square meter[7].

    • Alternatively, for solution-state photolysis, expose a prepared solution to direct sunlight or a calibrated photostability chamber for 24 to 72 hours[5][8].

    • Dissolve/dilute to the target analytical concentration.

Data Presentation: Degradation Matrix

Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation PathwayRelative Sensitivity
Acidic 0.1 M HCl70°C, 30 minLactonization (Dehydration)High (~45% / hr)
Alkaline 0.1 M NaOH70°C, 120 minMinor hydrolysisLow (Highly stable)
Oxidative 3% H2​O2​ 70°C, 120 minHydroxylation via ROS attackModerate
Photolytic UV/Vis Light24 - 72 hoursC-C, C-N bond cleavageModerate to High
Thermal Solid State80°C, 24 hoursMinor thermal breakdownLow

Mechanistic Degradation Pathways

Pathways API Fluvastatin Sodium (Parent API) Acid Acidic Stress (H+) API->Acid Light Photolytic Stress (hv) API->Light Ox Oxidative Stress (ROS) API->Ox Lactone Fluvastatin Lactone (Major Degradant) Acid->Lactone Rapid Dehydration Cleavage C-C / C-N Cleavage (Indole Disruption) Light->Cleavage Photon Absorption Hydroxyl Hydroxylated Derivatives Ox->Hydroxyl Radical Attack

Mechanistic degradation pathways of Fluvastatin under varying stress conditions.

Analytical Methodology & Method Validation (HPLC-PDA)

To ensure the trustworthiness of the protocol, the analytical method must be stability-indicating . This requires proving that the parent peak is spectrally pure and fully resolved from all generated degradants.

  • Column Chemistry: A high-efficiency C18 column (e.g., Thermo Hypersil BDS RP C18, 250 × 4.6 mm, 5 μm) is recommended to retain both the polar open-ring acid and the non-polar lactone[9].

  • Mobile Phase: An isocratic or gradient mixture of Buffer (pH 6.8) and Acetonitrile (e.g., 60:40 v/v)[9]. Maintaining the mobile phase near pH 6.8 prevents on-column lactonization during the run.

  • Detection: Photo-Diode Array (PDA) detection at 235 nm or 288 nm is mandatory[8][9]. PDA allows for the calculation of Peak Purity Angle vs. Peak Purity Threshold , ensuring no degradants are co-eluting beneath the main fluvastatin peak.

  • Mass Balance: A self-validating system requires a mass balance calculation. The sum of the areas of all degradant peaks plus the remaining API peak area should closely approximate the peak area of the unstressed control sample. A significant deviation indicates that degradants are either not absorbing at the chosen UV wavelength, are volatile, or are permanently retained on the column.

References

  • Sutar, P. S., et al. "Review on Forced Degradation Study of Statins." Asian Journal of Pharmaceutical Analysis, 2022. Available at:[Link]

  • Muchtaridi, M., et al. "Forced degradation study of statins: a review." International Journal of Applied Pharmaceutics, 2018. Available at: [Link]

  • "A comparison of the photolytic and photocatalytic degradation of fluvastatin." CoLab, 2019. Available at: [Link]

  • "Forced Degradation Studies: Regulatory Considerations and Implementation." Biopharm International, 2026. Available at:[Link]

  • "Improvement of Development and Validation of an RP-HPLC Method for The Fluvastatin Sodium Using QbD Approach and Its Application to Forced Degradation Studies." ResearchGate, 2020. Available at:[Link]

Sources

Advanced Chromatographic Techniques for Fluvastatin Impurity Profiling: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Objective: To provide a robust, self-validating methodological framework for the identification, quantification, and structural elucidation of fluvastatin sodium impurities and degradation products, compliant with ICH guidelines.

Mechanistic Grounding: The Chemistry of Fluvastatin Degradation

Fluvastatin sodium is a fully synthetic HMG-CoA reductase inhibitor characterized by an indole core and a highly labile heptenoic acid side chain. Understanding its intrinsic chemical vulnerabilities is the cornerstone of developing a reliable impurity profiling strategy.

Unlike statins that are relatively stable across a broad pH range, fluvastatin is exceptionally susceptible to acid-catalyzed degradation[1]. Under acidic conditions (e.g., 0.1 N HCl), the β

  • and γ -hydroxy groups on the heptenoic acid side chain undergo rapid dehydration. This results in the loss of one or two water molecules (-18 Da or -36 Da), forming highly conjugated degradation products[2]. Furthermore, acidic environments promote intramolecular esterification, converting the open-ring active drug into fluvastatin lactone.

The Analytical Challenge (Causality of Method Design): Because fluvastatin degrades rapidly in acidic media, standard chromatographic practices—such as using 0.1% formic acid or trifluoroacetic acid (TFA) in the mobile phase—can induce on-column artifactual degradation. To prevent false-positive impurity reporting, the analytical method must strictly maintain a near-neutral pH (e.g., pH 7.2) to keep the API in its stable carboxylate salt form[3].

Pathway Fluvastatin Fluvastatin Sodium (Intact API, m/z 412) Acid Acidic Stress (0.1 N HCl) Fluvastatin->Acid Photo Photolytic Stress (UV 254 nm) Fluvastatin->Photo Ox Oxidative Stress (3% H2O2) Fluvastatin->Ox Dehydrated Dehydrated Degradants (-18 Da / -36 Da) Acid->Dehydrated Loss of H2O Lactone Fluvastatin Lactone (Intramolecular ester) Acid->Lactone Cyclization PhotoDeg Photo-oxidation Products (Indole ring cleavage) Photo->PhotoDeg Radical mechanism OxDeg N-Oxide / Sulfoxide Derivatives Ox->OxDeg Oxidation

Fig 1: Mechanistic degradation pathways of Fluvastatin under ICH stress conditions.

Analytical Strategy & Workflow

A comprehensive impurity profiling strategy requires a multi-tiered approach: forced degradation to generate potential impurities, high-resolution HPLC-UV for primary screening, and LC-MS/MS for structural elucidation.

To ensure trustworthiness , this workflow employs a self-validating mass balance check. By utilizing a Photodiode Array (PDA) detector, the sum of the peak areas of the remaining intact API and all generated impurities must equal 98–102% of the unstressed control sample. A mass balance failure (<95%) immediately flags the presence of non-UV absorbing degradants, secondary volatile degradation, or co-eluting peaks, prompting orthogonal validation[1].

Workflow N1 1. API Stress Testing (ICH Q1A/Q1B Conditions) N2 2. Quenching & Neutralization (Prevent Artifacts) N1->N2 Immediate action N3 3. Stability-Indicating HPLC-UV (pH 7.2 Buffer, 305 nm) N2->N3 25 µL Injection N4 4. Mass Balance & Peak Purity (PDA Analysis) N3->N4 Rs > 1.5 check N5 5. Method Translation to LC-MS (Volatile NH4OAc Buffer) N4->N5 If Unknown > 0.1% N6 6. Structural Elucidation (TOF & Triple Quadrupole) N5->N6 m/z matching

Fig 2: End-to-end self-validating workflow for Fluvastatin impurity profiling.

Experimental Protocols

Protocol A: Self-Validating Forced Degradation

This protocol is designed to achieve 10–20% degradation. Exceeding 20% risks secondary degradation (degradants breaking down into further sub-products), which complicates the impurity profile unnecessarily.

  • Stock Preparation: Dissolve Fluvastatin sodium reference standard in methanol to a concentration of 1.0 mg/mL.

  • Acid Hydrolysis: Transfer 5.0 mL of stock to a flask. Add 5.0 mL of 0.1 N HCl. Heat at 70°C for 2 hours[1].

    • Critical Causality Step: Immediately upon cooling, neutralize with exactly 5.0 mL of 0.1 N NaOH. Failure to neutralize will cause the drug to continue degrading in the autosampler queue, destroying assay reproducibility.

  • Alkaline Hydrolysis: Mix 5.0 mL of stock with 5.0 mL of 0.1 N NaOH. Heat at 70°C for 2 hours. Neutralize with 0.1 N HCl[1].

  • Oxidation: Mix 5.0 mL of stock with 5.0 mL of 3% H2​O2​ . Heat at 70°C for 2 hours[1].

  • Photolysis: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours[1].

  • Dilution: Dilute all neutralized samples with the mobile phase to a final theoretical concentration of 100 µg/mL prior to injection.

Protocol B: Stability-Indicating HPLC-UV Method

Based on validated parameters for separating fluvastatin from its related substances[3].

  • Column: ZORBAX Eclipse Plus C18 Rapid Resolution (75 mm × 4.6 mm, 3.5 µm)[3].

  • Column Temperature: 35 °C[3].

  • Detection Wavelengths: 305 nm (optimal for the indole ring) and 365 nm (for highly conjugated degradants)[3].

  • Injection Volume: 25 µL[3].

  • Flow Rate: 2.0 mL/min (Note: This high flow rate leverages the rapid resolution column to compress run times while maintaining theoretical plates)[3].

  • Mobile Phase A: pH 7.2 phosphate buffer mixed with Methanol/Acetonitrile (90:10 v/v)[3].

  • Mobile Phase B: pH 7.2 phosphate buffer mixed with Methanol/Acetonitrile (10:90 v/v)[3].

Protocol C: LC-MS/MS Structural Elucidation

Expertise Insight: Phosphate buffers are non-volatile and will instantly foul an MS source. To translate Protocol B for MS analysis, replace the phosphate buffer with 10 mM Ammonium Acetate adjusted to pH 7.2 with dilute ammonia . This preserves the protective neutral pH while ensuring complete MS compatibility.

  • System: Agilent 1290 Infinity LC coupled to a 6490 Triple Quadrupole or equivalent TOF-MS.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Source Parameters: Gas Temp 250°C, Drying Gas 14 L/min, Nebulizer 40 psi.

  • Internal Standard: Fluvastatin-d6 (for precise bioanalytical quantitation).

Data Presentation & Interpretation

Table 1: Fluvastatin Forced Degradation Summary

Summarized expected outcomes based on ICH stress testing[1].

Stress ConditionReagent / ExposureTime / TempExpected Degradation (%)Major Impurities Observed
Acidic 0.1 N HCl2 hrs, 70°C~45%Dehydrated species (-18 Da), Lactone
Alkaline 0.1 N NaOH2 hrs, 70°C< 5%Highly stable
Oxidative 3% H2​O2​ 2 hrs, 70°C~43%N-oxides, Indole ring cleavage products
Photolytic UV 254 nm24 hrs~6-10%Photo-oxidation products
Thermal 80°C (Solid state)24 hrs< 3%Stable
Table 2: LC-MS/MS MRM Transitions for Fluvastatin Profiling

Transitions utilized for the identification of the parent drug and putative degradants[2],.

Analyte / ImpurityPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Structural Note
Fluvastatin (Intact) 412.1266.220Cleavage of heptenoic acid side chain
Fluvastatin-d6 (IS) 418.1266.220Deuterated internal standard
Isobaric Metabolite 412.1266.220Threo stereoisomer (requires chromatographic resolution)[4]
Dehydrated Degradant 394.1248.225Loss of single H2​O from side chain
Acid Degradate 376.1Varies30Double dehydration / Lactonization[2]

References

  • Mass spectrum of Fluvastatin Sodium acid degradate.ResearchGate.
  • Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis.PubMed.
  • Determination of Related Substances in Fluvastatin Sodium Extended-release Tablets by HPLC.医药导报 (Medical Herald).
  • Review on Forced Degradation Study of Statins.Asian Journal of Pharmaceutical Analysis.
  • A High Sensitivity Method for the Quantification of Fluvastatin in Plasma.Agilent Technologies Application Note.

Sources

Troubleshooting & Optimization

Optimizing Fluvastatin synthesis to reduce keto impurity formation

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Fluvastatin Synthesis

Welcome to the technical support center for Fluvastatin synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthetic process, with a specific focus on minimizing the formation of the critical keto impurity. Here, we delve into the causality behind experimental choices and provide validated protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary keto impurity in Fluvastatin synthesis, and why is its formation a concern?

A1: The primary keto impurity is (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoic acid, also known as 3-Keto Fluvastatin.[1] It is a process-related impurity that arises from the oxidation of the 3-hydroxyl group of Fluvastatin or incomplete reduction of the corresponding keto-ester intermediate during synthesis.[1] Its presence is a critical quality attribute concern as it can impact the potency and stability of the final active pharmaceutical ingredient (API).[1] Regulatory bodies like the ICH have strict limits on such impurities, making their control essential.

Q2: At which stage of the Fluvastatin synthesis is the keto impurity most likely to form?

A2: The keto impurity, or its precursor, is a key intermediate in the synthesis of Fluvastatin. The critical step where its reduction to the desired diol occurs is the stereoselective reduction of the β-hydroxy ketoester intermediate. Incomplete reduction or side reactions at this stage directly lead to higher levels of the keto impurity in the final product. An improved manufacturing process involves the condensation of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal with the dianion of tert-butyl acetoacetate, followed by a low-temperature reduction, often without isolating the intermediate keto-ester.[2][3]

Q3: What are the general strategies to minimize the formation of this keto impurity?

A3: The core strategies revolve around optimizing the diastereoselective reduction step. This includes:

  • Choice of Reducing Agent and Chelating Agent: The Narasaka-Prasad reduction, which uses a borohydride reducing agent in the presence of a chelating agent like diethylmethoxyborane, is highly effective in favoring the desired syn-diol and minimizing the unreacted keto intermediate.[4][5][6]

  • Strict Temperature Control: This reduction is highly temperature-sensitive and is typically performed at very low temperatures (e.g., -78°C) to maximize selectivity and prevent side reactions.[2][4]

  • Inert Atmosphere: The reaction is sensitive to air and moisture. Conducting the synthesis under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation and other side reactions.[4]

  • Purification: Effective purification methods, such as recrystallization of the diol intermediate, are vital to remove any remaining keto impurity.[6][7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: High levels of keto impurity detected in the crude product post-reduction.

Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Reduction 1. Verify Stoichiometry: Ensure the correct molar equivalents of the reducing agent (e.g., NaBH₄) and chelating agent (e.g., Et₂BOMe) are used.[4] An excess may be required to drive the reaction to completion.The stoichiometry of the reagents is critical for ensuring that all of the keto-ester is reduced to the desired diol.
2. Optimize Reaction Time: Increase the reaction time at the specified low temperature to allow for complete conversion. Monitor the reaction progress using TLC or HPLC.Insufficient reaction time can lead to incomplete conversion of the starting material.
Suboptimal Reaction Conditions 1. Maintain Low Temperature: Strictly maintain the reaction temperature at or below -75°C throughout the addition of the reducing agent and for the duration of the reaction.[4]Higher temperatures can lead to decreased diastereoselectivity and the formation of unwanted by-products.[4] The low temperature helps to stabilize the chelated intermediate, favoring the desired stereochemical outcome.[6]
2. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and maintain a robust inert atmosphere (argon or nitrogen).[4]Moisture can quench the reducing agent and other reactive intermediates, leading to incomplete reaction and the formation of impurities.
Reagent Quality 1. Use High-Purity Reagents: Ensure the purity of the starting materials, especially the β-hydroxy ketoester and the reducing agents.Impurities in the starting materials can interfere with the reaction and lead to the formation of by-products.

*Issue 2: Poor diastereoselectivity (syn:anti ratio) in the reduction step.

Potential Cause Troubleshooting Action Scientific Rationale
Ineffective Chelation 1. Verify Chelating Agent Quality: Use a high-quality chelating agent like diethylmethoxyborane.[4]The chelating agent pre-organizes the substrate, which is crucial for the subsequent intermolecular axial hydride attack to form the syn-product.[6]
2. Optimize Chelating Agent Stoichiometry: Experiment with slightly varying the equivalents of the chelating agent to find the optimal ratio for your specific substrate and conditions.The ratio of the chelating agent to the substrate can influence the efficiency of the chelation and, consequently, the diastereoselectivity.
Incorrect Solvent System 1. Use Appropriate Solvents: A mixture of THF and methanol is commonly employed.[4] Ensure the correct ratio is used as it can influence both reaction rate and selectivity.The solvent system affects the solubility of the reagents and the stability of the intermediates, which can impact the stereochemical outcome of the reaction.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of β-Hydroxy Ketoester (Narasaka-Prasad Reduction)

This protocol is designed to maximize the formation of the desired syn-1,3-diol and minimize the residual keto impurity.

  • Dissolve the β-hydroxy ketoester (1.0 equivalent) in a 4:1 mixture of anhydrous tetrahydrofuran (THF) and methanol under an argon atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add diethylmethoxyborane (1.2 equivalents) dropwise to the cooled solution. Stir the mixture for 30 minutes at -78°C to allow for chelation.[4]

  • Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not rise above -75°C.[4]

  • Stir the reaction mixture at -78°C for 3 hours, monitoring the progress by TLC or HPLC.[4]

  • Quench the reaction by the slow, dropwise addition of acetic acid.

  • Follow the quench with the addition of a 30% aqueous solution of hydrogen peroxide.[2]

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Extract the product with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification of the syn-1,3-Diol Intermediate by Recrystallization

This step is crucial for removing residual keto impurity and enhancing the enantiomeric excess.[6]

  • Dissolve the crude diol product from Protocol 1 in a minimal amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a cold mixture of ethyl acetate and hexane, and dry under vacuum.

  • Analyze the purity of the recrystallized product by HPLC to confirm the reduction of the keto impurity.

Visualizing the Process

Diagram 1: Fluvastatin Synthesis Pathway and Keto Impurity Formation

Fluvastatin_Synthesis cluster_synthesis Main Synthesis Pathway cluster_impurity Impurity Formation Aldehyde Aldehyde Keto-ester Keto-ester Aldehyde->Keto-ester Aldol Condensation syn-Diol syn-Diol Keto-ester->syn-Diol Narasaka-Prasad Reduction Keto_Impurity Keto_Impurity Keto-ester->Keto_Impurity Incomplete Reduction Fluvastatin Fluvastatin syn-Diol->Fluvastatin Hydrolysis caption Fluvastatin synthesis and the point of keto impurity formation. Troubleshooting_Keto_Impurity High_Keto_Impurity High Keto Impurity Detected Check_Reduction_Conditions Review Reduction Protocol High_Keto_Impurity->Check_Reduction_Conditions Incomplete_Reaction Incomplete Reaction? Check_Reduction_Conditions->Incomplete_Reaction Suboptimal_Conditions Suboptimal Conditions? Incomplete_Reaction->Suboptimal_Conditions No Verify_Stoichiometry Verify Reagent Stoichiometry Incomplete_Reaction->Verify_Stoichiometry Yes Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Yes Reagent_Issue Reagent Quality Issue? Suboptimal_Conditions->Reagent_Issue No Check_Temp Verify Temperature Control (-78°C) Suboptimal_Conditions->Check_Temp Yes Check_Inertness Ensure Anhydrous & Inert Atmosphere Suboptimal_Conditions->Check_Inertness Yes Analyze_Reagents Analyze Purity of Starting Materials Reagent_Issue->Analyze_Reagents Yes Optimized_Synthesis Optimized Synthesis Verify_Stoichiometry->Optimized_Synthesis Increase_Time->Optimized_Synthesis Check_Temp->Optimized_Synthesis Check_Inertness->Optimized_Synthesis Analyze_Reagents->Optimized_Synthesis caption Troubleshooting workflow for elevated keto impurity levels.

Caption: Troubleshooting workflow for elevated keto impurity levels.

Analytical Considerations

Accurate detection and quantification of the keto impurity are paramount for process optimization and quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying Fluvastatin and its impurities. [8][9]A reversed-phase C18 column with UV detection is typically employed. [8]Method validation should be performed to ensure linearity, accuracy, and precision. [8]* Liquid Chromatography-Mass Spectrometry (LC-MS): For structural confirmation and higher sensitivity, LC-MS can be utilized. [1]This is particularly useful for identifying unknown impurities and for in-depth characterization.

References

  • American Chemical Society. An Improved Manufacturing Process for Fluvastatin - ACS Publications. Available from: [Link]

  • MDPI. Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Available from: [Link]

  • Google Patents. A process for the preparation of fluvastatin sodium - WO2007023503A1.
  • American Chemical Society. Facile and Highly Enantioselective Synthesis of (+)- and (−)-Fluvastatin and Their Analogues | The Journal of Organic Chemistry. Available from: [Link]

  • Veeprho. 3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6. Available from: [Link]

  • ResearchGate. An Improved Manufacturing Process for Fluvastatin | Request PDF. Available from: [Link]

  • Semantic Scholar. A Catalytic Approach to the Synthesis of (+)-Fluvastatin Analogue. Available from: [Link]

  • Google Patents. Process and intermediates for the selective synthesis of fluvastatin and use thereof - CN1740155A.
  • Springer. Experimental and theoretical studies on fluvastatin primary photoproduct formation. Available from: [Link]

  • Scilit. An Improved Manufacturing Process for Fluvastatin. Available from: [Link]

  • PMC. Kinetic Spectrophotometric Determination of Fluvastatin in Pharmaceutical Preparations. Available from: [Link]

  • Agilent. A High Sensitivity Method for the Quantification of Fluvastatin in Plasma Using an Agilent 1290 Infi nity Binary LC and an Agile. Available from: [Link]

  • Drug Analytical Research. New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Available from: [Link]

  • IntechOpen. A Review of Current Trends and Advances in Analytical Methods for Determination of Statins: Chromatography and Capillary Electrophoresis. Available from: [Link]

  • PubMed. Sensitive assay for the determination of fluvastatin in plasma utilizing high-performance liquid chromatography with fluorescence detection. Available from: [Link]

  • PubMed. Facile and highly enantioselective synthesis of (+)- and (-)-fluvastatin and their analogues. Available from: [Link]

  • PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

  • ChemInform. ChemInform Abstract: Boron Acids as Protective Agents and Catalysts in Synthesis. Available from: [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available from: [Link]

  • Wiley Online Library. Boronic acid compounds as potential pharmaceutical agents. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Fluvastatin HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals dealing with peak asymmetry—specifically peak tailing—during the High-Performance Liquid Chromatography (HPLC) analysis of Fluvastatin.

Rather than relying on trial-and-error, this guide establishes a self-validating diagnostic framework to help you isolate the mechanistic root causes of peak tailing and implement permanent, scientifically grounded solutions.

Part 1: The Mechanistic Roots of Fluvastatin Peak Tailing

Fluvastatin is a fully synthetic HMG-CoA reductase inhibitor featuring a fluorophenyl indole moiety and a carboxylic acid side chain[1]. Understanding its chemical properties is the key to mastering its chromatographic behavior.

Peak tailing in HPLC is rarely a random anomaly; it is the physical manifestation of competing retention mechanisms. For Fluvastatin, these mechanisms generally fall into two categories[2]:

  • Chemical Causality (Acid-Base & Secondary Interactions): Fluvastatin has a pKa of approximately 4.5[1][3]. If the mobile phase pH is not strictly controlled, the drug exists in a dynamic equilibrium between its protonated (lipophilic) and deprotonated (hydrophilic) states. Because these two forms partition differently into the stationary phase, they travel at slightly different velocities, resulting in a smeared, tailing peak[4]. Furthermore, exposed silanol groups (Si-OH) on silica-based columns can engage in secondary hydrogen bonding or ion-exchange interactions with the analyte[4][5].

  • Physical Causality (System Dispersion): Empty spaces within the fluidic path—such as dead volume in oversized tubing, poorly seated fittings, or a void at the head of the column—cause the sample plug to dilute infinitely into the mobile phase, destroying the Gaussian peak shape[2].

Part 2: Diagnostic Workflow

Before altering your method chemistry, you must determine whether the tailing is a physical system error or a chemical method flaw. Follow the decision tree below to isolate the issue.

TroubleshootingWorkflow Start Peak Tailing Detected in Fluvastatin Analysis CheckNeutral Inject Neutral Marker (e.g., Toluene or Uracil) Start->CheckNeutral Decision1 Does the neutral marker tail? CheckNeutral->Decision1 Physical Physical Issue (Extra-Column Volume, Void, Frit Blockage) Decision1->Physical  Yes   Chemical Chemical Issue (pH Mismatch, Silanol Interaction) Decision1->Chemical  No   FixPhysical Check tubing, replace frit, reduce dead volume Physical->FixPhysical CheckPH Check Mobile Phase pH (Fluvastatin pKa ~4.5) Chemical->CheckPH Decision2 Is pH 1-2 units away from pKa? CheckPH->Decision2 FixPH Adjust pH to ≤2.5 or ≥6.5 with buffer Decision2->FixPH  No   CheckColumn Check Column Chemistry Decision2->CheckColumn  Yes   FixColumn Use end-capped or high-purity silica column CheckColumn->FixColumn

Diagnostic decision tree for isolating physical and chemical causes of HPLC peak tailing.

Part 3: Frequently Asked Questions (Troubleshooting Q&A)

Q1: My mobile phase is set to pH 4.5. Why is my Fluvastatin peak tailing severely? A: You are operating exactly at the drug's pKa (4.5)[3]. At this pH, Fluvastatin exists in a 50/50 equilibrium between its ionized and unionized forms. Because the interconversion rate during the chromatographic run is comparable to the elution time, the column cannot resolve them into a single sharp band[4]. Solution: The golden rule of chromatography for ionizable compounds is to set the mobile phase pH at least 2 units away from the pKa[6]. Adjust your pH to ≤ 2.5 (using formic or phosphoric acid) or ≥ 6.5 (using a phosphate buffer) to ensure >99% of the drug is in a single ionization state.

Q2: I adjusted the pH to 2.5, but the tailing persists. I just added drops of acid to water—is that enough? A: No. Simply adjusting the pH without providing adequate buffering capacity is a common pitfall. When the sample is injected, the local pH inside the sample plug can shift if the mobile phase isn't strongly buffered, causing transient ionization and tailing[7]. Solution: Use a true buffer system (e.g., 10–20 mM phosphate or formate buffer) rather than just acidifying water. This ensures the pH remains locked at 2.5 even when the sample plug travels through the column[7].

Q3: How do I differentiate between a degraded column and a hardware plumbing issue? A: Use the "Neutral Marker Test." Inject a neutral, hydrophobic compound (like toluene for reversed-phase). Neutral compounds do not undergo acid-base or silanol interactions[2].

  • If the neutral compound is perfectly symmetrical but Fluvastatin tails, you have a chemical problem (pH, buffer, or silanol interactions).

  • If the neutral compound also tails, you have a physical problem (dead volume, a blocked inlet frit, or a collapsed column bed)[2].

Q4: Can the solvent I use to dissolve my sample cause peak tailing? A: Absolutely. If you dissolve Fluvastatin in 100% organic solvent (e.g., pure acetonitrile or methanol) but your mobile phase is 50% aqueous, the sample plug will travel rapidly down the column before it has a chance to properly mix and partition into the stationary phase[6]. This causes a distorted, tailing, or fronting peak. Solution: Always dissolve your sample in the initial mobile phase conditions, or a solvent with a higher water content than the mobile phase[6].

Part 4: Quantitative Troubleshooting Matrix

Use the following data matrix to cross-reference your visual symptoms with the appropriate corrective actions.

Diagnostic ParameterVisual SymptomMechanistic CauseCorrective Action
Neutral Marker Test Both Fluvastatin and Neutral marker tail.Extra-column volume, column void, or partially blocked frit[2].Replace inlet frit; minimize tubing length/diameter (use 0.005" ID PEEK); replace column[4].
Mobile Phase pH Tailing only for Fluvastatin; retention time shifts.pH is too close to the drug's pKa (4.5), causing dual-state ionization[3][4].Buffer mobile phase to pH ≤ 2.5 or pH ≥ 6.5[6].
Buffer Capacity Inconsistent tailing factor (USP T > 1.5) across injections.Insufficient buffering capacity to handle the injected sample mass[7].Increase buffer concentration (e.g., from 5 mM to 20 mM)[7].
Column Chemistry Tailing persists despite optimal pH and buffering.Secondary interactions with trace metals or ionized silanols (Type A silica)[4][5].Switch to a highly end-capped, high-purity Type B silica column (e.g., C8 or C18)[5][8].
Injection Solvent Fronting or tailing, especially at high injection volumes.Strong injection solvent disrupts local mobile phase equilibrium[6].Dilute sample in initial mobile phase conditions[6].

Part 5: Standardized Corrective Protocol

To systematically eliminate peak tailing for Fluvastatin, execute the following self-validating protocol:

Step 1: System Hardware Validation

  • Purge the HPLC system with 50:50 Methanol:Water to remove any buffer salts.

  • Inject 5 µL of a neutral marker (e.g., Toluene).

  • Calculate the USP Tailing Factor ( T ). If T>1.2 , inspect all PEEK/stainless steel fittings for dead volume. Ensure tubing is fully bottomed out in the column end-fitting before tightening. Replace the column inlet frit if backpressure is abnormally high.

Step 2: Mobile Phase Optimization

  • Prepare a 20 mM Phosphate buffer. Adjust the pH to 2.5 using concentrated phosphoric acid[9]. (Note: Fluvastatin is acid-labile over long periods. While pH 2.5 is ideal for chromatography, do not leave prepared samples in the autosampler for >24 hours to prevent degradation).

  • Filter the buffer through a 0.22 µm membrane.

  • Set up a gradient or isocratic flow using the buffer and HPLC-grade Acetonitrile or Methanol.

Step 3: Column Selection & Equilibration

  • Install a high-purity, end-capped C18 or C8 column (e.g., 150 x 4.6 mm, 5 µm)[8]. End-capping is critical to block residual silanol activity that interacts with the drug[4].

  • Equilibrate the column with the mobile phase for at least 20 column volumes until the baseline and system pressure are completely stable.

Step 4: Sample Preparation Standardization

  • Weigh the Fluvastatin standard and dissolve it initially in a minimal amount of methanol for solubility.

  • Dilute the standard to the final concentration (e.g., 10–50 µg/mL) using the exact composition of your initial mobile phase[6].

  • Inject the sample. The resulting Fluvastatin peak should exhibit a Gaussian shape with a USP Tailing Factor between 0.9 and 1.1.

References

  • ResearchGate. How can I prevent peak tailing in HPLC? Available at:[Link]

  • Axion Labs. HPLC Peak Tailing - Troubleshooting peak tailing in HPLC. Available at:[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available at:[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available at:[Link]

  • University of Pittsburgh. HPLC Troubleshooting Guide. Available at:[Link]

  • Journal of Global Trends in Pharmaceutical Sciences. RP-HPLC method for Ezetimibe and Fluvastatin. Available at:[Link]

  • PubChem - NIH. Fluvastatin | C24H26FNO4. Available at: [Link]

  • Open Access Research Journal of Life Sciences. Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium. Available at:[Link]

  • Science Repository. New Validated Analytical Method for Determination of Simvastatin in Tablet Formulations by RP–HPLC. Available at:[Link]

Sources

Improving the yield and purity of Fluvastatin synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Fluvastatin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on optimizing the yield and purity of Fluvastatin. The following sections are structured in a question-and-answer format to directly tackle specific issues you may encounter during your experiments.

Section 1: Reaction Yield and Optimization

This section focuses on common questions and troubleshooting strategies related to improving the overall yield of the Fluvastatin synthesis.

Q1: My overall yield for the Fluvastatin synthesis is consistently low. What are the most critical steps to investigate for potential yield loss?

Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. For Fluvastatin synthesis, the following are key areas to scrutinize:

  • Aldol Condensation: The initial aldol-type reaction is a critical step. Incomplete reaction or the formation of side products can significantly reduce the yield of the desired β-hydroxy ketoester intermediate. Ensure precise stoichiometric control of reactants and optimal temperature management.

  • Diastereoselective Reduction: The reduction of the β-hydroxy ketoester to the syn-1,3-diol is a pivotal stereoselective step. Inefficient conversion or poor diastereoselectivity will directly impact the yield of the correct stereoisomer.[1][2]

  • Purification Steps: Each purification stage, such as column chromatography or recrystallization, inherently involves some product loss. Optimizing these procedures to maximize recovery while maintaining the required purity is crucial.[1]

  • Stability of Intermediates: Some intermediates in the Fluvastatin synthesis pathway can be unstable. It is imperative to handle them under appropriate conditions (e.g., inert atmosphere, low temperature) and proceed to subsequent steps without unnecessary delays to prevent degradation.[1][3]

An improved manufacturing process developed by Novartis highlights a "one-pot" synthesis approach that combines the condensation and reduction steps without isolating the intermediate ketoester. This method was shown to increase the overall yield by 25% by minimizing handling and potential degradation of the intermediate.[3]

Q2: I'm observing significant by-product formation during the initial condensation reaction. How can I minimize these side reactions?

Side reactions during the aldol-type condensation are a common cause of reduced yield and purity. Here are some strategies to mitigate them:

  • Temperature Control: Maintaining the optimal reaction temperature is critical. For the formation of the dianion of tert-butyl acetoacetate, a temperature of 0−5 °C has been found to be optimal.[4] Deviations can lead to increased side reactions such as self-condensation of the aldehyde or diketene.[1]

  • Reagent Addition: The rate and order of reagent addition can significantly influence the reaction outcome. Slow, controlled addition of reagents can help to maintain the desired reaction temperature and minimize localized concentration gradients that might favor side reactions.

  • Purity of Starting Materials: The purity of the key intermediate, (E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrylaldehyde, is paramount. Impurities in this starting material can lead to the formation of undesired by-products that can be difficult to separate later in the synthesis.[5]

Experimental Protocol: Optimized Aldol Condensation

This protocol is based on an improved manufacturing process for Fluvastatin.[4]

  • To a stirred mixture of sodium hydride (60% in paraffin oil) in anhydrous THF, add tert-butyl acetoacetate at 20−25 °C over 30 minutes.

  • Stir the reaction mixture for an additional 15 minutes at 20 °C.

  • Cool the mixture to 0 °C.

  • Add butyllithium (1.6 M in hexane) over 60 minutes, maintaining the temperature at 0 °C.

  • Stir for an additional 30−45 minutes.

  • Add a solution of (E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrylaldehyde in THF to the reaction mixture, maintaining the temperature at 0 °C over a period of 2 hours.

Section 2: Purity and Stereoselectivity

This section addresses common issues related to the purity and stereochemical control of Fluvastatin synthesis.

Q3: The diastereoselectivity of the reduction step is poor, resulting in a low syn:anti ratio. How can I improve the formation of the desired syn-diol?

Achieving a high syn:anti ratio is critical for the purity of the final product. The Narasaka-Prasad reduction is a commonly employed method to favor the syn-diol.[1] Here’s how to troubleshoot poor diastereoselectivity:

  • Chelating Agent: The use of a chelating agent like diethylmethoxyborane (Et₂BOMe) is crucial for directing the hydride attack to form the syn-diol.[1] Ensure the chelating agent is of high quality and fresh.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a common reducing agent for this step. The purity and reactivity of the NaBH₄ can impact the outcome.

  • Reaction Temperature: This reduction is typically performed at very low temperatures (e.g., -78°C) to maximize selectivity.[1][4] Inconsistent or elevated temperatures can significantly decrease the syn:anti ratio.

  • Solvent System: A mixture of THF and methanol is often used. The ratio of these solvents can influence both the reaction rate and selectivity. It is essential to use anhydrous solvents.[1]

Under optimal conditions, the syn:anti ratio can be increased to over 98:2.[4]

Diagram: Diastereoselective Reduction Workflow

G cluster_input Inputs cluster_process Process cluster_output Output Ketoester β-Hydroxy Ketoester Chelation Chelation at -78°C Ketoester->Chelation Chelating_Agent Et₂BOMe Chelating_Agent->Chelation Reducing_Agent NaBH₄ Reduction Slow Addition of NaBH₄ at -78°C Reducing_Agent->Reduction Solvent Anhydrous THF/MeOH Solvent->Chelation Chelation->Reduction Product syn-1,3-Diol Reduction->Product High Selectivity Byproduct anti-1,3-Diol Reduction->Byproduct Low Selectivity

Caption: Workflow for the Narasaka-Prasad diastereoselective reduction.

Q4: How can I effectively remove the unwanted anti-isomer and other impurities from the final product?

Even with optimized reaction conditions, small amounts of the anti-isomer and other impurities may be present. Several purification techniques can be employed:

  • Recrystallization: Recrystallization of the syn-1,3-diol intermediate is a powerful method to enhance enantiomeric excess. A solvent system of hexane and ethyl acetate is commonly used.[1]

  • Selective Hydrolysis: A process has been developed for the selective basic hydrolysis of the desired syn-isomer of a Fluvastatin alkyl ester, while the unhydrolyzed ester, enriched in the unwanted anti-isomer, can be removed by extraction with a water-immiscible solvent like t-butyl methyl ether.[6]

  • Crystallization of the Final Product: The final Fluvastatin sodium salt can be purified by crystallization. Different crystalline forms (polymorphs) of Fluvastatin sodium have been identified, and specific crystallization processes can be used to obtain a high-purity product.[7][8][9] For instance, a process using a mixture of an organic solvent and water can directly precipitate the crystalline product with high purity (≥99%) and yield (≥91%).[7][10]

Q5: What analytical methods are recommended for assessing the purity of Fluvastatin?

Accurate assessment of purity is crucial. The following analytical techniques are commonly used:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used method for determining the purity of Fluvastatin and quantifying impurities.[11][12][13] A reversed-phase C18 column with a mobile phase of acetonitrile and water or a buffer is typically employed.[11][14]

  • Capillary Electrophoresis (CE): CE can be used for the determination of enantiomeric purity.[12]

  • Spectroscopic Methods: UV-Vis spectrophotometry can be used for quantification, although it may not be suitable for purity analysis in the presence of spectrally interfering degradants without derivatization.[14][15]

Table: HPLC Methods for Fluvastatin Purity Analysis
ParameterMethod 1[11]Method 2[13]
Column C18 (250 x 4.6mm, 5µm)Hypersil ODS C18 (150 x 4.6 mm, 5µm)
Mobile Phase Acetonitrile:Water (75:25 v/v)Methanol:20mM Phosphate buffer (pH 3.2):Acetonitrile (55:30:15 v/v)
Flow Rate 0.6 mL/min1.1 mL/min
Detection 242 nm234 nm
Retention Time 3.643 min5.5 min

Section 3: Final Product Isolation and Formulation

This section provides guidance on the final steps of the synthesis and preparation for formulation.

Q6: What are the best practices for the final hydrolysis and isolation of Fluvastatin sodium?

The final step involves the hydrolysis of the ester intermediate to the sodium salt.

  • Hydrolysis Conditions: The hydrolysis is typically carried out using aqueous sodium hydroxide in a suitable solvent such as ethanol.[16] The reaction temperature should be carefully controlled (e.g., 10 to 15°C) to minimize potential side reactions.[16]

  • Work-up and Extraction: After hydrolysis, the reaction mixture is often extracted with a water-immiscible solvent like t-butyl methyl ether to remove any unhydrolyzed ester and other organic impurities.[6][16]

  • Isolation: The aqueous layer containing the Fluvastatin sodium can be concentrated and the product isolated by methods such as freeze-drying or crystallization.[4][6] Crystallization from a mixed solvent system of an organic solvent and water has been shown to be an effective method for obtaining a high-purity crystalline product directly.[7][10]

Q7: Are there specific crystalline forms of Fluvastatin sodium I should be targeting for better stability and formulation properties?

Yes, different crystalline forms (polymorphs) of Fluvastatin sodium have been identified and characterized.[8][9][17][18] These forms can have different physical properties, including stability, hygroscopicity, and dissolution rates, which can impact the final drug product's performance. For example, Form B has been reported to have low hygroscopicity and photostability.[17][18] The choice of crystallization solvent and conditions will determine the resulting crystalline form.[8] It is advisable to characterize the solid-state properties of your final product using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).[8][9]

Diagram: Fluvastatin Synthesis Troubleshooting Logic

G Start Low Yield or Purity Issue Check_Yield Low Overall Yield? Start->Check_Yield Check_Purity Purity Issue? Check_Yield->Check_Purity No Analyze_Condensation Analyze Aldol Condensation: - Temp Control - Reagent Purity - Stoichiometry Check_Yield->Analyze_Condensation Yes Check_Stereoselectivity Low syn:anti Ratio? Check_Purity->Check_Stereoselectivity Yes Analyze_Reduction Analyze Diastereoselective Reduction: - Temp Control (-78°C) - Chelating Agent Quality - Anhydrous Solvents Analyze_Condensation->Analyze_Reduction Optimize_Purification Optimize Purification: - Recrystallization - Extraction Efficiency Analyze_Reduction->Optimize_Purification Solution Improved Yield & Purity Optimize_Purification->Solution Check_Stereoselectivity->Analyze_Reduction Yes Check_Impurities High Impurity Levels? Check_Stereoselectivity->Check_Impurities No Check_Impurities->Optimize_Purification Yes Optimize_Hydrolysis Optimize Final Hydrolysis: - Temp Control - Extraction Check_Impurities->Optimize_Hydrolysis Yes Characterize_Form Characterize Crystalline Form: - XRPD, DSC, TGA Optimize_Hydrolysis->Characterize_Form Characterize_Form->Solution

Caption: A troubleshooting decision tree for Fluvastatin synthesis.

References

  • development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium - IJNRD. (2024). IJNRD. Available at: [Link]

  • Mahrouse, M. A., et al. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research, 2(1), 893-903.
  • Zarco, J. A., & Vessman, J. (2012). A Review of Current Trends and Advances in Analytical Methods for Determination of Statins: Chromatography and Capillary Electrophoresis. IntechOpen. DOI: 10.5772/50299.
  • BenchChem. (2026).
  • Darwish, I. A., et al. (2009). Kinetic Spectrophotometric Determination of Fluvastatin in Pharmaceutical Preparations. Pakistan Journal of Pharmaceutical Sciences, 22(2), 153-159.
  • WO2007023503A1 - A process for the preparation of fluvastatin sodium - Google Patents. (2007). Google Patents.
  • Srinivasan, M., et al. (2021). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. Journal of Pharmaceutical Research, 15(4), 54-61.
  • BenchChem. (2025). Technical Support Center: Enantioselective Synthesis of (3R,5S)
  • Prasad, K., et al. (2006). An Improved Manufacturing Process for Fluvastatin. Organic Process Research & Development, 11(1), 13-18. DOI: 10.1021/op060163c.
  • An Improved Manufacturing Process for Fluvastatin | Request PDF. ResearchGate. Available at: [Link]

  • US7662848B2 - Process for the preparation of Fluvastatin Sodium salt - Google Patents. (2010). Google Patents.
  • Synthesis Golf I: Sodium Fluvastatin - Chemistry Stack Exchange. (2017). Chemistry Stack Exchange. Available at: [Link]

  • EP1634870A1 - Process and intermediates for the selective synthesis of Fluvastatin - Google Patents. (2006). Google Patents.
  • What is the mechanism of Fluvastatin Sodium? - Patsnap Synapse. (2024). Patsnap Synapse. Available at: [Link]

  • Technique for preparing fluvastatin sodium crystal system - Eureka | Patsnap. (2008). Patsnap. Available at: [Link]

  • Shete, N. A., et al. (2020). Optimization of Process Parameters for Formulation of Fluvastatin Tablet by Using Dry Granulation Method. Journal of Drug Delivery and Therapeutics, 10(5-s), 97-107. DOI: 10.22270/jddt.v10i5-s.4347.
  • de Oliveira, G. G. G., et al. (2013). Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates. Journal of Pharmaceutical and Biomedical Analysis, 75, 150-157. DOI: 10.1016/j.jpba.2012.11.037.
  • WO2006021326A1 - Process and intermediates for the selective synthesis of fluvastatin - Google Patents. (2006). Google Patents.
  • Reddy, B. S., et al. (2021). Development, Statistical Optimization and Characterization of Fluvastatin Loaded Solid Lipid Nanoparticles: A 32 Factorial Design Approach. Journal of Young Pharmacists, 13(3), 221-227. DOI: 10.5530/jyp.2021.13.50.
  • Kim, H., et al. (2010). Facile and Highly Enantioselective Synthesis of (+)- and (−)-Fluvastatin and Their Analogues. The Journal of Organic Chemistry, 75(21), 7514-7518. DOI: 10.1021/jo101625q.
  • US7368581B2 - Process for the preparation of fluvastatin sodium crystal from XIV - Google Patents. (2008). Google Patents.
  • JP2007524619A - Fluvastatin sodium crystalline form, process for its preparation, composition containing it, and use thereof - Google Patents. (2007). Google Patents.
  • CN101250153B - Technique for preparing fluvastatin sodium crystal system - Google Patents. (2013). Google Patents.
  • EP1638937B1 - Fluvastatin sodium crystal form xiv, processes for preparing it, compositions containing it and methods of using it - Google Patents. (2009). Google Patents.

Sources

Technical Support Center: Stability Testing of 5-Keto-O-tert-butyl Fluvastatin

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 5-Keto-O-tert-butyl Fluvastatin under stress conditions. The information presented herein is curated to address common challenges and provide scientifically sound protocols and troubleshooting advice.

I. Frequently Asked Questions (FAQs)

This section addresses preliminary questions that researchers often have before initiating stability studies.

Q1: What is the primary purpose of conducting forced degradation studies on 5-Keto-O-tert-butyl Fluvastatin?

Forced degradation, or stress testing, is a critical component of the drug development process. As mandated by regulatory bodies like the International Council for Harmonisation (ICH), these studies are designed to:

  • Identify potential degradation products: This helps in understanding the intrinsic stability of the drug molecule.[1]

  • Elucidate degradation pathways: Knowledge of how the molecule breaks down under various conditions is crucial for formulation development and packaging selection.[1][2]

  • Develop and validate stability-indicating analytical methods: The methods must be able to separate and quantify the active pharmaceutical ingredient (API) from its degradation products, ensuring that the measurements are specific and accurate.[1][2]

Q2: What are the typical stress conditions applied to 5-Keto-O-tert-butyl Fluvastatin?

Based on ICH guidelines and extensive studies on statins, the recommended stress conditions include:

  • Acid Hydrolysis: Treatment with acids like hydrochloric acid (HCl).[1][2][3]

  • Base Hydrolysis: Treatment with bases such as sodium hydroxide (NaOH).[1][2][3]

  • Oxidation: Exposure to oxidizing agents like hydrogen peroxide (H₂O₂).[1][2][3]

  • Thermal Degradation: Subjecting the compound to high temperatures.[1][2][3]

  • Photolytic Degradation: Exposing the compound to ultraviolet (UV) and visible light.[1][2][3]

Q3: What is the expected stability profile of Fluvastatin and its derivatives under these stress conditions?

Fluvastatin, and likely its derivatives, exhibit varying stability under different stress conditions. Generally, Fluvastatin is susceptible to degradation under acidic, basic, and oxidative stress.[1][2] It is known to be particularly unstable in acidic conditions, where it can undergo dehydration and lactonization.[4] While some degradation may occur under thermal and photolytic stress, it is often less significant compared to hydrolytic and oxidative conditions.[1][2]

Q4: Why is a stability-indicating HPLC method essential for this analysis?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial because it can distinguish the intact drug from its degradation products.[1] This ensures that the measured concentration of the active ingredient is accurate and not inflated by the presence of co-eluting impurities. The development and validation of such methods are a regulatory requirement.[5][6]

II. Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols for conducting forced degradation studies and troubleshooting common issues encountered during these experiments.

A. General Troubleshooting

Q: My chromatograms show poor peak shape and resolution. What are the likely causes and solutions?

  • Cause: Inappropriate mobile phase composition or pH. The separation of Fluvastatin and its degradation products is highly dependent on the mobile phase.

  • Solution:

    • Optimize Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., acetonitrile, methanol) and the aqueous buffer. A common starting point for Fluvastatin analysis is a mobile phase consisting of methanol, acetonitrile, and a phosphate buffer.[5][6]

    • Adjust pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Fluvastatin. Adjust the pH of the buffer, often to a slightly acidic value (e.g., pH 3.0-4.5), to ensure consistent ionization and improved peak symmetry.[7]

    • Column Selection: Ensure you are using a suitable column, such as a C18 column, which is commonly used for statin analysis.[4][5]

Q: I am not observing any degradation under a specific stress condition. What should I do?

  • Cause: The stress condition may not be harsh enough to induce degradation.

  • Solution:

    • Increase Stressor Concentration: If using 0.1 M HCl or NaOH does not cause degradation, consider increasing the concentration to 1 M or higher.[1][4]

    • Elevate Temperature: For hydrolytic and thermal studies, increasing the temperature (e.g., from 60°C to 80°C) can accelerate the degradation rate.[1][2]

    • Extend Exposure Time: If a short exposure time shows no effect, increase the duration of the stress application.[1][2] It is important to aim for a target degradation of 5-20% to ensure that the degradation products are present at a sufficient concentration for detection and characterization without completely degrading the parent compound.[8]

B. Experimental Protocols

The following protocols provide a framework for conducting forced degradation studies on 5-Keto-O-tert-butyl Fluvastatin.

  • Stock Solution: Accurately weigh and dissolve a suitable amount of 5-Keto-O-tert-butyl Fluvastatin in a volumetric flask using a solvent in which it is freely soluble (e.g., methanol or a mixture of methanol and water).[9][10] This will be your stock solution (e.g., 1 mg/mL).

  • Working Solution: Dilute the stock solution with the appropriate solvent (typically the mobile phase) to a suitable working concentration for HPLC analysis (e.g., 10-50 µg/mL).[9]

The following table summarizes the recommended starting conditions for stress testing. These conditions may need to be optimized based on the observed degradation.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M - 1 M HCl60°C - 80°C30 min - 24 h
Base Hydrolysis 0.1 M - 1 M NaOH60°C - 80°C30 min - 24 h
Oxidative Degradation 3% - 30% H₂O₂Room Temp - 70°C30 min - 24 h
Thermal Degradation Dry Heat80°C - 105°C24 h - 7 days
Photolytic Degradation UV (254 nm) & Visible LightAmbientAs per ICH Q1B

Detailed Protocol for Acid Hydrolysis:

  • Transfer a known volume of the 5-Keto-O-tert-butyl Fluvastatin stock solution to a reaction vessel.

  • Add an equal volume of the acidic solution (e.g., 1 M HCl).

  • Incubate the mixture at the desired temperature (e.g., 70°C) for a specified duration (e.g., 30 minutes).[1]

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of base (e.g., 1 M NaOH) to a pH of approximately 7.

  • Dilute the neutralized solution with the mobile phase to the working concentration.

  • Inject the sample into the HPLC system.

Note: Similar procedures should be followed for base hydrolysis (neutralizing with acid) and oxidative degradation (quenching the reaction if necessary).

A robust, stability-indicating HPLC method is paramount.

Q: What is a good starting point for an HPLC method for 5-Keto-O-tert-butyl Fluvastatin and its degradants?

A reverse-phase HPLC method is generally suitable.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile and/or methanol) and an aqueous buffer (e.g., phosphate buffer).[5][6][7] A common starting mobile phase could be a mixture of acetonitrile and a phosphate buffer with the pH adjusted to the acidic range (e.g., pH 3.2).[5][6]

  • Flow Rate: 1.0 mL/min.[4][7]

  • Detection Wavelength: UV detection at a wavelength where Fluvastatin and its potential degradation products have significant absorbance, such as 234 nm or 242 nm.[4][5][9]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.

III. Visualization of Experimental Workflow and Degradation

To aid in understanding the experimental process and potential outcomes, the following diagrams are provided.

A. Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (e.g., 50 µg/mL) Stock->Working Dilution Acid Acid Hydrolysis (HCl) Base Base Hydrolysis (NaOH) Oxidative Oxidative (H₂O₂) Thermal Thermal (Heat) Photo Photolytic (UV/Vis) Neutralize Neutralization/ Quenching Acid->Neutralize Base->Neutralize Oxidative->Neutralize Dilute Dilution to Working Conc. Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for forced degradation studies.

B. Potential Degradation Pathways

The following diagram illustrates a simplified potential degradation pathway for a statin derivative under acidic conditions, leading to lactonization.

Degradation_Pathway Parent 5-Keto-O-tert-butyl Fluvastatin (Hydroxy Acid Form) Lactone Lactone Degradant Parent->Lactone Acid/Heat (Dehydration/Lactonization) Other Other Degradation Products Parent->Other Oxidation/Photolysis

Caption: Potential degradation pathways.

IV. References

  • Muchtaridi, M., Sopyan, I., & El-Kherisy, E. A. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics, 10(6), 38-42.

  • Sravani, G., et al. (2021). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and tablet dosage form. Open Access Research Journal of Life Sciences, 2(1), 015-022.

  • Mahrouse, M. A., et al. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research, 2(1), 877-888.

  • Kashyap, N., Mathur, A., & Pandit, S. (2024). Development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. International Journal of Novel Research and Development, 9(8).

  • Gomes, F. P., Garcia, P. L., Alves, J. M. P., Singh, A. K., Kedor-Hackmann, E. R. K., & Santoro, M. I. R. M. (2009). Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals. Analytical Letters, 42(12), 1784-1804.

  • Karagianis, G., et al. (2009). Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices. European Journal of Pharmaceutics and Biopharmaceutics, 73(1), 145-155.

  • Trivedi, R. K., & Patel, M. C. (2012). Review on Forced Degradation Study of Statins. ProQuest.

  • ResearchGate. (2021). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and tablet dosage form | Request PDF.

  • Akabari, A., et al. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Fluvastatin Sodium in Bulk and Capsule Dosage Form. Eurasian Journal of Analytical Chemistry, 11(6), 335-347.

  • DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin. (2006). Journal of Molecular Structure: THEOCHEM, 776(1-3), 55-62.

  • A comparison of the photolytic and photocatalytic degradation of fluvastatin. (n.d.). Academia.edu.

  • ResearchGate. (2018). Forced degradation study of statins: A review.

  • Stable sustained release formulations of fluvastatin. (n.d.). Google Patents.

  • A comparison of the photolytic and photocatalytic degradation of fluvastatin. (n.d.). ResearchGate.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.

  • Karagianis, G., et al. (2009). Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices. PubMed.

  • Experimental and theoretical studies on fluvastatin primary photoproduct formation. (2018). Journal of Photochemistry and Photobiology A: Chemistry, 356, 497-506.

  • Al-Majed, A. A., Al-Zehouri, J., & Belal, F. (2002). Kinetic Spectrophotometric Determination of Fluvastatin in Pharmaceutical Preparations. PMC.

  • Effects of Fluvastatin and Its Major Metabolites on Low-Density Lipoprotein Oxidation and Cholesterol Esterification in Macrophages. (2001). ResearchGate.

  • A Review of Current Trends and Advances in Analytical Methods for Determination of Statins: Chromatography and Capillary Electrophoresis. (2012). IntechOpen.

  • Mechanism of Antioxidative Activity of Fluvastatin–Determination of the Active Position. (2000). Chemical & Pharmaceutical Bulletin, 48(7), 1007-1011.

  • Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. (n.d.). Open Access Research Journals.

  • Management of intracerebral hemorrhage–use of statins. (2016). PMC.

  • Statins and ICH – Ongoing Controversy. (2023, September 22). European Stroke Organisation.

  • The double-edged sword of statins in intracerebral hemorrhage patients: a systematic review and meta-analysis. (2023). Frontiers in Neurology, 14.

  • Antioxidative effects of fluvastatin and its metabolites against DNA damage in streptozotocin-treated mice. (2002). PubMed.

Sources

Technical Support Center: Resolving Co-Eluting Peaks of Fluvastatin and Its Isomers

Author: BenchChem Technical Support Team. Date: April 2026

[label="Determine Interference Type", fillcolor="#F1F3F4",

Welcome to the Advanced Chromatography Support Center. Fluvastatin is a competitive HMG-CoA reductase inhibitor commercialized as a racemic mixture of (+)-3R,5S and (-)-3S,5R enantiomers [1.1]. During pharmacokinetic profiling, stability testing, or bioanalytical assays, researchers frequently encounter co-elution issues. These typically stem from enantiomeric overlap, the formation of ex vivo degradation products (such as lactones), or the presence of in vivo isobaric metabolites[1][2].

As a Senior Application Scientist, I have structured this guide to help you diagnose the root cause of your co-eluting peaks and implement field-proven, self-validating protocols to achieve baseline resolution.

Part 1: Troubleshooting Guide & FAQs

Q1: My fluvastatin enantiomers are co-eluting as a single, broad peak on a standard C18 column. How do I achieve baseline resolution?

The Causality: Standard reversed-phase (achiral) columns lack the chiral selectors necessary to differentiate the spatial arrangements of fluvastatin's enantiomers. Because enantiomers have identical physicochemical properties in an achiral environment, they will always co-elute. The Solution: You must transition to a Chiral Stationary Phase (CSP). For LC-MS/MS bioanalytical workflows, a reversed-phase chiral column utilizing a cellulose derivative (e.g., Chiralcel OD-R) is highly recommended. The chiral recognition mechanism relies on inclusion complexation and hydrogen bonding within the cellulose cavity, which selectively retains one enantiomer longer than the other[3].

Protocol 1: Reversed-Phase Chiral LC-MS/MS Separation Self-Validation: To ensure the system is enantioselective, inject a racemic standard prior to your biological samples; you should observe two distinct peaks with an area ratio of exactly 1:1.

  • Column Setup: Equip the LC system with a Chiralcel OD-R column (or equivalent cellulose-based CSP)[3].

  • Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile:Methanol:Water (24:36:40, v/v/v)[3][4].

  • Modifier Addition: Add 0.1% formic acid to the mobile phase. This suppresses the ionization of fluvastatin's carboxylic acid group, enhancing interaction with the stationary phase[3].

  • Run Parameters: Set the flow rate to 0.5 mL/min and maintain the column temperature at 25°C.

  • Detection: Monitor the MRM transitions for fluvastatin (m/z 410.6 > 348.2)[3].

Q2: I am observing a secondary peak that shares the same mass transition as fluvastatin, interfering with quantification. What is this, and how do I resolve it?

The Causality: You are likely observing either an in vivo isobaric metabolite or an ex vivo acid degradate. Fluvastatin metabolizes into threo stereoisomers in vivo, and recent studies have identified isobaric compounds that perfectly mimic fluvastatin's mass transitions[1]. Alternatively, if your sample preparation involves highly acidic conditions, fluvastatin's hydroxy acid chain undergoes intramolecular esterification (dehydration) to form a lactone degradate[2]. The Solution: If the interference is an artifact of degradation, the causality lies in sample preparation, and pH control is mandatory.

Protocol 2: pH-Stabilized Liquid-Liquid Extraction (LLE) Self-Validation: Process a blank plasma sample spiked with fluvastatin at pH 3.0 and another at pH 6.0. The pH 3.0 sample will show the artifactual lactone peak, validating that pH control is the critical variable.

  • Sample Aliquot: Transfer 1 mL of human plasma into a clean centrifuge tube.

  • pH Buffering (Critical): Buffer the plasma to exactly pH 5.0 - 6.0 using a dilute phosphate buffer. Dropping the pH below 4.0 will actively catalyze lactonization[3].

  • Internal Standard: Add your internal standard (e.g., warfarin or rosuvastatin).

  • Extraction: Add 3 mL of diisopropyl ether. Vortex vigorously for 1 minute[3][4].

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen[4]. Reconstitute in your mobile phase.

Q3: When using a normal-phase chiral method for in vitro samples, my peaks exhibit severe tailing, leading to partial co-elution. How can I sharpen the peaks?

The Causality: Peak tailing on normal-phase CSPs (like Chiralpak AD) is usually caused by secondary, non-specific interactions between the acidic functional groups of fluvastatin and the uncapped silanol groups on the silica backbone of the stationary phase[4]. The Solution: Introduce an acidic modifier to the mobile phase to suppress these secondary interactions.

Protocol 3: Normal-Phase Chiral Separation with Modifiers

  • Column Setup: Install a Chiralpak AD column (4.6 mm x 250 mm)[4][5].

  • Mobile Phase: Prepare a normal-phase mixture of Hexane:Isopropanol (90:10, v/v)[4][5].

  • Modifier (Critical): Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase[4][5]. The TFA protonates both the silanol groups and the analyte, ensuring fluvastatin only interacts with the chiral selector.

  • Detection: Monitor via UV at 235 nm or 239 nm at a flow rate of 0.5 mL/min[4][5].

Part 2: Quantitative Data Summary

The following table summarizes the validated chromatographic parameters for resolving fluvastatin isomers depending on the application matrix and detection capabilities[3][4][5].

ParameterReversed-Phase Method (Bioanalytical)Normal-Phase Method (In Vitro)
Chiral Stationary Phase Chiralcel OD-RChiralpak AD (4.6 mm x 250 mm)
Mobile Phase Acetonitrile:Methanol:Water (24:36:40)Hexane:Isopropanol (90:10)
Critical Modifier 0.1% Formic Acid0.1% Trifluoroacetic Acid (TFA)
Flow Rate 0.5 mL/min0.5 mL/min
Detection Mode MS/MS (m/z 410.6 > 348.2)UV at 235 nm / 239 nm
Primary Application Plasma PK studies, high sensitivityIn vitro cellular models, high resolution

Part 3: Troubleshooting Workflow Visualization

Follow this logical decision tree to rapidly diagnose and resolve co-eluting peaks in your fluvastatin assays.

FluvastatinTroubleshooting Start Issue: Co-eluting Fluvastatin Peaks Identify Identify Peak Nature via MS/MS or UV Start->Identify Enantiomers Enantiomers (+)-3R,5S & (-)-3S,5R Identify->Enantiomers Chiral Overlap Degradants Degradants or Isobaric Metabolites Identify->Degradants Achiral Overlap CSP Apply Chiral Stationary Phase (e.g., Chiralcel OD-R) Enantiomers->CSP CheckDeg Determine Interference Type Degradants->CheckDeg Resolved Baseline Resolution Achieved CSP->Resolved Lactone Acid Degradate / Lactone CheckDeg->Lactone Metabolite Isobaric / Threo Metabolite CheckDeg->Metabolite pHControl Adjust Extraction pH (Maintain pH 5.0 - 6.0) Lactone->pHControl Gradient Optimize LC Gradient & Organic Modifiers Metabolite->Gradient pHControl->Resolved Gradient->Resolved

Workflow for diagnosing and resolving fluvastatin co-elution issues.

References

  • Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies. nih.gov.6

  • Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. researchgate.net. 3

  • Chiral Separation of Fluvastatin Enantiomers by High-Performance Liquid Chromatography. benchchem.com. 4

  • [Chiral separation of fluvastatin enantiomers with in vitro cellular method]. nih.gov. 5

  • Potentially new isobaric metabolite of fluvastatin observed by LC–MS/MS during incurred sample analysis. ovid.com.1

  • Method development for quantitative determination of seven statins including four active metabolites. uni-saarland.de. 7

  • Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. sphinxsai.com.2

Sources

Method refinement for low-level detection of Fluvastatin impurities

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical Development. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex chromatographic and mass spectrometric challenges associated with the low-level detection of Fluvastatin impurities.

Fluvastatin, a synthetic HMG-CoA reductase inhibitor, presents unique analytical hurdles due to its susceptibility to acid-catalyzed degradation, oxidative stress, and the presence of diastereomeric impurities[1],[2]. To comply with stringent regulatory standards, analytical methods must be meticulously refined.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why do I observe a continuous increase in Fluvastatin Lactone and Anhydro Fluvastatin during my analytical sequence, even in freshly prepared samples? The Causality: This is a classic manifestation of in-vial degradation. The heptenoic acid side chain of fluvastatin contains highly labile β and γ hydroxyl groups[1]. When exposed to acidic mobile phases or unbuffered sample diluents (pH < 4.0), the molecule rapidly undergoes acid-catalyzed dehydration[3]. This loss of water molecules triggers either cyclization (forming Fluvastatin Lactone) or elimination (forming Anhydro Fluvastatin)[1]. The Solution: To create a self-validating system, you must decouple the chromatographic acidity from the sample's resting stability. Prepare your sample diluent using a neutral to slightly alkaline buffer (e.g., pH 7.2 phosphate buffer) mixed with your organic modifier[4]. Maintain the autosampler temperature strictly at 5°C to suppress kinetic degradation during long sequences.

Q2: My LC-MS/MS method shows an unexpected isobaric peak co-eluting with the parent Fluvastatin ( m/z 412.3). How can I resolve this? The Causality: Fluvastatin is synthesized as a racemic mixture of erythro stereoisomers, but it can degrade or metabolize into threo stereoisomers (anti-isomers)[2]. Because these diastereomers share the exact same mass transition ( m/z 412.3 224.2)[5], mass spectrometry alone is blind to the difference[2]. If your gradient is too steep, the anti-isomer will co-elute, falsely inflating your API quantification or masking the impurity. The Solution: You must rely on chromatographic selectivity. Switch to a sub-2 μ m or 3.5 μ m high-resolution C18 column (e.g., 75 mm × 4.6 mm)[4]. Optimize the gradient using a shallow ramp of the organic phase. Your method must include a System Suitability Test (SST) requiring a resolution ( Rs​ ) 1.5 between the parent peak and the anti-isomer[6].

Q3: We are detecting a +16 Da mass shift impurity during stability testing. What is the mechanism, and how do we control it to meet ICH Q3A thresholds? The Causality: A +16 Da shift ( m/z 428.3) is the hallmark of 5-Hydroxy Fluvastatin, a primary oxidative degradation product[7]. This occurs when the indole ring or the side chain is subjected to oxidative or photolytic stress during formulation or storage[7]. Under ICH Q3A(R2) guidelines, any impurity in a new drug substance with a maximum daily dose of 0.8 g must be reported if it reaches the 0.05% threshold[8]. The Solution: Implement strict process controls: minimize oxygen exposure during sample preparation, use amber autosampler vials to prevent photolysis, and integrate antioxidants during the extraction phase[7].

Part 2: Mechanistic Pathways & Workflows

G Parent Fluvastatin API (m/z 412.3) Oxidative Oxidative Stress (O2, Light) Parent->Oxidative Acidic Acidic Microenvironment (pH < 4.0) Parent->Acidic Hydroxy 5-Hydroxy Fluvastatin (+16 Da, m/z 428.3) Oxidative->Hydroxy Hydroxylation Lactone Fluvastatin Lactone (-18 Da, m/z 394.3) Acidic->Lactone Dehydration (Cyclization) Anhydro Anhydro Fluvastatin (-18 Da, m/z 394.3) Acidic->Anhydro Dehydration (Elimination)

Caption: Fluvastatin degradation pathways leading to major process impurities.

Part 3: Quantitative Data Presentation

To successfully profile these impurities, understanding their relative retention times (RRT) and mass transitions is critical for method tuning.

Impurity NameOrigin / ClassificationApprox. RRTPrecursor Ion ( m/z )Product Ion ( m/z )Primary Control Strategy
Fluvastatin (Parent) Active Pharmaceutical Ingredient1.00412.3224.2[5]N/A
Anti-isomer Diastereomer / Degradant1.20[6]412.3224.2[2]High-resolution C18 separation
5-Hydroxy Fluvastatin Oxidative Degradation0.85428.3240.2Antioxidants, Amber vials[7]
Fluvastatin Lactone Acidic Degradation1.45394.3282.2Neutral/Alkaline diluent pH
Impurity G (Aldehyde) Synthesis Intermediate0.80[9]282.1160.1Upstream process purification

Part 4: Self-Validating Experimental Protocol

The following UHPLC-MS/MS methodology is engineered to prevent artifact generation while achieving the 0.05% reporting threshold required by ICH Q3A(R2)[8].

Step 1: Stabilized Sample Preparation

  • Prepare a sample diluent consisting of 50% Methanol and 50% 10mM Ammonium Phosphate buffer adjusted to pH 7.2[4]. Causality: This specific pH arrests the acid-catalyzed lactonization of the heptenoic acid tail.

  • Weigh 10 mg of the Fluvastatin sample and dissolve it in 10 mL of the diluent (1 mg/mL stock).

  • Sonicate for 5 minutes in an ice bath to prevent thermal degradation.

  • Filter through a 0.22 μ m PTFE syringe filter into an amber autosampler vial[7].

Step 2: System Suitability Testing (SST)

  • Inject a resolution standard containing 0.1% Anti-isomer spiked into the Fluvastatin API.

  • Self-Validation Criterion: The system is only deemed suitable for analysis if the chromatographic resolution ( Rs​ ) between Fluvastatin and the Anti-isomer is 1.5[6]. If Rs​ < 1.5, replace the column or decrease the gradient slope.

Step 3: UHPLC Separation Parameters

  • Column: C18 Rapid Resolution (e.g., 75 mm × 4.6 mm, 3.5 μ m)[4].

  • Column Temperature: 35°C (Balances viscosity reduction with thermal stability)[4].

  • Mobile Phase A: 0.1% Formic Acid in Water (Required for MS ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (40% B), 2-10 min (linear ramp to 60% B), 10-12 min (90% B wash). Causality: The shallow ramp between 40-60% B is mathematically required to resolve the isobaric diastereomers.

Step 4: Orthogonal Detection (UV & MS/MS)

  • UV Detection: Set Diode Array Detector to 305 nm (optimal for the indole chromophore)[4].

  • MS/MS Detection: Positive Electrospray Ionization (ESI+). Monitor the primary transition m/z 412.3 224.2 for the parent API[5].

Workflow S1 1. Sample Prep Neutral pH + Antioxidant S2 2. UHPLC Separation C18, 35°C, Gradient S1->S2 S3 3. Dual Detection UV 305nm & MS/MS S2->S3 S4 4. Data Processing ICH Q3A Compliance S3->S4

Caption: Self-validating UHPLC-MS/MS workflow for fluvastatin impurity profiling.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation (ICH).[Link]

  • Mass spectrum of Fluvastatin Sodium acid degradate . ResearchGate.[Link]

  • Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis . PubMed.[Link]

  • 5-Hydroxy Fluvastatin Impurity Profiling . Veeprho Pharmaceuticals. [Link]

  • Determination of Related Substances in Fluvastatin Sodium Extended-release Tablets by HPLC . 医药导报 (Herald of Medicine).[Link]

  • Fluvastatin sodium composition capsule and preparation method thereof.
  • Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate . Sphinx Knowledge House.[Link]

  • Simultaneous LC–MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites . Digital Scholarship @ Texas Southern University.[Link]

Sources

Analytical Technical Support Center: Fluvastatin Degradation Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex chromatographic and mass spectrometric challenges associated with Fluvastatin Sodium stability-indicating assays. Fluvastatin is notoriously sensitive to environmental stress, and distinguishing true degradation products from sample-preparation artifacts requires a deep understanding of its chemical kinetics.

Part 1: Diagnostic Workflows & Chemical Pathways

Before troubleshooting specific chromatographic issues, it is critical to understand the primary degradation pathway of Fluvastatin. Statins undergo a highly specific, pH-dependent interconversion between their active hydroxy acid form and an inactive lactone form[1].

LactoneInterconversion FVS Fluvastatin (Active Hydroxy Acid) Intermediate Protonated State (Unstable Intermediate) FVS->Intermediate Acidic pH (< 4.0) (+H+) Lactone Fluvastatin Lactone (Inactive Degradant) Intermediate->Lactone Dehydration (-18 Da) (Cyclization) Lactone->FVS Basic pH (+OH- / +H2O)

pH-dependent interconversion pathway of Fluvastatin between hydroxy acid and lactone forms.

Part 2: Troubleshooting FAQs

Q1: Why does Fluvastatin exhibit extreme instability during acidic forced degradation, and how do we distinguish true degradation from sample preparation artifacts?

The Causality: Fluvastatin is highly unstable under acidic conditions, degrading at a rate of approximately 45% per hour in 0.1 M HCl[2]. This is driven by the thermodynamic activation barriers of the molecule. Under acidic conditions, the activation barriers for hydroxy acid-lactone interconversion are comparable in both directions (22 and 28 kcal/mol), driving the equilibrium toward the lactone form and other acid degradates[1]. Conversely, under basic conditions, the activation barrier for lactone hydrolysis is significantly lower (9 kcal/mol), making the lactone form highly unstable and reverting it to the active drug[1]. The Solution: If your sample matrix or mobile phase is too acidic and you do not quench your forced degradation samples, lactonization will occur inside the autosampler as an artifact. You must implement a self-validating quenching step (neutralizing with 0.1 M NaOH) immediately after acid stress to freeze the degradation profile before injection.

Q2: During LC-MS/MS analysis, we observe multiple peaks with the exact same mass transition as Fluvastatin. How do we resolve these isobaric interferences?

The Causality: During forced degradation and incurred sample analysis, LC-MS/MS often detects additional peaks sharing the exact same mass transition (isobaric compounds) as the parent Fluvastatin[3]. These are typically stereoisomers (threo isomers formed from the erythro racemic mixture) or specific lactone-derived metabolites[3]. Because mass spectrometry cannot differentiate molecules with identical mass-to-charge (m/z) ratios and similar fragmentation patterns, relying solely on MS/MS leads to inaccurate quantification. The Solution: You must achieve baseline chromatographic separation prior to MS detection. Utilize Ultra-Performance Liquid Chromatography (UPLC) with sub-2-micron C18 columns. Fine-tuning the organic modifier composition by as little as 10% in an isocratic or shallow gradient method is often required to resolve these isobaric degradants from the main API peak[3][4].

Q3: What specific mass shifts should we program into our MS/MS method to capture the full degradation profile?

The Causality: Fluvastatin yields distinctly different degradant classes based on the stressor. LC-MS analysis of forced degradation samples typically reveals that oxidative stress produces multiple degradants with mass additions (+16 Da, +32 Da due to oxygen incorporation), while acid hydrolysis predominantly yields degradants with a molecular mass of 18 Da less than the parent drug (corresponding to the loss of H₂O during lactone ring closure)[2]. Furthermore, up to five degradation products have been observed to possess the exact same molecular mass as the parent drug[2].

Part 3: Quantitative Degradation Summary

To aid in your method development, the following table summarizes the expected stability and mass shifts of Fluvastatin under standard ICH forced degradation conditions based on validated LC-MS/MS studies[2].

Stress ConditionParametersAPI StabilityPrimary Degradation Products (LC-MS)
Acidic Hydrolysis 0.1 M HCl, 70°C, 120 minHighly Unstable (~45%/hr loss)-18 Da (Lactones), Isobaric isomers
Alkaline Hydrolysis 0.1 M NaOH, 70°C, 120 minStable Minimal degradation observed
Oxidative Stress 3% H₂O₂, 70°C, 120 minHighly Unstable +16 Da, +32 Da (Multiple oxidized peaks)
Thermal Stress 80°C, 24 hoursStable Minimal degradation observed
Photolysis Direct Sunlight / UV, 24 hUnstable Isobaric isomers, complex fragmentation

Part 4: Validated Experimental Protocols

To ensure a self-validating system, follow this step-by-step methodology for the preparation and analysis of acid-stressed Fluvastatin.

AnalyticalWorkflow Sample Stressed FVS Sample (0.1 M HCl, 70°C) Quench Immediate Quenching (Add 0.1 M NaOH) Sample->Quench UPLC UPLC Separation (C18, pH 3.2 Buffer/MeOH/ACN) Quench->UPLC MS High-Resolution MS/MS (Monitor -18 Da & Isobaric Peaks) UPLC->MS Data Mass Balance & Peak Purity (Stability-Indicating Confirmation) MS->Data

Step-by-step analytical workflow for characterizing Fluvastatin forced degradation products.
Protocol: Stability-Indicating UPLC-MS/MS Method for Acid Degradation
  • Sample Preparation: Accurately weigh 10 mg of Fluvastatin Sodium reference standard into a 100 mL volumetric flask. Dissolve completely in 50 mL of sample diluent (Methanol:Water 50:50 v/v).

  • Stress Induction: Add 10 mL of 0.1 M HCl to the flask. Seal tightly and heat in a water bath at 70°C for exactly 120 minutes[2].

  • Critical Quenching Step: Immediately upon removal from the water bath, add 10 mL of 0.1 M NaOH. Scientific Rationale: This neutralizes the solution, halting the low-activation-barrier conversion of hydroxy acid to lactone. Failing to do this results in continuous degradation in the autosampler vial, destroying the integrity of your mass balance calculations.

  • Volume Makeup: Allow the sample to cool to room temperature, then dilute to the 100 mL mark with sample diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Separation:

    • Column: Hypersil ODS C18 (150 x 4.6 mm, 5 µm) or an equivalent sub-2-micron UPLC column[5].

    • Mobile Phase: Methanol : 20mM Phosphate buffer (pH adjusted to 3.2 with Phosphoric acid) : Acetonitrile in a (55:30:15 v/v) ratio[5]. Note: Maintain pH 3.2 strictly to ensure reproducible retention of the acidic degradates without inducing on-column lactonization.

    • Flow Rate: 1.1 mL/min[5].

  • Detection: Monitor via UV at 234 nm for baseline quantification[5], and route the flow to the ESI-MS/MS operating in positive ion mode to identify the -18 Da mass shifts and isobaric interferences[2][3].

Sources

Minimizing ion suppression effects in LC-MS analysis of statins

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive challenges in the bioanalysis of statins (e.g., atorvastatin, rosuvastatin, simvastatin): ion suppression .

This guide bridges the gap between theoretical mass spectrometry and benchtop reality, providing you with self-validating workflows and causality-driven solutions.

Visual Workflow: The Ion Suppression Mitigation Pathway

G cluster_prep Sample Preparation Strategies Sample Biological Matrix (Plasma/Urine) PPT Protein Precipitation (PPT) High Matrix Retention Sample->PPT Fast/Low Cost LLE Liquid-Liquid Extraction (LLE) Moderate Cleanup Sample->LLE Selective Partitioning PRP Phospholipid Removal (PRP) Maximum Cleanup Sample->PRP Targeted Filtration UPLC UPLC Separation (Gradient Optimization) PPT->UPLC LLE->UPLC PRP->UPLC ESI ESI Source (Droplet Surface Competition) UPLC->ESI Suppression Severe Ion Suppression (Signal Loss) ESI->Suppression Co-eluting Phospholipids Optimal Optimal Ionization (High Sensitivity) ESI->Optimal Clean Extract

Logical workflow of sample preparation impact on LC-MS/MS ion suppression.

FAQ 1: Mechanisms & Causality (The "Why")

Q: What fundamentally causes ion suppression when analyzing statins, and why are they particularly vulnerable? A: Ion suppression is a physical phenomenon that occurs within the Electrospray Ionization (ESI) source. Statins possess a carboxylic acid moiety (with a pKa of ~4.33) 1 and are highly lipophilic. To be detected, these analyte molecules must migrate to the surface of the charged ESI droplet and be ejected into the gas phase.

Endogenous glycerophospholipids from plasma are highly surface-active. If they co-elute with your statins, they preferentially occupy the droplet's surface area. This physical crowding prevents the statin molecules from ionizing, leading to severe signal quenching, poor reproducibility, and elevated Limits of Quantification (LLOQ).

FAQ 2: Sample Preparation Strategies (The "How")

Q: How do I choose the right sample preparation method to mitigate these matrix effects? A: Your choice dictates the cleanliness of the extract entering the MS.

  • Protein Precipitation (PPT): Fast, but leaves phospholipids intact. Analyzing atorvastatin using only PPT results in an average matrix suppression effect of ~36.8% 2.

  • Liquid-Liquid Extraction (LLE): Utilizing non-polar solvents like Methyl tert-butyl ether (MTBE) yields highly clean extracts by selectively partitioning the statins away from polar matrix components 3.

  • Phospholipid Removal Plates (PRP): The gold standard for high-throughput statin bioanalysis. These plates use targeted sorbents to trap phospholipids while allowing statins to elute freely 4.

Quantitative Comparison of Sample Preparation Methods for Statins

MethodExtraction Efficiency (Recovery)Average Matrix EffectThroughputCost per Sample
Protein Precipitation (PPT) >85%Severe (~36.8% suppression)HighLow
Salting-out LLE (SALLE) 60 - 80%High (100-140% variability)MediumLow
Liquid-Liquid Extraction (MTBE) 75 - 85%Minimal (<10% suppression)LowMedium
Phospholipid Removal Plates (PRP) >90%Negligible (<5% suppression)High (96-well)High

(Data synthesized from analytical validation studies 2, 3, 5)

FAQ 3: Standardized Experimental Protocols

Q: Can you provide a validated, step-by-step protocol for extracting statins using Phospholipid Removal Plates (PRP)? A: Yes. This protocol utilizes a 96-well format designed to virtually eliminate phospholipid-induced ion suppression 4.

Step-by-Step Methodology: PRP Extraction of Statins from Human Plasma

  • Aliquot: Transfer 50 µL of human plasma into a 96-well Phospholipid Removal extraction plate.

  • Internal Standard Addition: Add 160 µL of cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., Atorvastatin-d5 at 2 ng/mL). Causality: Adding the organic solvent simultaneously precipitates plasma proteins and spikes the IS, ensuring uniform recovery tracking.

  • Mixing: Agitate the plate on a multi-tube vortexer or plate shaker for 2 minutes to ensure complete protein denaturation and disruption of statin-protein binding.

  • Filtration: Apply a vacuum (10–20 in Hg) or positive pressure manifold to draw the sample through the specialized sorbent bed. Causality: The sorbent selectively binds the hydrophobic tails and polar headgroups of phospholipids, retaining them while the statins pass through.

  • Collection: Collect the purified filtrate in a clean 96-well collection plate.

  • Evaporation: Evaporate the filtrate to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 150 µL of 0.1% formic acid:acetonitrile (80:20 v/v) to match the initial mobile phase conditions 4.

  • Analysis: Inject 5–10 µL into the LC-MS/MS system.

FAQ 4: Chromatographic Optimization

Q: If I am restricted to a lower-cost method like PPT, how can I adjust my chromatography to avoid suppression zones? A: If you cannot remove the phospholipids during sample prep, you must temporally separate the statins from the phospholipid elution zone during chromatography.

  • Column Chemistry: Utilize a core-shell column (e.g., Kinetex C18, 2.6 µm) to achieve high peak capacity and sharp statin peaks, minimizing co-elution overlap 6.

  • Gradient Design: Phospholipids strongly retain on reversed-phase columns and elute very late (>80% organic). Design a gradient that elutes the statins in the mid-gradient range (40-60% organic).

  • Mandatory Column Wash: You must implement a column wash step—ramp the organic mobile phase to 100% for at least 1-2 minutes at the end of every run. If you skip this, strongly bound lysophospholipids will "bleed" into subsequent injections, causing unpredictable, rolling ion suppression 4.

FAQ 5: Internal Standards & Self-Validating Systems

Q: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) considered a "self-validating system" in statin bioanalysis? A: A SIL-IS (e.g., Atorvastatin-d5) is chemically identical to the target statin but has a different mass (m/z). Because it shares the exact physicochemical properties, it co-elutes perfectly with the analyte.

If an unremoved matrix component enters the ESI source and suppresses the ionization of the statin by 40%, it will simultaneously suppress the SIL-IS by exactly 40%. By quantifying the statin based on the ratio of the Analyte Peak Area to the SIL-IS Peak Area, the suppression mathematically cancels out 3. This creates a self-validating system where the assay's accuracy remains robust and trustworthy even if the absolute instrument signal fluctuates.

References

  • Simultaneous Determination of Statins in Human Urine by Dilute-and-Shoot- Liquid Chromatography-Mass Spectrometry. Accesson.kr. 6

  • LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. Shimadzu Application News. 2

  • Simultaneous Determination of Atorvastatin and Aspirin in Human Plasma by LC–MS/MS: Its Pharmacokinetic Application. NIH.gov. 3

  • LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone. AKJournals. 1

  • A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites... MDPI. 5

  • Genome-Wide Association Study of Atorvastatin Pharmacokinetics : Associations With SLCO1B1, UGT1A3. Helsinki.fi. 4

Sources

Validation & Comparative

Advanced HPLC Method Validation for Fluvastatin Impurity Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally similar pharmaceutical impurities. Fluvastatin sodium, a prominent HMG-CoA reductase inhibitor prescribed for hyperlipidemia[1], presents a unique chromatographic challenge. Its degradation pathways produce closely related impurities—such as its anti-isomer, lactone form, and various oxidation products—that often co-elute on traditional stationary phases.

Recently, the regulatory landscape shifted with the adoption of the ICH Q2(R2) guidelines[2], which emphasize a lifecycle and risk-based approach to analytical procedure validation. To meet these stringent requirements, laboratories must deploy highly efficient, robust methodologies.

In this guide, I will objectively compare the performance of a modern Core-Shell C18 column (2.6 µm) against a traditional Fully Porous C18 column (5.0 µm) for Fluvastatin impurity quantification. By examining the causality behind these experimental choices, I will provide a field-proven, self-validating protocol designed for modern pharmaceutical quality control.

The Mechanistic Advantage: Core-Shell vs. Fully Porous Architectures

To understand why column selection is the most critical variable in impurity profiling, we must look at the Van Deemter equation, specifically the C -term, which represents stationary phase mass transfer resistance.

In a traditional 5.0 µm fully porous particle , analyte molecules diffuse deep into the silica pores. This deep diffusion takes time, causing molecules of the same analyte to exit the column at different times, which manifests as band broadening (wider peaks)[3].

Conversely, superficially porous (core-shell) particles feature a solid, impermeable silica core surrounded by a thin porous shell[4]. This architecture physically restricts the diffusion path. Analytes spend less time trapped inside the particle, drastically reducing the mass transfer resistance[5]. The result is sharper peaks, higher theoretical plate counts, and enhanced resolution without the extreme backpressures (>600 bar) associated with sub-2 µm UHPLC columns[4].

Mass_Transfer_Logic FP Fully Porous Particle (5.0 µm) FP_Path Deep Analyte Diffusion (High Mass Transfer Resistance) FP->FP_Path CS Core-Shell Particle (2.6 µm) CS_Path Shallow Porous Shell (Rapid Mass Transfer) CS->CS_Path FP_Res Broader Peaks & Lower Sensitivity FP_Path->FP_Res CS_Res Sharper Peaks & Enhanced S/N Ratio CS_Path->CS_Res

Fig 1. Mass transfer kinetics comparison between fully porous and core-shell HPLC particles.

Experimental Design & Self-Validating Protocol

A robust analytical method must not rely on blind execution; it must be a self-validating system. The following protocol integrates a System Suitability Test (SST) that acts as an automated gatekeeper. If the system fails the SST, the sequence halts, ensuring no invalid data is generated.

Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, inject a standard mixture containing Fluvastatin API and Impurity A (Anti-isomer) at 0.5% specification level. The analytical batch is only valid if :

  • Resolution ( Rs​ ) between Fluvastatin and Impurity A is 1.5.

  • Tailing factor ( Tf​ ) for all peaks is 1.5.

  • Precision (%RSD) of the Fluvastatin peak area is 2.0% across 5 replicate injections.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & Causality

  • Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium dihydrogen phosphate in 1000 mL of HPLC-grade water (0.02 M). Adjust the pH to 3.2 ± 0.05 using dilute orthophosphoric acid.

    • Causality: Fluvastatin is an acidic drug with a pKa of approximately 4.5. Maintaining the mobile phase pH at least 1 unit below the pKa ensures the drug remains fully unionized. This maximizes hydrophobic interaction with the C18 stationary phase and eliminates secondary silanol interactions that cause severe peak tailing[6].

  • Mobile Phase B (Organic): Mix Acetonitrile and Methanol in a 50:50 (v/v) ratio. Filter through a 0.22 µm membrane.

Step 2: Chromatographic Conditions

  • Columns Tested: Core-Shell C18 (150 mm × 4.6 mm, 2.6 µm) vs. Fully Porous C18 (150 mm × 4.6 mm, 5.0 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Detection: UV at 234 nm.

    • Causality: 234 nm is the optimal absorption maximum for the indole ring of the Fluvastatin molecule, providing the highest signal-to-noise ratio for trace impurities[6].

  • Gradient Program: 0-5 min (60% A), 5-15 min (Linear gradient to 30% A), 15-20 min (Hold 30% A), 20-25 min (Return to 60% A).

    • Causality: Fluvastatin impurities span a wide polarity range. The structurally similar anti-isomer requires a weaker initial mobile phase for resolution. However, late-eluting degradants like the lactone form are highly non-polar. A gradient ensures sharp peaks for late eluters and actively cleans the column, preventing carryover.

Comparative Performance Data

When subjected to the protocol above, the performance delta between the two column architectures becomes starkly apparent.

Table 1: Chromatographic Performance Comparison (Fluvastatin & Impurity A)
ParameterFully Porous C18 (5.0 µm)Core-Shell C18 (2.6 µm)Performance Impact
Retention Time (API) 12.4 min8.2 min33% Faster Analysis
Resolution ( Rs​ ) 1.3 (Fails SST)2.8 (Passes SST)Baseline Separation
Theoretical Plates ( N ) ~8,500~22,000158% Efficiency Boost
Peak Tailing ( Tf​ ) 1.651.12Superior Peak Symmetry
System Backpressure 120 bar210 barWithin standard HPLC limits

Analysis: The fully porous column failed the self-validating SST requirement ( Rs​ < 1.5), merging the tail of the API into the impurity peak. The core-shell column achieved baseline resolution ( Rs​=2.8 ) while generating a backpressure of only 210 bar, easily accommodated by standard 400-bar HPLC systems[5].

ICH Q2(R2) Method Validation Workflow & Results

Because the Core-Shell column successfully passed the SST, it was advanced through a full ICH Q2(R2) validation lifecycle[7]. The workflow below dictates the logical progression of validation parameters required for regulatory submission.

ICH_Validation_Workflow Start Fluvastatin Impurity Method Validation Spec Specificity (Resolution > 1.5) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Sens LOD & LOQ (S/N Ratio Evaluation) Start->Sens Acc Accuracy (Spike Recovery 90-110%) Start->Acc Prec Precision (%RSD < 2.0%) Start->Prec Rob Robustness (Flow & pH Variations) Start->Rob Report Final ICH Q2(R2) Validation Report Spec->Report Lin->Report Sens->Report Acc->Report Prec->Report Rob->Report

Fig 2. ICH Q2(R2) analytical method validation workflow for impurity quantification.

Table 2: ICH Q2(R2) Validation Results Summary (Core-Shell 2.6 µm)
Validation ParameterICH Q2(R2) Acceptance CriteriaFluvastatin APIImpurity A (Anti-isomer)
Linearity (Range) R2≥0.999 0.9998 (10-150 µg/mL)0.9995 (0.1-5.0 µg/mL)
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)0.05 / 0.15 µg/mL0.02 / 0.06 µg/mL
Accuracy (Recovery) 90.0% - 110.0%99.8% - 101.2%98.5% - 102.1%
Precision (%RSD) 2.0% (n=6)0.85%1.24%
Specificity No interference at RTCompliesComplies

Validation Insights: The sharper peaks generated by the core-shell architecture directly concentrate the analyte band, significantly improving the Signal-to-Noise (S/N) ratio. This causality allows the method to achieve an incredibly low Limit of Quantitation (LOQ) of 0.06 µg/mL for Impurity A, ensuring strict compliance with ICH reporting thresholds.

Conclusion

When quantifying trace impurities in complex matrices like Fluvastatin sodium, traditional 5.0 µm fully porous columns often lack the kinetic efficiency required to meet modern regulatory standards. As demonstrated by the experimental data, upgrading to a 2.6 µm Core-Shell column is not merely a marginal improvement—it is a mechanistic necessity. By minimizing mass transfer resistance, the core-shell architecture provides baseline resolution, superior sensitivity, and complete compliance with ICH Q2(R2) validation guidelines, all without requiring an expensive upgrade to UHPLC instrumentation.

References
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Q2(R2)
  • Source: ijnrd.
  • Source: phenomenex.
  • Title: Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.
  • Source: shimadzu.
  • Source: researchgate.

Sources

Cross-validation of analytical methods for statin impurity profiling

Author: BenchChem Technical Support Team. Date: April 2026

Title: Modernizing Statin Impurity Profiling: A Cross-Validation Guide from Legacy HPLC-UV to UHPLC-HRMS

Statins, such as Atorvastatin and Rosuvastatin, are the cornerstone of cardiovascular lipid-lowering therapies. However, the complex molecular architecture of these active pharmaceutical ingredients (APIs) renders them highly susceptible to environmental degradation[1]. Controlling and quantifying these impurities is not just a regulatory formality; it is a fundamental requirement for patient safety.

Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) has been the workhorse for statin impurity profiling[1]. However, as regulatory frameworks evolve—specifically the recent implementation of the ICH Q2(R2) guidelines (effective June 2024)—the demand for higher sensitivity, wider reportable ranges, and lifecycle robustness has necessitated a shift toward Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS)[2][3].

This guide provides an objective, data-driven comparison between legacy HPLC-UV and advanced UHPLC-HRMS platforms for Atorvastatin impurity profiling, detailing the mechanistic causality behind the method transition and providing a self-validating cross-validation protocol.

Mechanistic Causality: Why Legacy Methods Fall Short

To understand the necessity of UHPLC-HRMS, we must first examine the degradation chemistry of Atorvastatin. The API contains a dihydroxyheptanoic acid side chain that is highly reactive. Under mildly acidic conditions or elevated temperatures, this chain undergoes spontaneous intramolecular esterification to form Atorvastatin Lactone , the primary degradation impurity. Furthermore, the molecule is prone to oxidative cleavage and photolytic defluorination[4].

G API Atorvastatin (API) Lactone Atorvastatin Lactone (Major Impurity) API->Lactone Acidic pH / Heat (Intramolecular Esterification) Oxidative Epoxide / Diol Derivatives API->Oxidative ROS / Peroxides Desfluoro Desfluoro Impurity API->Desfluoro Photolytic Degradation

Fig 1: Primary degradation pathways of Atorvastatin requiring high-resolution profiling.

The Chromatographic Physics (van Deemter Kinetics): Legacy HPLC methods utilize fully porous 5 µm silica particles. While robust, they suffer from significant Eddy diffusion (the A term in the van Deemter equation) and mass transfer resistance (the C term). When attempting to separate closely eluting structural isomers or epimers of statins, HPLC requires long columns (e.g., 250 mm) and extended run times (45+ minutes) to generate sufficient theoretical plates ( N ).

Conversely, UHPLC employs sub-2-micron (typically 1.7 µm) superficially porous particles. The solid core limits the diffusion path, drastically reducing the C term. This allows the method to operate at much higher optimal linear velocities without a loss in resolution, compressing a 45-minute gradient into under 10 minutes while simultaneously sharpening peaks to increase the signal-to-noise (S/N) ratio.

Self-Validating Experimental Protocol

To cross-validate the new UHPLC-HRMS method against the legacy HPLC-UV method in compliance with ICH Q2(R2), the following self-validating workflow must be executed.

Critical Causality in Sample Prep: A common pitfall in statin analysis is artifactual degradation during sample preparation. If the sample diluent is too acidic, Atorvastatin will convert to its lactone form inside the vial, yielding false-positive impurity data. Therefore, the diluent is strictly buffered to pH 6.0.

Step-by-Step Methodology
  • Diluent Preparation: Mix Acetonitrile and MS-grade Water (50:50, v/v). Buffer with 10 mM Ammonium Acetate and adjust to pH 6.0 using dilute ammonium hydroxide.

  • Internal Standard (IS) Spiking: Spike all calibration standards and unknown samples with 50 ng/mL of Atorvastatin-d5. Self-Validation Check: The IS recovery must remain within 95-105% across all injections to rule out matrix effects or injection volume variances.

  • System Suitability Testing (SST): Inject a resolution mixture containing Atorvastatin API and Atorvastatin Lactone (0.1% w/w relative to API). Acceptance Criteria: The critical pair resolution ( Rs​ ) must be ≥2.0 , and the tailing factor ( Tf​ ) must be ≤1.5 [4].

  • Chromatographic Execution:

    • Legacy HPLC-UV: Column: C18 (250 x 4.6 mm, 5 µm). Mobile Phase: 0.1% Phosphoric acid (A) / Acetonitrile (B). Flow: 1.0 mL/min. Detection: UV 245 nm.

    • Advanced UHPLC-HRMS: Column: C18 Core-Shell (100 x 2.1 mm, 1.7 µm). Mobile Phase: 0.1% Formic acid (A) / Acetonitrile (B). Flow: 0.4 mL/min. Detection: PDA (245 nm) + Q-TOF MS (ESI+ mode, scanning m/z 100-1000).

G N1 Legacy HPLC Method Baseline N3 ICH Q2(R2) Cross-Validation N1->N3 N2 UHPLC-HRMS Method Development N2->N3 N4 Specificity & Range (Reportable Limits) N3->N4 N5 Accuracy & Precision (Co-validation) N3->N5 N6 Lifecycle Robustness (QbD Approach) N3->N6

Fig 2: ICH Q2(R2) aligned cross-validation workflow for analytical procedure lifecycle.

Performance Comparison & Quantitative Data

The cross-validation study demonstrates the overwhelming superiority of the UHPLC-HRMS platform, particularly in meeting the stringent "lower range limit" criteria introduced in the ICH Q2(R2) update[5].

Table 1: Chromatographic Performance Comparison (Atorvastatin Lactone)

ParameterLegacy HPLC-UVAdvanced UHPLC-HRMSCausality / Advantage
Particle Size 5.0 µm (Fully Porous)1.7 µm (Core-Shell)Reduces mass transfer resistance ( C term).
Run Time 45.0 min8.5 min5x throughput increase due to higher optimal velocity.
Resolution ( Rs​ ) 2.14.8Sharper peaks from reduced Eddy diffusion.
Solvent Usage 45.0 mL / run3.4 mL / run92% reduction in hazardous waste (Green Chemistry)[1].
Peak Capacity ~40~150Crucial for resolving complex unknown degradants.

Table 2: ICH Q2(R2) Validation Metrics for Impurity Profiling

Validation MetricLegacy HPLC-UVAdvanced UHPLC-HRMSICH Q2(R2) Requirement[2][3]
Limit of Detection (LOD) 0.05%0.001%Must fall below the reporting threshold.
Limit of Quantitation (LOQ) 0.10%0.003%Defines the lower reportable range limit.
Linearity ( R2 ) 0.995 (Range: 0.1 - 1.0%)0.9998 (Range: 0.003 - 1.5%)Direct assessment of reportable results.
Accuracy (Recovery %) 92.5% ± 4.1%99.2% ± 1.1%Demonstrated via IS normalization.
Specificity Co-elution risk with matrixMass-exact identificationUnambiguous peak purity via Q-TOF MS.

Conclusion & Recommendations

The cross-validation data clearly indicates that transitioning from legacy HPLC-UV to UHPLC-HRMS is not merely an operational upgrade, but a regulatory necessity for modern statin impurity profiling.

The legacy HPLC method struggles to meet the lower range limits required by modern pharmacopeias without extensive sample concentration, which risks artifactual lactonization. By leveraging sub-2-micron core-shell particles and high-resolution mass spectrometry, the UHPLC-HRMS method provides a 5-fold increase in throughput, a 92% reduction in solvent consumption[1], and unambiguous structural identification of unknown degradants.

Scientist's Recommendation: Laboratories currently utilizing HPLC-UV for statin release testing should initiate a co-validation transfer to UHPLC-PDA/MS systems. Ensure that your validation protocols explicitly define the Reportable Range and leverage isotopic internal standards to create a self-validating, risk-based control strategy in full compliance with ICH Q2(R2)[3].

References

  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2)
  • Advancements and knowledge gaps in ICH Q2(R2)
  • Source: PubMed (NIH)
  • HPLC chromatogram; system suitability of atorvastatin calcium Source: ResearchGate URL
  • Recent Trends in Analytical Techniques for Impurity Profiling Source: Biomedical Journal of Scientific & Technical Research URL

Sources

Unveiling the Impurity Profiles: A Comparative Analysis of Generic vs. Brand-Name Fluvastatin

Author: BenchChem Technical Support Team. Date: April 2026

Fluvastatin sodium, originally developed and marketed as Lescol® by Novartis, is a fully synthetic HMG-CoA reductase inhibitor prescribed for the management of hypercholesterolemia. With the proliferation of generic alternatives, ensuring chemical and therapeutic equivalence is paramount. Unlike biologically fermented statins, fluvastatin’s entirely synthetic pathway introduces unique process-related impurities—most notably its diastereomers—alongside degradation products like lactones and oxo-derivatives.

As application scientists, we must look beyond basic assay results. This guide provides an in-depth, data-driven comparison of the impurity profiles of generic versus brand-name fluvastatin, detailing the mechanistic origins of these impurities and the self-validating analytical workflows required to quantify them.

Mechanistic Origins of Fluvastatin Impurities

Understanding why specific impurities form dictates how we design our analytical methods. The impurity profile of fluvastatin is primarily driven by two factors: stereoselective synthesis challenges and environmental degradation [1][1].

  • Process-Related Impurities (The Stereocontrol Challenge): The pharmacological efficacy of fluvastatin relies entirely on the syn-configuration of its 3,5-dihydroxy heptenoic acid side chain. During the manufacturing process, the stereoselective reduction step can be incomplete, yielding the unwanted anti-diastereomer (Fluvastatin Impurity A)[2]. Because it is a process byproduct rather than a degradant, its presence is a direct indicator of the generic manufacturer's synthetic control.

  • Degradation Products (Lactonization and Oxidation): Fluvastatin is highly susceptible to acidic environments. When exposed to low pH, the open-ring hydroxy acid undergoes intramolecular esterification to form fluvastatin lactone [1]. This is clinically critical because statin lactones are lipophilic and have been heavily implicated in off-target myotoxicity. Additionally, photolytic stress generates 3-hydroxy-5-keto fluvastatin[1].

Pathway HMG HMG-CoA Enzyme HMG-CoA Reductase HMG->Enzyme Mevalonate Mevalonate (Cholesterol Precursor) Enzyme->Mevalonate Fluvastatin Fluvastatin (Active 3,5-dihydroxy acid) Fluvastatin->Enzyme Competitive Inhibition Lactone Fluvastatin Lactone (Myotoxic Impurity) Fluvastatin->Lactone Acidic pH / Intramolecular Esterification

Fluvastatin mechanism of action and acidic lactonization pathway.

Comparative Impurity Profiling: Brand vs. Generic

Regulatory bodies, including the FDA and the European Medicines Agency (EMA), mandate that generic formulations must not exhibit impurity levels exceeding those of the Reference Listed Drug (RLD) unless explicitly qualified by toxicological studies [2][3]. The United States Pharmacopeia (USP) sets stringent limits for fluvastatin sodium active pharmaceutical ingredients (APIs) [3][4].

Table 1: USP Acceptance Criteria for Fluvastatin Sodium Impurities
ImpurityChemical NatureUSP Acceptance Limit (%)
Fluvastatin anti-isomer Process-related diastereomerNMT 0.8%
3-hydroxy-5-keto fluvastatin Photolytic/Oxidative degradantNMT 0.1%
Fluvastatin Lactone Acidic degradation productNMT 0.1%
Any Unspecified Impurity UnknownNMT 0.1%
Total Impurities CumulativeNMT 1.0%
Table 2: Representative Comparative Data (Lescol® vs. Approved Generic)

Data synthesized from public assessment reports demonstrating bioequivalence and chemical parity[3].

ParameterLescol® (Brand)Fluvastatin PCH (Generic)Method of Detection
Assay (Anhydrous basis) 99.5%99.2%RP-HPLC-UV
Anti-isomer content 0.45%0.52%LC-MS/MS
Lactone content < 0.05%< 0.05%LC-MS/MS
Total Impurities 0.65%0.78%RP-HPLC-UV
Equivalence Status ReferenceEquivalentClinical PK / In-vitro

Self-Validating Analytical Methodology

To objectively quantify these impurities, laboratories deploy Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) [4][5]. The protocol below is engineered as a self-validating system ; any deviation in column chemistry or sample integrity will trigger a system suitability failure, preventing the reporting of false data.

Workflow Sample 1. Sample Preparation (Amber Vials, Protect from Light) Chromatography 2. RP-HPLC Separation (C18 Column, Isocratic Elution) Sample->Chromatography Ionization 3. Electrospray Ionization (Negative Ion Mode, [M-H]-) Chromatography->Ionization Detection 4. Tandem MS (MRM) (m/z 410 -> 348) Ionization->Detection Validation 5. System Suitability (Resolution > 1.5, RSD < 2.0%) Detection->Validation

Step-by-step LC-MS/MS workflow for fluvastatin impurity quantification.

Protocol: Stability-Indicating RP-HPLC-MS/MS Method

Objective: Achieve baseline separation of intact fluvastatin from its anti-isomer, lactone, and oxidative degradation products.

Step 1: Sample Preparation (Photoprotection)

  • Action: Prepare all standard and test solutions in low-actinic amber glassware. Extract 25 mg of fluvastatin from the capsule matrix using a 60:40 Methanol:Acetonitrile solution[6].

  • Causality: Statins are highly photolabile. Exposure to ambient laboratory UV light rapidly generates 3-hydroxy-5-keto fluvastatin, artificially inflating the degradation profile[1].

  • Validation Check: A blank solvent injection must be run first. It must show no peaks at the retention times of known fluvastatin impurities, proving the absence of carryover.

Step 2: Chromatographic Separation

  • Action: Utilize a Phenomenex Luna C18 column (150 x 4.0 mm, 5µm). Run an isocratic mobile phase of Acetonitrile and 0.02M Potassium Phosphate buffer (50:50, v/v) adjusted to pH 5.0 at a flow rate of 1.0 mL/min[5].

  • Causality: The hydrophobic nature of the indole ring combined with the polar dihydroxy acid side chain requires a high-carbon-load C18 stationary phase to prevent peak tailing. Maintaining a slightly acidic pH (5.0) ensures the carboxylic acid moiety remains partially protonated, increasing retention and resolution from the solvent front, without being acidic enough to induce on-column lactonization.

Step 3: Electrospray Ionization (ESI) and Detection

  • Action: Operate the mass spectrometer in Negative Ion Mode ([M-H]-). Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 410 → 348 for intact fluvastatin[7].

  • Causality: Fluvastatin's carboxylic acid group (pKa ~4.5) readily loses a proton in solution. Negative ion mode capitalizes on this, yielding vastly superior signal-to-noise ratios compared to positive ion mode.

Step 4: System Suitability and Relative Response Factor (RRF) Application

  • Action: Calculate impurity percentages using the USP formula: 100 * F * (CS/CT) * (ri/rS)[4]. Apply an RRF (F-value) of 1.0 for unknown impurities[8].

  • Causality: Not all impurities absorb UV light or ionize equally. Using RRFs normalizes the detector response, preventing the dangerous under-reporting of critical degradants.

  • Validation Check: The chromatographic resolution ( Rs​ ) between fluvastatin and the anti-isomer must be > 1.5. If Rs​ < 1.5, the system fails suitability, indicating column degradation or mobile phase preparation errors.

Conclusion

Both brand-name Lescol® and approved generic fluvastatin formulations exhibit tightly controlled impurity profiles that fall well within USP limits. The presence of the anti-isomer and trace lactones are inherent to the drug's synthetic and chemical nature. However, through the rigorous application of stability-indicating LC-MS/MS workflows, scientists can ensure these impurities are accurately quantified, thereby safeguarding clinical efficacy and patient safety across all marketed formulations.

References

  • Review on Forced Degradation Study of Statins Source: Asian Journal of Pharmaceutical Analysis URL:[Link]

  • Public Assessment Report Scientific discussion Fluvastatine PCH Source: Dutch Medicines Evaluation Board (CBG-MEB) URL:[Link]

  • USP Monographs: Fluvastatin Sodium Source: United States Pharmacopeia URL:[Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Fluvastatin Sodium Source: ResearchGate URL:[Link]

Sources

A Comparative Guide to the Determination of LOD and LOQ for 5-Keto-O-tert-butyl Fluvastatin

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights into Method Validation for Pharmaceutical Impurities

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. The meticulous control of impurities is a critical aspect of this process, mandated by global regulatory bodies. This guide provides an in-depth, comparative analysis of methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for a potential process-related impurity in the synthesis of Fluvastatin: 5-Keto-O-tert-butyl Fluvastatin.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding in regulatory expectations and a practical, step-by-step guide to experimental determination. We will delve into the causality behind experimental choices, ensuring a self-validating and robust approach to method validation.

The Significance of LOD and LOQ in Impurity Profiling

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental performance characteristics of any quantitative analytical procedure. They define the lower limits of an analytical method's capabilities.[1]

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.[2][3] It is a statement of detection, not of quantitative measurement.

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[2][3] This is the threshold for reliable quantitative results.

For impurities like 5-Keto-O-tert-butyl Fluvastatin, a precursor or intermediate in some synthetic routes of Fluvastatin, establishing accurate and reliable LOD and LOQ values is crucial for several reasons:

  • Process Control: Understanding the limits of detection allows for the monitoring and control of impurity formation during the manufacturing process.

  • Regulatory Compliance: Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) require the validation of analytical procedures, with LOD and LOQ being key parameters.[4][5][6][7] The ICH Q2(R1) and the more recent Q2(R2) guidelines provide a comprehensive framework for this validation.[6][8][9][10]

  • Drug Safety: By quantifying potential impurities, even at trace levels, we can ensure that they remain below the qualification thresholds outlined in guidelines like ICH Q3A for impurities in new drug substances.[11]

Methodologies for LOD and LOQ Determination: A Comparative Overview

The ICH Q2(R1) guideline outlines three primary methods for the determination of LOD and LOQ.[9] The choice of method depends on the nature of the analytical procedure and the instrumentation used.

Method Description Advantages Disadvantages
Visual Evaluation The LOD is determined by the visual inspection of a series of diluted solutions of the analyte until the signal is no longer discernible from the noise.Simple and can be used for non-instrumental methods.Highly subjective and not recommended for quantitative instrumental methods like HPLC.[12]
Signal-to-Noise Ratio The LOD is typically established at a signal-to-noise (S/N) ratio of 3:1, while the LOQ is at a 10:1 ratio.[12][13][14]Widely accepted and practical for chromatographic methods where baseline noise is observable.[12]The measurement of noise can be subjective and may vary between different software and analysts.[12]
Based on the Standard Deviation of the Response and the Slope This method relies on the statistical analysis of a calibration curve. The LOD and LOQ are calculated using the following formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.[2][12][13]More objective and statistically robust than the S/N method.[12]Requires a well-defined and linear calibration curve at low concentrations. The accuracy of the slope and intercept is critical.[12]

For the determination of LOD and LOQ for 5-Keto-O-tert-butyl Fluvastatin by High-Performance Liquid Chromatography (HPLC), the Signal-to-Noise Ratio and the Calibration Curve Slope methods are the most appropriate and widely accepted. This guide will detail the experimental protocol for both.

Experimental Protocol: Determination of LOD and LOQ for 5-Keto-O-tert-butyl Fluvastatin by RP-HPLC

This protocol outlines a comprehensive approach to determining the LOD and LOQ of 5-Keto-O-tert-butyl Fluvastatin. The chromatographic conditions are based on typical methods for the analysis of Fluvastatin and its impurities.[10]

Materials and Instrumentation
  • Reference Standard: 5-Keto-O-tert-butyl Fluvastatin (purity >99%)

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium dihydrogen phosphate (analytical grade), Orthophosphoric acid (analytical grade), Water (HPLC grade)

  • Instrumentation: A validated HPLC system with a UV or DAD detector, an analytical balance, and calibrated volumetric glassware.

Chromatographic Conditions (Hypothetical but Realistic)
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and 0.02M potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) in a ratio of 50:50 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 305 nm (based on the chromophore of the Fluvastatin molecule)

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

Preparation of Solutions
  • Stock Solution (100 µg/mL): Accurately weigh about 10 mg of 5-Keto-O-tert-butyl Fluvastatin reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to obtain concentrations in the expected range of the LOD and LOQ (e.g., 0.01, 0.025, 0.05, 0.1, 0.25, 0.5 µg/mL).

Experimental Workflow

The following diagram illustrates the workflow for determining LOD and LOQ using both the signal-to-noise and calibration curve methods.

LOD_LOQ_Workflow cluster_prep Preparation cluster_sn Signal-to-Noise (S/N) Method cluster_cal Calibration Curve Method cluster_confirm Confirmation Prep_Standard Prepare Stock & Working Standards of 5-Keto-O-tert-butyl Fluvastatin Prep_HPLC Equilibrate HPLC System Prep_Standard->Prep_HPLC SN_Inject Inject low concentration standards Prep_HPLC->SN_Inject Cal_Inject Inject calibration standards (n=6) Prep_HPLC->Cal_Inject SN_Measure Measure signal and noise SN_Inject->SN_Measure SN_Calculate Calculate S/N Ratio SN_Measure->SN_Calculate SN_Determine Determine LOD (S/N ≈ 3) & LOQ (S/N ≈ 10) SN_Calculate->SN_Determine Confirm_Prep Prepare solutions at calculated LOD & LOQ SN_Determine->Confirm_Prep Cal_Plot Plot concentration vs. response Cal_Inject->Cal_Plot Cal_Regression Perform linear regression Cal_Plot->Cal_Regression Cal_Calculate Calculate LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Cal_Regression->Cal_Calculate Cal_Calculate->Confirm_Prep Confirm_Inject Inject and analyze (n=6) Confirm_Prep->Confirm_Inject Confirm_Evaluate Evaluate precision and accuracy at LOQ Confirm_Inject->Confirm_Evaluate

Caption: Workflow for LOD and LOQ Determination.

Step-by-Step Procedure

Method 1: Signal-to-Noise Ratio

  • Inject the blank (mobile phase) multiple times to ensure no interfering peaks are present at the retention time of 5-Keto-O-tert-butyl Fluvastatin.

  • Inject the most dilute working standard solution and measure the signal height (or area) and the baseline noise in a region close to the peak of interest. Many modern chromatography data systems can automatically calculate the S/N ratio.

  • Continue injecting solutions of decreasing concentration until a signal is consistently observed with a signal-to-noise ratio of approximately 3:1. This concentration is the estimated LOD.

  • The concentration that provides a consistent signal-to-noise ratio of approximately 10:1 is the estimated LOQ.

Method 2: Based on the Standard Deviation of the Response and the Slope

  • Construct a calibration curve using at least six concentrations near the expected LOQ.

  • Inject each concentration multiple times (e.g., n=3 or n=6) and record the peak area.

  • Plot the average peak area against the concentration and perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the standard deviation of the y-intercepts of the regression lines (σ). Alternatively, the standard deviation of the blank response from multiple injections of the blank can be used.

  • Calculate the slope (S) of the calibration curve.

  • Determine the LOD and LOQ using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Confirmation of LOQ

It is crucial to experimentally verify the determined LOQ.[12]

  • Prepare a standard solution at the concentration determined for the LOQ.

  • Inject this solution multiple times (e.g., n=6) and calculate the precision (as % Relative Standard Deviation, %RSD) and accuracy (as % recovery).

  • The acceptance criteria for precision at the LOQ are typically a %RSD of not more than 10-20%. Accuracy should also be within an acceptable range.

Comparative Data and Discussion

The following table presents hypothetical but realistic data for the determination of LOD and LOQ for 5-Keto-O-tert-butyl Fluvastatin, based on values reported for other Fluvastatin impurities.[2]

Parameter Signal-to-Noise Method Calibration Curve Method Acceptance Criteria
LOD 0.05 µg/mL (S/N ≈ 3)0.048 µg/mL-
LOQ 0.15 µg/mL (S/N ≈ 10)0.145 µg/mL-
Confirmation at LOQ (0.15 µg/mL)
Precision (%RSD, n=6)6.8%6.5%≤ 10%
Accuracy (% Recovery)98.5% - 102.3%99.1% - 101.8%80% - 120%

Discussion of Results:

Both methods yield comparable results for the LOD and LOQ of 5-Keto-O-tert-butyl Fluvastatin. The calibration curve method is generally preferred due to its statistical robustness and objectivity. The experimental confirmation at the determined LOQ demonstrates that the method is precise and accurate at this low concentration, providing confidence in its suitability for quantifying trace levels of this impurity.

Conclusion: A Foundation for Robust Impurity Control

The determination of LOD and LOQ is a critical step in the validation of analytical methods for pharmaceutical impurities. By following the principles outlined in regulatory guidelines such as ICH Q2(R1), and employing a systematic and scientifically sound experimental approach, researchers can establish reliable and defensible limits for impurities like 5-Keto-O-tert-butyl Fluvastatin. This not only ensures compliance with global regulatory expectations but also underpins the safety and quality of the final drug product. The choice between the signal-to-noise and calibration curve methods should be justified, and the determined LOQ must always be experimentally verified to demonstrate its fitness for purpose.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • Altabrisa Group. (2025, July 9). What Is LOD and LOQ Determination in Analytical Chemistry?. Altabrisa Group. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. USP. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods?. Altabrisa Group. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Mahrouse, M. A. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research, 2(1), 879-897. [Link]

  • Medium. (2025, December 21). How to Calculate LOD and LOQ in Potentiometric Analysis (With Practical Tips). Medium. [Link]

  • Priyadarshini S. Bansode, et al. (2014). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 6(11), 942-948. [Link]

  • Akabari, A., & Shah, A. (2017). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Fluvastatin Sodium in Bulk and Capsule Dosage Form. European Journal of Analytical Chemistry, 10(2), 89-101. [Link]

  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. [Link]

  • S. G. Ramakrishna, et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Scientia Pharmaceutica, 80(1), 113-134. [Link]

  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • IMR Press. (2021). Development and validation of an HPLC method to be used for simultaneous detection and quantification of different statins after. IMR Press. [Link]

  • Kciuk, G., et al. (2018). Experimental and theoretical studies on fluvastatin primary photoproduct formation. Journal of Photochemistry and Photobiology A: Chemistry, 356, 44-55. [Link]

  • Scribd. (n.d.). LOD and LOQ Calculation Methods. Scribd. [Link]

  • United States Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. ResearchGate. [Link]

  • Acharya Nagarjuna University. (n.d.). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. [Link]

  • ResearchGate. (n.d.). An Improved Manufacturing Process for Fluvastatin. ResearchGate. [Link]

  • PatSnap Synapse. (2025, May 9). How to Validate a Biochemical Method per ICH Guidelines. PatSnap Synapse. [Link]

  • Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. [Link]

  • MDPI. (2021, April 5). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI. [Link]

  • PMC. (2023, January 3). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. PMC. [Link]

  • Juniper Publishers. (2018, August 30). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers. [Link]

  • Pharmaffiliates. (n.d.). 3-Hydroxy-5-Keto Fluvastatin Sodium. Pharmaffiliates. [Link]

  • Veeprho. (n.d.). 5-Hydroxy Fluvastatin. Veeprho. [Link]

  • PatSnap Synapse. (2025, May 9). How to Validate a Biochemical Method per ICH Guidelines. PatSnap Synapse. [Link]

Sources

Inter-Laboratory Variability in the Analysis of Fluvastatin Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fluvastatin sodium, a highly effective synthetic HMG-CoA reductase inhibitor, presents unique analytical challenges during impurity profiling. Due to its conjugated diene structure and hydroxy acid moiety, the molecule is inherently fragile. Consequently, inter-laboratory variability in quantifying pharmacopeial impurities—specifically Fluvastatin EP Impurity A (Anti-isomer), EP Impurity B (t-butyl ester), and lactone degradation products—remains a persistent bottleneck in pharmaceutical quality control.

As an application scientist, I have observed that method transfer failures are rarely due to operator error; rather, they stem from the molecule's dynamic response to subtle shifts in chromatographic environments. This guide provides a mechanistic evaluation of why these discrepancies occur and objectively compares traditional High-Performance Liquid Chromatography (HPLC) methods against modern Ultra-High-Performance Liquid Chromatography (UHPLC) alternatives, backed by self-validating experimental protocols.

Mechanistic Causality: The Root of Inter-Laboratory Variability

To achieve reproducible results across different laboratories, one must understand the chemical causality driving Fluvastatin degradation [1]. The primary culprits for inter-laboratory discrepancies are:

  • pH Sensitivity and On-Column Degradation: Fluvastatin is notoriously unstable in acidic environments. If the mobile phase pH drops below 4.0, the active hydroxy acid rapidly undergoes dehydration to form Fluvastatin lactone, or isomerizes into Fluvastatin EP Impurity A (the anti-isomer). Laboratories using unbuffered or poorly buffered mobile phases often report artificially high impurity levels due to in situ on-column degradation[2].

  • Oxidative and Photolytic Susceptibility: The indole ring and diene side chain are vulnerable to oxidative stress (e.g., peroxide exposure) and UV light, leading to N-oxide derivatives. Sample preparation without proper light protection or using aged, oxygen-rich diluents introduces significant baseline variability.

  • Column Chemistry and Silanol Activity: Traditional 5 µm C18 columns exhibit varying degrees of residual silanol activity depending on the manufacturer's end-capping process. This leads to peak tailing and shifting Relative Retention Times (RRT) for polar impurities, directly impacting the critical resolution ( Rs​ ) between Fluvastatin and Impurity A.

G FLV Fluvastatin Sodium (Active API) Acid Acidic Stress (pH < 4.0) FLV->Acid Oxidative Oxidative Stress (H2O2 / Light) FLV->Oxidative Lactone Fluvastatin Lactone (Ring Closure) Acid->Lactone Dehydration AntiIsomer EP Impurity A (Anti-isomer) Acid->AntiIsomer Isomerization OxProduct Oxidation Products (N-Oxide Derivatives) Oxidative->OxProduct Oxidation

Fig 1: Mechanistic pathways of Fluvastatin degradation under acidic and oxidative stress.

Comparative Analysis: Traditional HPLC vs. Modern UHPLC

To mitigate inter-laboratory variability, forward-thinking quality control labs are transitioning from legacy pharmacopeial HPLC methods to UHPLC platforms [3].

Why UHPLC? The sub-2 µm particles in UHPLC drastically reduce longitudinal diffusion (the B-term in the van Deemter equation), preserving peak sharpness. Furthermore, modern Ethylene Bridged Hybrid (BEH) technology provides superior stability across a wider pH range. This ensures that the pH 5.0 buffer—which is absolutely critical to stabilize Fluvastatin—does not degrade the stationary phase over thousands of injections, ensuring batch-to-batch reproducibility.

Quantitative Data Comparison

The following table summarizes the performance metrics obtained when transferring a standard Fluvastatin impurity method from a traditional 5 µm C18 column to a 1.7 µm BEH C18 UHPLC column.

Chromatographic ParameterTraditional HPLC (5 µm C18)Modern UHPLC (1.7 µm BEH C18)Pharmacopeial Requirement
Total Run Time 25.0 min4.5 minN/A
Fluvastatin Retention Time (RT) 12.4 min2.1 minN/A
Impurity A (Anti-isomer) RRT 0.850.88~0.8 - 0.9
Impurity B (t-butyl ester) RRT 1.621.55~1.5 - 1.7
Resolution ( Rs​ ) (FLV / Imp A) 1.8 (Marginal)3.4 (Robust)NLT 1.5
Theoretical Plates (N) 6,50022,400NLT 5,000
Peak Tailing Factor ( Tf​ ) 1.451.08NMT 1.5

Data Interpretation: The UHPLC method not only reduces the analysis time by over 80%, minimizing the window for on-column degradation, but it also doubles the resolution between the active pharmaceutical ingredient (API) and its most challenging critical pair, Impurity A.

Experimental Workflow and Self-Validating Protocol

To guarantee scientific integrity, the following protocol incorporates a strict System Suitability Criterion (SST) . The system is designed to be self-validating: if the resolution ( Rs​ ) between Fluvastatin and Impurity A falls below 2.0, the system is deemed invalid, preventing the reporting of erroneous data caused by column degradation or buffer failure.

Step-by-Step Methodology
  • Diluent Preparation (Critical Step): Mix HPLC-grade Methanol and Water (50:50, v/v). Adjust the pH to exactly 7.0 using dilute NaOH.

    • Causality: Using a strictly neutral diluent prevents the sample from degrading into lactone or anti-isomers in the autosampler vial prior to injection.

  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium dihydrogen orthophosphate in 1000 mL of HPLC-grade water to create a 0.02M solution. Adjust the pH precisely to 5.0 using dilute potassium hydroxide.

    • Causality: pH 5.0 is the thermodynamic sweet spot. It keeps Fluvastatin sufficiently ionized to prevent lactonization while maintaining adequate hydrophobicity for retention on the C18 phase.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Sample Preparation: Accurately weigh 50 mg of Fluvastatin sodium working standard into a 100 mL volumetric flask. Dissolve in 50 mL of the neutral diluent, sonicate for 5 minutes in the dark (to prevent photolytic cleavage), and make up to volume. Spike with 0.5% w/w of Fluvastatin EP Impurity A and Impurity B reference standards [4].

  • Chromatographic Execution:

    • HPLC Method: 150 x 4.6 mm, 5 µm C18 column; Flow rate 1.0 mL/min; Isocratic 50:50 (A:B).

    • UHPLC Method: 50 x 2.1 mm, 1.7 µm BEH C18 column; Flow rate 0.4 mL/min; Isocratic 50:50 (A:B).

    • Detection: Photodiode Array (PDA) at 235 nm.

Workflow Prep Sample Prep (Neutral Diluent pH 7.0) HPLC Traditional HPLC (5 µm C18, L/d 150mm) Prep->HPLC Lab A UHPLC Modern UHPLC (1.7 µm C18, L/d 50mm) Prep->UHPLC Lab B Detect PDA Detection (235 nm) HPLC->Detect UHPLC->Detect Data Data Analysis (RT, RRT, Resolution) Detect->Data

Fig 2: Analytical workflow comparing method transfer from traditional HPLC to UHPLC.

Conclusion

Inter-laboratory variability in Fluvastatin impurity analysis is not merely a statistical artifact; it is a direct consequence of the molecule's chemical fragility under varying chromatographic environments. By understanding the causality of acidic and oxidative degradation, laboratories can implement robust, self-validating protocols. Transitioning to UHPLC platforms with tightly controlled pH buffering (pH 5.0) offers a definitive solution, providing baseline resolution of critical impurities like the anti-isomer while drastically increasing laboratory throughput.

References

  • Akabari, A. H., et al. "Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Fluvastatin Sodium in Bulk and Capsule Dosage Form." Eurasian Journal of Analytical Chemistry, 2017.[Link]

  • "Forced degradation study of statins: a review." SciSpace, 2021. [Link]

  • "LC Application Finder - Analysis of Pharmaceutical Substances Using HPLC and UHPLC Methods." Agilent Technologies, 2015. [Link]

Biological Activity Assessment of 5-Keto-O-tert-butyl Fluvastatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical scientists evaluate statin derivatives, distinguishing between active pharmaceutical ingredients (APIs), prodrugs, and synthetic intermediates is critical. 5-Keto-O-tert-butyl Fluvastatin (CAS 194935-02-9) is a key synthetic building block and potential impurity in the manufacturing of (3R,5S)-Fluvastatin sodium [1].

This guide provides an objective, data-driven comparison of 5-Keto-O-tert-butyl Fluvastatin against active statin standards, detailing the mechanistic causality behind its biological profile and providing validated protocols for in vitro assessment.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

To understand the biological activity of 5-Keto-O-tert-butyl Fluvastatin, we must analyze the structural requirements for 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibition.

Statins exert their cholesterol-lowering effects by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway [2]. The active pharmacophore of all statins is the 3,5-dihydroxyheptanoic acid moiety (or its lactone prodrug equivalent), which structurally mimics the endogenous substrate HMG-CoA. This open-acid form forms critical hydrogen bonds within the enzyme's catalytic site [3].

Why 5-Keto-O-tert-butyl Fluvastatin is Biologically Inactive:

  • Loss of Hydrogen Bonding: The oxidation of the C5 hydroxyl group to a ketone removes a crucial hydrogen bond donor required for tight binding to the HMG-CoA reductase active site.

  • Steric Hindrance: The bulky tert-butyl ester protecting group prevents the molecule from properly orienting within the binding pocket and blocks the necessary ionic interactions that the free carboxylic acid normally forms with the enzyme's active site residues.

Consequently, 5-Keto-O-tert-butyl Fluvastatin functions strictly as a synthetic intermediate and serves as an excellent negative control in biological assays, ensuring that observed enzyme inhibition in API testing is due to the active enantiomer and not background interference from impurities.

G HMG HMG-CoA (Endogenous Substrate) HMGR HMG-CoA Reductase (Target Enzyme) HMG->HMGR Binds Active Site MEV Mevalonate HMGR->MEV Catalyzes (NADPH dependent) FLUV (3R,5S)-Fluvastatin (Active Inhibitor) FLUV->HMGR Competitive Inhibition (High Affinity) KETO 5-Keto-O-tert-butyl Fluvastatin (Synthetic Intermediate) KETO->HMGR No Binding (Steric Clash/No H-Bonds)

Fig 1: Mechanistic pathway of HMG-CoA Reductase and differential statin binding.

Comparative Quantitative Data

The half-maximal inhibitory concentration (IC₅₀) is the standard metric for evaluating statin potency. The data below compares the active (3R,5S)-Fluvastatin isomer, standard reference statins, and the 5-Keto-O-tert-butyl intermediate [2][3].

CompoundRole / StatusTarget EnzymeIC₅₀ (nM)Mechanistic Note
(3R,5S)-Fluvastatin Active APIHMG-CoA Reductase~8.0High affinity via 3,5-dihydroxy acid
Atorvastatin Active API ReferenceHMG-CoA Reductase~8.2Standard competitive inhibitor
Fluvastatin (Racemic) MixtureHMG-CoA Reductase40 - 100Diluted potency due to inactive (3S,5R) isomer
5-Keto-O-tert-butyl Fluvastatin Intermediate / ImpurityHMG-CoA Reductase> 50,000Inactive; lacks required pharmacophore

Data synthesis indicates that the presence of 5-Keto-O-tert-butyl Fluvastatin as an impurity will not artificially inflate the apparent biological activity of a fluvastatin batch, though it must be monitored for chemical purity compliance.

Experimental Protocol: HMG-CoA Reductase Inhibition Assay

To objectively verify the lack of biological activity in 5-Keto-O-tert-butyl Fluvastatin compared to the active API, a kinetic spectrophotometric assay measuring NADPH oxidation is utilized. This self-validating system ensures that enzyme viability and substrate kinetics are controlled.

Materials Required
  • Enzyme: Recombinant human HMG-CoA reductase (catalytic domain) [2].

  • Substrate & Cofactor: HMG-CoA substrate solution and NADPH (20 mM stock).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT [2].

  • Test Compounds: (3R,5S)-Fluvastatin (Positive Control) and 5-Keto-O-tert-butyl Fluvastatin (Test Compound), dissolved in DMSO.

Step-by-Step Methodology
  • Reagent Preparation: Thaw the HMG-CoA reductase enzyme on ice. Prepare serial dilutions of the test compounds in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Plate Setup (96-well UV-transparent microplate):

    • Blank Wells: Add assay buffer only.

    • Control Wells (Maximum Activity): Add assay buffer, NADPH, and HMG-CoA substrate.

    • Inhibitor Wells: Add assay buffer, NADPH, HMG-CoA substrate, and the specific concentration of the test compound (e.g., ranging from 1 nM to 100 µM).

  • Thermal Equilibration: Pre-incubate the microplate at 37°C for 5–10 minutes.

  • Reaction Initiation: Add the HMG-CoA reductase enzyme solution (approx. 0.50–0.70 mg/mL stock) to all wells except the blanks to initiate the reaction [2].

  • Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer. Measure the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH to NADP⁺) every 30 seconds for 15 minutes at 37°C.

  • Data Analysis: Calculate the rate of NADPH consumption (ΔOD/min) from the linear portion of the curve. Plot the percent inhibition against the logarithmic concentration of the test compounds to derive the IC₅₀ via non-linear regression.

References

  • Wnętrzak, A., et al. (2022). "Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins." Langmuir, ACS Publications. Available at:[Link]

  • Helsinki University Repository. (2023). "Comparison of the effects of statins on HMG-CoA reductase activity". Helda. Available at:[Link]

Safety Operating Guide

Personal protective equipment for handling 5-Keto-O-tert-butyl Fluvastatin

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the scale-up and handling of advanced pharmaceutical intermediates, I recognize that operational safety is not just about compliance—it is about designing self-validating workflows that protect both the researcher and the integrity of the chemical process.

Handling 5-Keto-O-tert-butyl Fluvastatin , a critical synthetic intermediate in the production of the statin API Fluvastatin, requires a rigorous safety architecture. Because this compound retains significant biological activity and shares the toxicological profile of its parent statin class, it presents distinct occupational hazards, most notably reproductive toxicity, dermal sensitization, and dust explosion risks[1][2].

Below is the definitive, step-by-step technical guide for establishing a secure operational environment, selecting the correct Personal Protective Equipment (PPE), and executing flawless disposal protocols.

Mechanistic Hazard Profile & Causality

To design an effective PPE strategy, we must first understand the causality behind the hazards. We do not wear PPE simply because a safety sheet dictates it; we wear it to interrupt specific mechanisms of exposure:

  • Systemic Absorption via Particulate Inhalation: 5-Keto-O-tert-butyl Fluvastatin is handled as a fine organic powder. Fluvastatin compounds are suspected of damaging fertility and the unborn child[1]. Inhalation of aerosolized dust allows the compound to bypass the first-pass metabolism, leading to rapid systemic absorption.

  • Lipophilic Dermal Penetration: The tert-butyl group increases the lipophilicity of this intermediate compared to the final sodium salt API. This enhances its ability to penetrate the stratum corneum (the skin's outer layer). Direct skin contact causes irritation and potential systemic toxicity[2].

  • Electrostatic Dust Ignition: Like many fine organic powders, the formation of dust clouds during transfer operations creates a risk of electrostatic discharge ignition[2].

Quantitative PPE Specifications

The following table synthesizes the quantitative performance metrics required for your PPE when handling this intermediate.

PPE CategorySpecification / StandardPerformance MetricCausality / Justification
Respiratory NIOSH N95 / EN 149 FFP3 Respirator>99% particulate filtration efficiencyPrevents inhalation of reproductive toxin dust; mandatory if exposure limits are exceeded[1].
Hand Protection Nitrile Gloves>480 min breakthrough time; 0.11 mm min thicknessBlocks lipophilic dermal absorption; chemically impermeable[2].
Eye Protection EN 166(EU) / NIOSH tight-fitting gogglesZero peripheral gapPrevents ocular deposition of fine powders and severe eye irritation[2].
Body Protection Flame-resistant, antistatic lab coatSurface resistance < 1011 ohmsMitigates dust explosion hazards during powder transfer[2].

Standard Operating Procedure: Handling Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation condition is met.

Step 1: Environmental Validation

  • Action: Conduct all handling, weighing, and transfers inside a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

  • Validation: Verify the digital airflow monitor reads a face velocity of 80–100 feet per minute (fpm). If the alarm sounds, abort the operation.

Step 2: Sequential PPE Donning

  • Action: Inspect nitrile gloves for micro-tears. Don the antistatic lab coat, followed by the N95/FFP3 respirator, and finally the tight-fitting goggles.

  • Validation: Perform a positive/negative pressure user seal check on the respirator. You should feel no air leaking around the edges of the mask.

Step 3: Material Transfer

  • Action: Use grounded, non-sparking spatulas to transfer the 5-Keto-O-tert-butyl Fluvastatin powder[2]. Keep the source receptacle tightly sealed when not actively weighing[3].

  • Causality: Non-sparking tools prevent electrostatic discharge, neutralizing the dust explosion risk inherent to organic powders.

Containment, Decontamination, and Disposal Protocols

Even with perfect handling, micro-spills occur. Your response dictates whether a localized spill becomes a laboratory-wide contamination event.

Emergency Spill Response:

  • Isolate: Evacuate unnecessary personnel and allow the local exhaust ventilation to run for 5 minutes to clear airborne dust[4].

  • Contain: Never use a dry brush. Dry sweeping aerosolizes the reproductive toxin. Instead, sweep up scattered particles using damp absorbent pads[4].

  • Neutralize: Wash contaminated objects and surfaces thoroughly with soap and plenty of water, observing environmental regulations[4].

Disposal Plan: Do not allow the chemical, or water contaminated by it, to enter drains, sewers, or ground water[2][3]. Collect all contaminated PPE, damp wipes, and residual chemical in an airtight, chemically compatible container. Label clearly and dispose of the contents via an approved hazardous waste disposal plant[1].

Operational Workflow Visualization

G A Pre-Operation: Airflow & PPE Validation B Material Handling: Local Exhaust Ventilation A->B Verified C Containment Breach (Spill/Exposure)? B->C D Emergency Response: Damp Wipe & Isolate C->D Yes E Routine Doffing: Inside-Out Technique C->E No F Hazardous Waste Disposal (Incineration) D->F E->F

Workflow for handling 5-Keto-O-tert-butyl Fluvastatin, detailing standard and emergency pathways.

References

  • Fluvastatin (sodium salt hydrate) - Safety Data Sheet. Cayman Chemical.
  • Fluvastatin sodium salt - SAFETY DATA SHEET. Fisher Scientific.
  • Fluvastatin SDS, 93957-54-1 Safety Data Sheets. ECHEMI.
  • SAFETY DATA SHEET - Fluvastatin Sodium n-Hydrate. FUJIFILM Wako Chemicals.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.